Product packaging for Thevetin(Cat. No.:CAS No. 11018-93-2)

Thevetin

Cat. No.: B085951
CAS No.: 11018-93-2
M. Wt: 859 g/mol
InChI Key: GZVMBXDQUQRICT-TZNWHQCUSA-N
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Description

Thevetin refers to a group of poisonous cardiac glycosides, primarily this compound A and this compound B, obtained from the seeds and other parts of the yellow oleander plant ( Thevetia peruviana ) . These compounds are known for their potent digitalis-like activity, exerting their effects by inhibiting the sodium-potassium adenosine-triphosphatase (Na+/K+ ATPase) pump on cardiomyocytes . This inhibition leads to increased intracellular sodium and serum potassium concentrations, resulting in negative chronotropic and positive inotropic effects on the heart . Historically, this compound was investigated for its potential therapeutic use in cardiac insufficiency, but it was found to have a narrow therapeutic index and significant adverse effects, including severe gastrointestinal irritation, which limited its clinical development . Ingestion of parts of the Thevetia peruviana plant can cause severe poisoning in humans and animals, with symptoms including nausea, vomiting, abdominal pain, diarrhea, cardiac arrhythmias, and hyperkalemia, which can be fatal . Due to its mechanism of action, this compound remains a compound of interest in toxicological and pharmacological research. Studies have also explored the cytotoxic properties of related cardenolides, such as Peruvoside, against various cancer cell lines, suggesting potential research avenues in oncology . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66O18 B085951 Thevetin CAS No. 11018-93-2

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVMBXDQUQRICT-TZNWHQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11018-93-2
Record name Thevetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thevetin
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thevetin: A Deep Dive into its Discovery, Isolation, and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana, syn. Cascabela thevetia), has a long and complex history, from its use in traditional medicine to its investigation as a potential therapeutic agent. This technical guide provides an in-depth exploration of the discovery, isolation, and evolving understanding of this compound, tailored for professionals in the fields of research, science, and drug development. This compound exists in several forms, most notably this compound A and this compound B, which are potent inhibitors of the Na+/K+-ATPase pump.[1] This document details the historical context of its discovery, summarizes the key physicochemical properties of its various forms, and provides both historical and modern experimental protocols for its isolation and characterization.

Historical Perspective

The toxic properties of the yellow oleander plant have been recognized for centuries. However, the scientific investigation into its active principles began in the 19th and early 20th centuries. Early research focused on isolating the compounds responsible for the plant's potent cardiac effects.

A significant milestone in the isolation of this compound was achieved in the 1930s. A patented process from 1934 by Chen and Chen described a method for obtaining this compound from the kernels of Thevetia neriifolia (a synonym for Thevetia peruviana). This early method laid the groundwork for future purification and structural elucidation studies.

Subsequent research led to the identification of different forms of this compound, primarily this compound A and this compound B.[1] It was discovered that this compound is a complex glycoside, and upon hydrolysis, it yields sugars such as glucose and digitalose, along with a steroidal aglycone.[1] Further investigations have also identified other related glycosides, including this compound C and their acetylated derivatives.[2] The absence of an unsaturated lactone ring in this compound C and acetylthis compound C renders them cardio-inactive.[2]

Physicochemical Properties of Thevetins

The various forms of this compound and their derivatives possess distinct physicochemical properties. The following tables summarize the available quantitative data for these compounds.

Table 1: Physicochemical Properties of this compound A and its Derivatives

PropertyThis compound AAcetylthis compound A
Molecular Formula C42H64O19[1]C44H66O20[3]
Molecular Weight 872.95 g/mol [4]915.0 g/mol [3][4]
Melting Point 208-210 °CNot available
Appearance White solidNot available
Solubility Soluble in methanol, ethanolNot available

Table 2: Physicochemical Properties of this compound B and its Derivatives

PropertyThis compound BAcetylthis compound B
Molecular Formula C42H66O18[1][5]C44H68O19
Molecular Weight 859.0 g/mol [5]901.00 g/mol [6]
Melting Point 192-194 °C / 197-201 °CNot available
Appearance White to off-white solidNot available
Solubility Soluble in DMSO, pyridine, methanol, ethanolNot available

Table 3: Physicochemical Properties of this compound C and its Derivatives

PropertyThis compound CAcetylthis compound C
Molecular Formula Not definitively specified in search resultsNot definitively specified in search results
Molecular Weight Not definitively specified in search resultsNot definitively specified in search results
Structural Note Differs from this compound B by an 18,20-oxido-20,22-dihydro functionality.[2]Differs from Acetylthis compound B by an 18,20-oxido-20,22-dihydro functionality.[2]

Experimental Protocols

The isolation and purification of this compound have evolved from classical extraction techniques to modern chromatographic methods. This section provides detailed methodologies for both historical and contemporary approaches.

Historical Method of this compound Isolation (Based on Chen and Chen, 1934)

This protocol is based on the early 20th-century patent for this compound extraction.

1. Defatting of Kernels:

  • Crush and grind the kernels of Thevetia neriifolia.

  • Macerate the ground kernels with ether for one to two days to remove fatty oils.

  • Separate the ether extract by decantation. For exhaustive defatting, the solid residue can be more finely ground and re-extracted with ether, for example, in a Soxhlet extractor.

2. Alcoholic Extraction:

  • Extract the defatted residue (marc) with methyl alcohol.

  • Evaporate the alcoholic extract to dryness.

3. Purification:

  • Redissolve the residue in absolute ethyl alcohol.

  • Allow the alcoholic solution to stand until a sediment forms.

  • Separate the supernatant liquid from the sediment.

4. Fractional Precipitation:

  • Subject the supernatant liquid to fractional precipitation by carefully adding ether in small quantities.

  • Collect the separate precipitates by filtration until the addition of ether no longer causes precipitation.

5. Recrystallization:

  • Combine the crude this compound precipitates.

  • Purify the combined crude this compound by repeated recrystallization (typically twice) from 75% to 90% isopropyl alcohol.

Historical_Thevetin_Isolation cluster_start Starting Material cluster_defatting Defatting cluster_extraction Extraction cluster_purification Purification cluster_precipitation Fractional Precipitation cluster_recrystallization Recrystallization Thevetia_Kernels Thevetia neriifolia Kernels Grind Crush and Grind Thevetia_Kernels->Grind Macerate_Ether Macerate with Ether Grind->Macerate_Ether Separate_Ether Separate Ether Extract Macerate_Ether->Separate_Ether Defatted_Marc Defatted Marc Separate_Ether->Defatted_Marc Extract_MeOH Extract with Methyl Alcohol Defatted_Marc->Extract_MeOH Evaporate_MeOH Evaporate to Dryness Extract_MeOH->Evaporate_MeOH Residue Residue Evaporate_MeOH->Residue Dissolve_EtOH Dissolve in Ethyl Alcohol Residue->Dissolve_EtOH Stand_Sediment Allow Sediment to Form Dissolve_EtOH->Stand_Sediment Separate_Supernatant Separate Supernatant Stand_Sediment->Separate_Supernatant Supernatant Supernatant Separate_Supernatant->Supernatant Precipitate_Ether Add Ether Supernatant->Precipitate_Ether Collect_Precipitate Collect Precipitate Precipitate_Ether->Collect_Precipitate Crude_this compound Crude this compound Collect_Precipitate->Crude_this compound Recrystallize_Isopropanol Recrystallize from Isopropyl Alcohol Crude_this compound->Recrystallize_Isopropanol Pure_this compound Pure this compound Recrystallize_Isopropanol->Pure_this compound

Historical workflow for this compound isolation.
Modern Methods for this compound Isolation and Analysis

Modern approaches utilize advanced chromatographic and spectroscopic techniques for efficient and high-purity isolation and characterization of this compound and its analogues.

1. Extraction:

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency of solvent extraction.

    • Sample Preparation: Grind dried and defatted Thevetia peruviana seeds into a fine powder.

    • Extraction Parameters:

      • Solvent: 80% Methanol/Ethanol mixture.

      • Temperature: 100°C.

      • Pressure: 1500 psi.

      • Static Cycles: 2-3 cycles of 5-10 minutes each.

    • Post-Extraction: Concentrate the extract under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound B Isolation:

  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with a higher percentage of A, gradually increasing the percentage of B to elute compounds of increasing hydrophobicity. A typical gradient might be from 20% B to 80% B over 40 minutes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

  • Detection: UV detector at a wavelength of 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of interest (this compound B).

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain pure this compound B.

3. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Analysis:

  • This method is highly sensitive and specific for the identification and quantification of this compound in complex mixtures.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification, using specific precursor-to-product ion transitions for each this compound analogue.

    • Data Analysis: Identify and quantify this compound based on retention time and specific mass transitions compared to a pure standard.

Modern_Thevetin_Isolation_Analysis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Ground Thevetia Seeds ASE Accelerated Solvent Extraction (80% MeOH/EtOH) Start->ASE Crude_Extract Crude Extract ASE->Crude_Extract Prep_HPLC Preparative HPLC (C18 Column) Crude_Extract->Prep_HPLC LC_ESI_MSMS LC-ESI-MS/MS Analysis Crude_Extract->LC_ESI_MSMS Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Pure_Thevetin_B Pure this compound B Fraction_Collection->Pure_Thevetin_B Pure_Thevetin_B->LC_ESI_MSMS Identification_Quantification Identification and Quantification LC_ESI_MSMS->Identification_Quantification

Modern workflow for this compound isolation and analysis.

Conclusion

The journey of this compound from a component of a toxic plant to a subject of rigorous scientific inquiry highlights the evolution of natural product chemistry. Early extraction methods, though rudimentary by today's standards, were pivotal in the initial discovery and characterization of this potent cardiac glycoside. The advent of modern analytical techniques has enabled a more detailed understanding of the various this compound analogues and their physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, properties, and methodologies associated with this compound isolation, serving as a valuable resource for further investigation and potential therapeutic applications.

References

Unraveling the Molecular Architecture of Thevetin A and B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure elucidation of Thevetin A and this compound B, cardiac glycosides isolated from Thevetia peruviana. This document details the key experimental methodologies, presents quantitative data in structured tables, and visualizes the associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound A and this compound B are potent cardiac glycosides found in the seeds of the yellow oleander, Thevetia peruviana. These compounds are of significant interest due to their biological activity, which stems from their ability to inhibit the Na+/K+-ATPase pump. Structurally, they are complex natural products, each composed of a steroidal aglycone linked to a trisaccharide chain. The primary difference between this compound A and this compound B lies in their aglycone moiety: this compound A possesses a cannogenin aglycone, while this compound B has a digitoxigenin aglycone. The elucidation of their intricate molecular structures has been a scientific endeavor reliant on a combination of sophisticated analytical techniques.

Molecular Structure and Physicochemical Properties

This compound A and this compound B share a common trisaccharide unit, but differ in their steroidal core.

Table 1: Physicochemical Properties of this compound A and this compound B

PropertyThis compound AThis compound B
Molecular Formula C₄₂H₆₄O₁₉C₄₂H₆₆O₁₈
Molecular Weight 872.95 g/mol 858.97 g/mol
Aglycone CannogeninDigitoxigenin
Saccharide Moiety TrisaccharideTrisaccharide
Source Thevetia peruvianaThevetia peruviana

Experimental Protocols for Structure Elucidation

The determination of the molecular structures of this compound A and B has been achieved through a combination of chromatographic separation, spectroscopic analysis, and chemical degradation methods.

Isolation and Purification of this compound A and B

A detailed protocol for the extraction and purification of this compound A and B from Thevetia peruviana seeds is outlined below. This procedure is based on accelerated solvent extraction followed by chromatographic separation.

Experimental Workflow for Isolation and Purification ```dot digraph "Isolation_Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Dried and Powdered Thevetia peruviana Seeds", shape=ellipse, fillcolor="#FBBC05"]; extraction [label="Accelerated Solvent Extraction\n(Ethanol/Water mixture)"]; filtration [label="Filtration to remove solid residue"]; concentration [label="Concentration of the extract under reduced pressure"]; crude_extract [label="Crude Glycoside Extract", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_hplc [label="Preparative High-Performance\nLiquid Chromatography (Prep-HPLC)\n(C18 column, gradient elution)"]; fraction_collection [label="Fraction Collection"]; analysis [label="TLC and LC-MS analysis of fractions"]; thevetin_a [label="Pure this compound A", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thevetin_b [label="Pure this compound B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction; extraction -> filtration; filtration -> concentration; concentration -> crude_extract; crude_extract -> prep_hplc; prep_hplc -> fraction_collection; fraction_collection -> analysis; analysis -> thevetin_a [label="Isolate this compound A"]; analysis -> thevetin_b [label="Isolate this compound B"]; }

Caption: Signaling pathway of this compound A and B via Na+/K+-ATPase inhibition.

The inhibition of the Na+/K+-ATPase by this compound A and B leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in the intracellular calcium concentration. The elevated calcium levels in cardiac myocytes enhance the contractility of the heart muscle, which is the basis of their cardiotonic effect.

Beyond this direct ion transport-related mechanism, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate intracellular signaling cascades, such as the Src kinase and the MAPK/ERK pathways, which can influence gene expression related to cell growth and apoptosis. This signaling aspect is a key area of research for understanding the potential anticancer properties of these compounds.

Conclusion

The molecular structure elucidation of this compound A and this compound B is a testament to the power of modern analytical techniques. The combination of advanced chromatographic methods for isolation and sophisticated spectroscopic techniques like mass spectrometry and NMR spectroscopy has been instrumental in defining their complex chemical architecture. A thorough understanding of their structure and the signaling pathways they modulate is crucial for the continued exploration of their therapeutic potential and for the development of novel drugs inspired by these fascinating natural products. Further research is warranted to obtain and publish the complete NMR spectral data for these compounds to facilitate future research and dereplication efforts.

The Biosynthesis of Thevetin in Thevetia peruviana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin, a complex cardiac glycoside from Thevetia peruviana, holds significant pharmacological interest due to its potent cardiotonic activity. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, consolidating current knowledge for researchers and professionals in drug development. The biosynthesis is a multi-step process involving the formation of a steroidal aglycone and a specific trisaccharide sugar moiety, which are subsequently linked by glycosyltransferases. While the complete pathway in T. peruviana is yet to be fully elucidated, this guide presents a putative pathway based on transcriptomic data from T. peruviana and established knowledge from related cardiac glycoside-producing plants. This document outlines the key enzymatic steps, intermediate compounds, and candidate genes involved. Furthermore, it includes representative experimental protocols for the analysis of this compound and its precursors, as well as for the characterization of the biosynthetic enzymes. Quantitative data, where available, are summarized, and logical and experimental workflows are visualized to facilitate a deeper understanding of this intricate metabolic pathway.

Introduction

Thevetia peruviana (Pers.) K. Schum, a member of the Apocynaceae family, is a plant well-known for its production of a variety of secondary metabolites, most notably cardiac glycosides.[1] Among these, this compound is a prominent compound recognized for its significant biological activity. This compound is a triglycoside, consisting of a steroid aglycone and a sugar chain composed of L-thevetose and two glucose units.[2] The primary aglycones found in different forms of this compound include digitoxigenin, cannogenin, and yccotligenin.[3] The cardiotonic properties of this compound are attributed to its ability to inhibit the Na+/K+-ATPase pump in cardiac muscle cells.[4]

Understanding the biosynthesis of this compound is crucial for several reasons. From a drug development perspective, elucidating the pathway can enable biotechnological production of this compound or its analogs, potentially leading to more sustainable and controlled manufacturing processes. For researchers, it offers insights into the complex regulatory networks of plant secondary metabolism. This guide aims to provide a comprehensive overview of the current understanding of the this compound biosynthetic pathway, from precursor molecules to the final glycosylated product.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Biosynthesis of the Aglycone (Steroid Core): The formation of the C23 cardenolide skeleton.

  • Biosynthesis of the Sugar Moiety: The synthesis of the unique 6-deoxyhexose, L-thevetose, and the provision of glucose.

  • Glycosylation: The sequential attachment of the sugar units to the aglycone.

A transcriptome analysis of T. peruviana cell suspensions treated with methyl jasmonate, an elicitor of secondary metabolism, revealed the upregulation of several genes potentially involved in cardiac glycoside biosynthesis.[5][6] This data, combined with knowledge from other cardiac glycoside-producing plants like Digitalis species, allows for the construction of a putative biosynthetic pathway.

Biosynthesis of the Aglycone

The aglycone of this compound is a steroid derivative, and its biosynthesis is believed to originate from the isoprenoid pathway.

2.1.1. Early Steps: From Isoprenoid Precursors to Progesterone

The initial steps involve the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Transcriptomic evidence from T. peruviana shows upregulation of genes involved in both pathways upon elicitation, suggesting their role in providing precursors for cardiac glycoside synthesis.[6]

These precursors are then utilized to form larger isoprenoid molecules, ultimately leading to the formation of sterols like cholesterol or other phytosterols. The conversion of these sterols to pregnenolone is a critical committed step in cardenolide biosynthesis. In several cardiac glycoside-producing plants, this reaction is catalyzed by a cytochrome P450 enzyme from the CYP87A family.[7] Pregnenolone is then converted to progesterone through the action of a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase (KSI).[8] The subsequent stereospecific reduction of progesterone to 5β-pregnane-3,20-dione is a key step in the formation of the cis-fused A/B ring structure characteristic of many cardenolides, and this is catalyzed by progesterone 5β-reductase (P5βR).[8][9]

The following diagram illustrates the proposed early stages of this compound aglycone biosynthesis.

Thevetin_Aglycone_Early_Pathway IPP IPP / DMAPP Sterols Cholesterol / Phytosterols IPP->Sterols Multiple Steps Pregnenolone Pregnenolone Sterols->Pregnenolone CYP87A (putative) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD / KSI (putative) Pregnanedione 5β-Pregnane-3,20-dione Progesterone->Pregnanedione P5βR (putative)

Early stages of this compound aglycone biosynthesis.

2.1.2. Late Stages: Formation of Digitoxigenin, Cannogenin, and Yccotligenin

The conversion of 5β-pregnane-3,20-dione to the specific aglycones of this compound involves a series of hydroxylation, oxidation, and lactone ring formation steps. The exact sequence and the enzymes involved in T. peruviana are not yet fully characterized. However, based on the structures of the aglycones, a series of reactions catalyzed by cytochrome P450 monooxygenases and other enzymes can be proposed.

  • Digitoxigenin: This aglycone features hydroxyl groups at the 3β and 14β positions. The formation of the butenolide ring at the C-17 position is a hallmark of cardenolides.

  • Cannogenin: In addition to the features of digitoxigenin, cannogenin has an aldehyde group at the C-19 position.

  • Yccotligenin: This aglycone is characterized by an 18,20-epoxy group.[10]

The following diagram presents a plausible, albeit speculative, pathway for the later stages of aglycone biosynthesis.

Thevetin_Aglycone_Late_Pathway Pregnanedione 5β-Pregnane-3,20-dione Intermediates Hydroxylated Intermediates Pregnanedione->Intermediates Hydroxylases, etc. (putative) Digitoxigenin Digitoxigenin Intermediates->Digitoxigenin Lactone ring formation Cannogenin Cannogenin Digitoxigenin->Cannogenin Oxidation at C-19 (putative) Yccotligenin Yccotligenin Digitoxigenin->Yccotligenin Epoxidation (putative)

Putative late stages of this compound aglycone biosynthesis.
Biosynthesis of the Sugar Moiety: L-Thevetose

This compound contains a unique 6-deoxyhexose called L-thevetose. The biosynthesis of 6-deoxyhexoses generally proceeds from a common nucleotide-diphospho-sugar precursor, typically dTDP-D-glucose or GDP-D-mannose, through a series of enzymatic reactions involving a dehydratase, an epimerase, and a reductase.[11] The specific pathway for L-thevetose biosynthesis has not been elucidated, but a putative pathway can be proposed based on the known biosynthesis of other 6-deoxy-L-sugars.

L_Thevetose_Biosynthesis NDP_Glucose NDP-D-Glucose Keto_deoxy_glucose NDP-4-keto-6-deoxy-D-glucose NDP_Glucose->Keto_deoxy_glucose Dehydratase (putative) Keto_deoxy_L_sugar NDP-4-keto-6-deoxy-L-mannose Keto_deoxy_glucose->Keto_deoxy_L_sugar Epimerase (putative) NDP_L_Thevetose NDP-L-Thevetose Keto_deoxy_L_sugar->NDP_L_Thevetose Reductase (putative)

Proposed biosynthetic pathway of L-thevetose.
Glycosylation

The final stage in this compound biosynthesis is the sequential attachment of the sugar moieties to the aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar from a UDP-sugar donor to the hydroxyl group of an acceptor molecule.[12] In the case of this compound, this would involve the attachment of L-thevetose to the 3β-hydroxyl group of the aglycone, followed by the addition of two glucose molecules.

A transcriptome study of T. peruviana identified a UDP-glycosyltransferase, designated as UDP9, which was significantly upregulated upon methyl jasmonate treatment, making it a strong candidate for involvement in this compound biosynthesis.[5] However, its specific substrate and the exact sequence of glycosylation events remain to be experimentally confirmed.

Thevetin_Glycosylation Aglycone Aglycone (Digitoxigenin, etc.) Monoglycoside Aglycone-L-Thevetose Aglycone->Monoglycoside UGT (putative) + UDP-L-Thevetose Diglycoside Aglycone-L-Thevetose-Glucose Monoglycoside->Diglycoside UGT (putative) + UDP-Glucose This compound This compound (Aglycone-L-Thevetose-Glucose-Glucose) Diglycoside->this compound UGT (putative) + UDP-Glucose

Glycosylation steps in this compound biosynthesis.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters and metabolite concentrations, are currently limited in the scientific literature. The available data primarily focus on the quantification of this compound and related cardiac glycosides in plant tissues.

CompoundConcentration RangePlant PartAnalytical MethodReference
This compound B0.27 ng/mL (LOD in serum)Seeds (extracted)LC-MS/MS[13]
Total Cardiac Glycosides~7.98% w/wSeed MealSpectrophotometry[14]
This compound A and BRelative proportions determinedSeedsLC-ESI+-MS/MS[15]

Experimental Protocols

This section provides representative protocols for key experiments relevant to the study of this compound biosynthesis. These are generalized methods that would require optimization for specific application to T. peruviana.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from T. peruviana seeds using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • Grind dried T. peruviana seeds to a fine powder.

    • Perform a solid-phase extraction (SPE) to clean up the sample.[13]

  • LC-MS/MS Analysis:

    • Employ a reverse-phase C18 column for chromatographic separation.

    • Use a gradient elution with a mobile phase consisting of water (with formic acid) and acetonitrile.

    • Detect and quantify this compound using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).[13]

Extraction_Quantification_Workflow Start Dried T. peruviana Seeds Grinding Grind to a fine powder Start->Grinding Extraction Solid-Phase Extraction (SPE) Grinding->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of this compound Analysis->Quantification

Workflow for this compound extraction and quantification.
Enzyme Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Objective: To measure the activity of 3β-HSD, a key enzyme in the aglycone biosynthesis.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh T. peruviana leaf tissue in a suitable buffer.

    • Centrifuge the homogenate to obtain a crude enzyme extract.

  • Assay:

    • A colorimetric assay can be used based on the reduction of a tetrazolium salt to formazan by the NADH produced during the reaction.[6]

    • The reaction mixture includes the substrate (e.g., pregnenolone or dehydroepiandrosterone), NAD+, and the tetrazolium salt in a buffer at the optimal pH.

    • The reaction is initiated by adding the enzyme extract and incubated at a specific temperature.

    • The absorbance of the formazan product is measured spectrophotometrically.

HSD_Assay_Workflow Start T. peruviana Tissue Homogenization Homogenize in Buffer Start->Homogenization Centrifugation Centrifuge to get Crude Extract Homogenization->Centrifugation Reaction Incubate Extract with Substrate, NAD+, and Tetrazolium Salt Centrifugation->Reaction Measurement Measure Absorbance of Formazan Reaction->Measurement Calculation Calculate Enzyme Activity Measurement->Calculation

Workflow for 3β-HSD enzyme assay.
Heterologous Expression and Characterization of a UDP-Glycosyltransferase (UGT)

Objective: To express a candidate UGT from T. peruviana in a heterologous system and characterize its activity.

Methodology:

  • Gene Cloning:

    • Isolate RNA from T. peruviana and synthesize cDNA.

    • Amplify the coding sequence of the candidate UGT gene (e.g., UDP9) by PCR.

    • Clone the gene into an appropriate expression vector.

  • Heterologous Expression:

    • Transform a suitable host, such as E. coli or Pichia pastoris, with the expression vector.[16]

    • Induce protein expression under optimized conditions.

  • Protein Purification:

    • Lyse the host cells and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA if a His-tag is used).

  • Enzyme Assay:

    • Incubate the purified UGT with a potential aglycone substrate (e.g., digitoxigenin) and the UDP-sugar donor (e.g., UDP-L-thevetose or UDP-glucose).

    • Analyze the reaction products by LC-MS to detect the formation of the glycosylated product.

UGT_Characterization_Workflow Start Isolate RNA from T. peruviana Cloning Clone Candidate UGT Gene Start->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Purify Recombinant UGT Expression->Purification Assay Enzyme Assay with Aglycone and UDP-Sugar Purification->Assay Analysis Analyze Products by LC-MS Assay->Analysis

Workflow for UGT characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Thevetia peruviana is a complex and fascinating metabolic pathway. While significant progress has been made in understanding the general framework of cardenolide biosynthesis, many of the specific enzymes and intermediates in the this compound pathway remain to be definitively identified and characterized. The transcriptome data from T. peruviana provides a valuable resource for identifying candidate genes for further investigation.

Future research should focus on the functional characterization of the candidate genes identified in the transcriptome analysis. Heterologous expression and in vitro enzyme assays will be crucial for confirming the roles of these enzymes. Furthermore, advanced metabolomic studies using techniques like LC-MS/MS can help to identify the intermediates in the pathway. A complete elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this medicinally important compound.

References

An In-depth Technical Guide on the Mechanism of Action of Thevetin on the Na+/K+-ATPase Pump

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana), has garnered significant interest in the scientific community for its potent biological activities.[1] Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells.[2] This guide provides a comprehensive overview of the molecular mechanism of action of this compound on the Na+/K+-ATPase pump, detailing its binding characteristics, the conformational changes induced, and the subsequent downstream signaling events. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development.

The Na+/K+-ATPase Pump: A Brief Overview

The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein belonging to the P-type ATPase family. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their concentration gradients, a process coupled to the hydrolysis of one molecule of ATP.[3] This ion exchange is crucial for various cellular processes, including maintaining cell volume, generating the resting membrane potential, and driving secondary active transport of other solutes.

The pump cycles through two principal conformational states, designated E1 and E2. In the E1 state, the ion-binding sites have a high affinity for Na+ and are accessible from the cytoplasm. Following Na+ binding and ATP-dependent phosphorylation, the pump transitions to the E2 state. In the E2 state, the ion-binding sites have a high affinity for K+ and are exposed to the extracellular space, leading to the release of Na+ and the binding of K+. Dephosphorylation of the E2-K+ complex facilitates the return to the E1 conformation, releasing K+ into the cytoplasm and completing the cycle.[2][4]

Mechanism of Action of this compound on Na+/K+-ATPase

This compound, like other cardiac glycosides, exerts its effects by directly binding to and inhibiting the Na+/K+-ATPase pump.[5] This inhibition disrupts the normal ion transport cycle, leading to a cascade of intracellular events.

Binding to the Na+/K+-ATPase

This compound binds to a specific site on the extracellular side of the α-subunit of the Na+/K+-ATPase.[6] The highest affinity binding occurs when the enzyme is in the phosphorylated E2-P conformation.[7] This conformation is an intermediate state in the pump's normal cycle, but the binding of this compound stabilizes this state, effectively locking the enzyme and preventing its transition back to the E1 conformation. This stabilization inhibits the dephosphorylation of the enzyme and the subsequent binding and transport of K+ ions into the cell.

Conformational Changes

The binding of this compound to the E2-P state of the Na+/K+-ATPase induces a significant conformational change that traps the enzyme in this inhibited state.[7][8] Spectroscopic and kinetic studies on other cardiac glycosides have revealed that this binding alters the protein's structure, preventing the release of the phosphate group and the conformational shifts necessary for ion translocation.[8] This locked conformation is the molecular basis for the inhibition of the pump's activity.

Inhibition of Ion Transport and Downstream Consequences

By inhibiting the Na+/K+-ATPase, this compound leads to an increase in the intracellular concentration of Na+ ions. This elevation of intracellular Na+ alters the electrochemical gradient across the cell membrane, which in turn affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX).[2] The NCX normally functions to extrude Ca2+ from the cell. However, the increased intracellular Na+ concentration reduces the driving force for Ca2+ extrusion and can even reverse the direction of the exchanger, leading to an influx of Ca2+.[9] The resulting increase in intracellular Ca2+ concentration is the primary mechanism behind the cardiotonic effects of this compound, as it enhances the contractility of cardiac muscle cells.

Quantitative Data

Cardiac GlycosideTarget/AssayIC50Reference
Compound 1 (from T. peruviana) P15, MGC-803, SW1990 cancer cell lines0.05 - 0.15 μM[10]
Ouabain Na,K-ATPase0.22 μM[11]
Oleandrin Na,K-ATPase0.62 μM[11]
Digoxin Na,K-ATPase2.69 μM[11]
Oleandrigenin Na,K-ATPase1.23 μM[11]

Table 1: Inhibitory concentrations (IC50) of various cardiac glycosides.

Experimental Protocols

The following are detailed methodologies that can be adapted to study the interaction of this compound with the Na+/K+-ATPase pump.

Determination of IC50 of this compound on Na+/K+-ATPase Activity

This protocol is adapted from established methods for other cardiac glycosides and measures the inhibition of the pump's enzymatic activity.[12]

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from pig kidney) or cell lysate containing the enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • ATP solution (100 mM).

  • This compound stock solution (in DMSO).

  • Malachite green reagent for phosphate detection.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The concentration range should be chosen based on expected potency (e.g., 1 nM to 100 µM).

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Ouabain).

  • Add 20 µL of the purified Na+/K+-ATPase enzyme or cell lysate to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATP solution to each well to a final concentration of 5 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the malachite green reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • The Na+/K+-ATPase activity is calculated as the difference in phosphate released in the absence and presence of a saturating concentration of a known inhibitor (e.g., ouabain).

  • Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow_IC50_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Serial Dilutions add_reagents Add Reagents and This compound to Plate prep_this compound->add_reagents prep_reagents Prepare Assay Buffer, Enzyme, ATP prep_reagents->add_reagents pre_incubate Pre-incubate (37°C, 15 min) add_reagents->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate (37°C, 30 min) add_atp->incubate stop_reaction Stop Reaction with Malachite Green incubate->stop_reaction measure_abs Measure Absorbance (620 nm) stop_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Workflow for IC50 determination of this compound on Na+/K+-ATPase activity.
Measurement of this compound Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the real-time binding kinetics (association and dissociation rates) of a ligand to its target.

Materials:

  • SPR instrument.

  • Sensor chip (e.g., CM5 chip).

  • Purified Na+/K+-ATPase.

  • This compound solutions of varying concentrations.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Immobilize the purified Na+/K+-ATPase onto the sensor chip surface using standard amine coupling chemistry.

  • Equilibrate the chip with running buffer.

  • Inject a series of this compound solutions at different concentrations over the chip surface and monitor the change in the SPR signal (response units, RU) over time. This represents the association phase.

  • After the association phase, inject running buffer alone to monitor the dissociation of this compound from the enzyme.

  • Regenerate the sensor chip surface to remove any bound this compound.

  • The resulting sensorgrams (RU versus time) are then fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Downstream Signaling Pathways

The inhibition of the Na+/K+-ATPase by this compound not only disrupts ion homeostasis but also triggers intracellular signaling cascades. This suggests that the Na+/K+-ATPase can function as a signal transducer.[13]

Activation of Src Kinase and the EGFR Cascade

Binding of cardiac glycosides to the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[13][14] This activation is thought to occur through a conformational change in the Na+/K+-ATPase that alters its interaction with Src, which is often found in a complex with the pump in caveolae.[13] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways, including the Ras-Raf-MEK-ERK cascade, which is involved in cell growth and proliferation.[15]

Role of the Na+/Ca2+ Exchanger and Calcium Signaling

As previously mentioned, the primary downstream effect of Na+/K+-ATPase inhibition by this compound is the elevation of intracellular Ca2+ via the Na+/Ca2+ exchanger.[9] This increase in cytosolic Ca2+ is a critical second messenger that can activate various Ca2+-dependent signaling pathways, including those involving protein kinase C (PKC) and calcineurin.[5] These pathways can modulate a wide range of cellular functions, including gene expression, apoptosis, and muscle contraction.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NKA Na+/K+-ATPase (E2-P form) This compound->NKA Binds and Inhibits Na_in ↑ [Na+]i NKA->Na_in Inhibition leads to Src Src NKA->Src Activates NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Reversal/Reduced Efflux EGFR EGFR Ras Ras EGFR->Ras Na_in->NCX Alters gradient PKC PKC Ca_in->PKC Activates Cellular_Response Cellular Response (e.g., Increased Contractility, Gene Expression) Ca_in->Cellular_Response Src->EGFR Transactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response PKC->Cellular_Response

Signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.

Conclusion

This compound exerts its biological effects through a well-defined, multi-step mechanism initiated by its specific binding to the E2-P conformation of the Na+/K+-ATPase. This interaction inhibits the pump's ion-translocating function, leading to a rise in intracellular sodium and subsequently calcium. Furthermore, this binding event triggers intracellular signaling cascades involving Src kinase and the EGFR pathway. A thorough understanding of this mechanism is crucial for the development of novel therapeutics targeting the Na+/K+-ATPase and for elucidating the full pharmacological potential of this compound and related cardiac glycosides. Further research is warranted to determine the precise quantitative binding kinetics and to explore the nuanced differences in the signaling pathways activated by this compound compared to other cardiac glycosides.

References

Thevetin Cardiac Glycosides: A Deep Dive into Their Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a potent cardiac glycoside extracted from the yellow oleander (Thevetia peruviana), has long been recognized for its profound effects on cardiac function. Comprising primarily this compound A and this compound B, this compound shares structural and functional similarities with other well-known cardiac glycosides like digoxin and ouabain. Historically used in traditional medicine, the pharmacological properties of this compound are now being explored for their therapeutic potential in various conditions, including heart failure and cancer. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative toxicological and efficacy data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Core Pharmacological Properties

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1] This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration, which is the basis for its cardiotonic effects.

Quantitative Data

Table 1: Toxicity of Thevetia peruviana Extracts in Rodents

Extract/CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
Methanol/water extract of T. peruviana fruitBalb C miceOral300 mg/kg[2][3]
Milled seed of T. peruvianaMiceOral447 mg/kg[4]
Concentrated aqueous kernel extract of T. peruvianaAlbino rats-507 mg/kg[4][5][6]
Bait formulated with 40% kernel meal of T. peruvianaAlbino rats-5700 mg/kg[4][5][6]

Table 2: In Vitro Efficacy of Cardiac Glycosides on Na+/K+-ATPase

CompoundSource of Na+/K+-ATPaseIC50Reference(s)
OuabainRat pineal membranes~200 nM[7]
Oleandrin-0.62 µM[8]
Oleandrigenin-1.23 µM[8]
Digoxin-2.69 µM[8]

Signaling Pathways

This compound's pharmacological effects extend beyond its direct impact on the Na+/K+-ATPase pump, influencing key cellular signaling pathways, particularly those involved in apoptosis and intracellular calcium homeostasis.

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in various cell types, a process crucial for its potential anticancer activity. This programmed cell death is orchestrated through the activation of both the intrinsic and extrinsic pathways.

Thevetin_Induced_Apoptosis This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) This compound->Death Receptors (Fas, TNFR) Activates DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Apoptosome Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytochrome cApaf-1 Cytochrome cApaf-1 Cytochrome cApaf-1->Apoptosome

A diagram illustrating the dual pathways of this compound-induced apoptosis.
This compound and Intracellular Calcium Signaling

The hallmark of cardiac glycoside action is the modulation of intracellular calcium levels. By inhibiting the Na+/K+-ATPase, this compound triggers a series of events that lead to an increase in cytosolic calcium, enhancing cardiac contractility.

Thevetin_Calcium_Signaling Mechanism of this compound-Induced Increase in Intracellular Calcium This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Leads to NCX (Reverse Mode) Na+/Ca2+ Exchanger (Reverse Mode) Increased [Na+]i->NCX (Reverse Mode) Activates Increased [Ca2+]i Increased [Ca2+]i NCX (Reverse Mode)->Increased [Ca2+]i Increases SR Ca2+ Release Sarcoplasmic Reticulum Ca2+ Release Increased [Ca2+]i->SR Ca2+ Release Triggers Enhanced Cardiac Contractility Enhanced Cardiac Contractility Increased [Ca2+]i->Enhanced Cardiac Contractility SR Ca2+ Release->Increased [Ca2+]i Further Increases

This compound's impact on intracellular calcium and cardiac muscle contraction.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Malachite Green Method)

This colorimetric assay quantifies the inhibition of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Workflow:

ATPase_Assay_Workflow Workflow for Na+/K+-ATPase Inhibition Assay Prepare Reagents Prepare Reagents Incubate Enzyme Incubate Na+/K+-ATPase with this compound Prepare Reagents->Incubate Enzyme Initiate Reaction Add ATP to start reaction Incubate Enzyme->Initiate Reaction Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Add Malachite Green Add Malachite Green Stop Reaction->Add Malachite Green Measure Absorbance Measure Absorbance at ~620-640 nm Add Malachite Green->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition

A streamlined workflow for assessing Na+/K+-ATPase inhibition.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and KCl at appropriate concentrations and pH.

    • Na+/K+-ATPase Enzyme: Use a commercially available or purified enzyme preparation.

    • This compound Solutions: Prepare a series of dilutions of this compound A and B in the assay buffer.

    • ATP Solution: Prepare a stock solution of ATP in water.

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

    • Stopping Solution: A solution of sodium citrate or similar chelating agent.

  • Assay Procedure:

    • Add the assay buffer, Na+/K+-ATPase enzyme, and varying concentrations of this compound to microplate wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding ATP to each well.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding the stopping solution.

    • Add the malachite green reagent to each well and incubate at room temperature for color development.

    • Measure the absorbance at a wavelength between 620-640 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • Determine the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

In Vivo Assessment of Cardiac Effects in Rats

This protocol outlines a general procedure for evaluating the cardiac effects of this compound in a rodent model using electrocardiography (ECG).

Methodology:

  • Animal Model:

    • Use adult male or female Wistar or Sprague-Dawley rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Experimental Groups:

    • Control Group: Administer the vehicle (e.g., saline or a suitable solvent) to the animals.

    • This compound-Treated Groups: Administer different doses of this compound A or B (or a mixture) orally or via intraperitoneal injection.

  • ECG Recording:

    • Anesthetize the rats with a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Place the rat in a supine position and attach ECG electrodes to the limbs (Lead II configuration is common).[9]

    • Record a baseline ECG for a stable period before administering the test substance.

    • After administration of this compound or vehicle, continuously record the ECG for a predefined duration (e.g., 60-120 minutes) or until significant cardiac events are observed.[10][11]

  • Parameters to be Analyzed:

    • Heart Rate (HR): Calculate the number of beats per minute.

    • PR Interval: Measure the time from the onset of the P wave to the start of the QRS complex.

    • QRS Duration: Measure the duration of the QRS complex.

    • QT Interval: Measure the time from the beginning of the QRS complex to the end of the T wave. Correct the QT interval for heart rate (QTc) using a suitable formula (e.g., Bazett's formula).

    • Arrhythmias: Observe for the presence of any cardiac arrhythmias, such as bradycardia, tachycardia, atrioventricular (AV) block, or ventricular ectopy.[12]

  • Data Analysis:

    • Compare the ECG parameters between the control and this compound-treated groups at different time points.

    • Statistically analyze the data to determine the significance of any observed changes.

Conclusion

This compound cardiac glycosides exhibit a complex and potent pharmacological profile, primarily driven by their inhibition of the Na+/K+-ATPase pump. This action triggers a cascade of intracellular events, leading to increased intracellular calcium and the induction of apoptosis, underscoring their potential as both cardiotonic agents and anticancer therapeutics. The provided experimental protocols offer a framework for the continued investigation of these fascinating compounds. Further research is warranted to elucidate the precise quantitative parameters of this compound A and B and to fully unravel their intricate interactions with cellular signaling pathways. This will be crucial for the safe and effective translation of this compound's therapeutic potential into clinical applications.

References

A Comparative Toxicological Profile of Thevetin A and Thevetin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin A and this compound B are potent cardiac glycosides isolated from the seeds of Thevetia peruviana. Both compounds are known for their significant cardiotonic and cytotoxic properties, primarily mediated through the inhibition of the Na+/K+-ATPase pump. This technical guide provides a comprehensive comparative analysis of the toxicological profiles of this compound A and this compound B, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. While direct comparative quantitative toxicity data for the purified compounds remains limited in publicly available literature, this guide synthesizes existing knowledge to provide a framework for researchers in toxicology and drug development.

Introduction

This compound A and this compound B are secondary metabolites found in the yellow oleander plant, Thevetia peruviana.[1][2] These compounds belong to the cardenolide class of cardiac glycosides, which are characterized by a steroid nucleus, a lactone ring, and a sugar moiety.[3] Historically, cardiac glycosides have been used in the treatment of heart failure, but their narrow therapeutic index and potential for severe toxicity necessitate a thorough understanding of their toxicological profiles.[2][4] this compound A and this compound B are recognized as the primary toxic principles of Thevetia peruviana, responsible for the plant's cardiotoxic and other adverse effects.[5][6] This guide aims to provide a detailed comparison of their toxicological characteristics to aid in future research and potential therapeutic development.

Comparative Toxicological Data

One study on the toxic components of Thevetia peruviana established an order of toxicity for several contained cardiac glycosides as follows: This compound B > Cerberin > Neriifolin > this compound A > Ruvoside > Peruvoside .[7] This indicates that This compound B is considered more toxic than this compound A . Another source corroborates this, stating that this compound B is the most toxic of the cardenolides present in the plant.[1]

For context, studies on crude extracts of Thevetia peruviana have reported the following LD50 values in rodents:

Extract TypeAnimal ModelRoute of AdministrationLD50 ValueCitation
Milled SeedsMiceOral447 mg/kg[5]
Concentrated Aqueous Kernel ExtractRatsNot Specified507 mg/kg[7]
Methanol Extract of FruitMiceOral300 mg/kg[8]

It is important to note that these values reflect the combined toxicity of all components in the extracts and not the specific toxicity of isolated this compound A or this compound B.

Mechanism of Toxicity: Inhibition of Na+/K+-ATPase

The primary mechanism of toxicity for both this compound A and this compound B is the inhibition of the Na+/K+-ATPase enzyme, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][9]

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase pump by this compound A and this compound B initiates a cascade of downstream signaling events, ultimately leading to cardiotoxicity.

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound A / this compound B NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Src Src Kinase NaK_ATPase->Src Activates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases EGFR EGFR Src->EGFR Activates Ras Ras-GTP EGFR->Ras Activates Na_in->NCX Activates NFkB NF-κB Activation Ca_in->NFkB Contributes to Cardiotoxicity Cardiotoxicity (Arrhythmias, Increased Contractility) Ca_in->Cardiotoxicity MEK MEK Ras->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK->NFkB Leads to NFkB->Cardiotoxicity

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Inhibition of the Na+/K+-ATPase by this compound A or B leads to an increase in intracellular sodium concentration.[10] This disrupts the normal function of the Na+/Ca2+ exchanger, causing it to operate in reverse mode and leading to an influx of calcium ions, thus increasing intracellular calcium levels.[11] The elevated intracellular calcium is a primary driver of the cardiotonic and cardiotoxic effects, including increased contractility and the potential for arrhythmias.[10]

Beyond the direct ionic effects, the binding of cardiac glycosides to the Na+/K+-ATPase can also trigger intracellular signaling cascades. This includes the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/MEK/ERK pathway and subsequent activation of transcription factors like NF-κB.[9]

Experimental Protocols

This section details methodologies relevant to the toxicological assessment of this compound A and this compound B.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with this compound A/B (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Materials:

  • H9c2 rat cardiomyoblasts or primary cardiomyocytes

  • This compound A and this compound B stock solutions (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells or primary cardiomyocytes into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound A and this compound B in complete culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

In Vivo Acute Toxicity Study

This protocol outlines a general procedure for determining the acute toxicity (e.g., LD50) of this compound A and this compound B in a rodent model.

In_Vivo_Toxicity_Workflow start Start acclimatization Acclimatize animals (e.g., Wistar rats) start->acclimatization grouping Divide into treatment groups (this compound A, this compound B, Control) acclimatization->grouping dosing Administer single dose of test compound (e.g., oral gavage or intraperitoneal injection) grouping->dosing observation Observe for clinical signs of toxicity and mortality for 14 days dosing->observation necropsy Perform gross necropsy on all animals observation->necropsy data_analysis Determine LD50 value observation->data_analysis histopathology Collect organs for histopathological examination necropsy->histopathology end End data_analysis->end

Caption: Workflow for an in vivo acute toxicity study.

Animals:

  • Male and female Wistar rats or Swiss albino mice.

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide animals into groups and administer a single dose of this compound A or this compound B via a relevant route (e.g., oral gavage or intraperitoneal injection). Include a control group receiving the vehicle.

  • Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions) and mortality at regular intervals for 14 days.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

  • Histopathology: Collect major organs (heart, liver, kidneys, etc.) for histopathological examination.

  • Data Analysis: Calculate the LD50 value using an appropriate statistical method (e.g., probit analysis).

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of this compound A and this compound B to inhibit the activity of the Na+/K+-ATPase enzyme.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor (e.g., ouabain).

Materials:

  • Isolated Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or rat brain)

  • Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

  • This compound A and this compound B solutions

  • Ouabain solution (as a positive control)

  • Reagents for phosphate detection (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the enzyme preparation with the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound A, this compound B, or ouabain to the wells.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination and Color Development: Stop the reaction and add the phosphate detection reagent.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Conclusion

This compound A and this compound B are potent cardiotoxic glycosides with this compound B exhibiting qualitatively higher toxicity. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to disruptions in ion homeostasis and the activation of intracellular signaling cascades that culminate in cardiotoxicity. While direct comparative quantitative toxicological data remains a significant knowledge gap, the experimental protocols outlined in this guide provide a framework for future studies to elucidate the specific toxicological profiles of these compounds. A more detailed understanding of their comparative toxicity is crucial for assessing their potential risks and any future therapeutic applications. Further research is warranted to obtain precise LD50 and IC50 values and to further characterize their effects on cardiac function at the cellular and organ levels.

References

An In-depth Technical Guide to the Traditional Medicinal Uses of Thevetia peruviana Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetia peruviana (Pers.) K. Schum., a plant belonging to the Apocynaceae family, has a long history of use in traditional medicine across tropical and subtropical regions.[1] Despite its well-known toxicity due to the presence of cardiac glycosides, various parts of the plant have been utilized to treat a range of ailments. This technical guide provides a comprehensive overview of the traditional medicinal uses of Thevetia peruviana extracts, delving into its phytochemical constituents, pharmacological activities, and the underlying molecular mechanisms. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further scientific investigation and potential therapeutic applications.

Traditional Medicinal Applications

Ethnobotanical studies reveal that different parts of Thevetia peruviana have been employed in traditional medicine to address a variety of health concerns. The leaves, bark, seeds, and flowers have distinct applications, reflecting a rich history of indigenous knowledge.

  • Leaves: Traditionally, leaf extracts have been used as an emetic and purgative. They have also been applied in the treatment of jaundice, fever, and intestinal worms. In some cultures, leaf preparations are used as eye and nose drops to alleviate colds and severe headaches.[2]

  • Bark: The bark of Thevetia peruviana has been traditionally used to treat intermittent fevers, including malaria, and as a purgative. It has also found application in managing amenorrhea and as a remedy for snake bites and sores.

  • Seeds: The seeds, despite being the most toxic part of the plant, have been used in traditional practices as an abortifacient and emetic. They have also been applied topically for skin ailments and hemorrhoids, and used as a purgative for rheumatism and dropsy.[2]

  • Flowers: While less commonly cited, the flowers have been noted for their use in preparations for their anti-inflammatory properties.

It is crucial to emphasize that the traditional use of Thevetia peruviana often involves specific preparation methods aimed at mitigating its toxicity, a knowledge that is paramount for any modern-day investigation into its therapeutic potential.

Phytochemical Composition

The diverse pharmacological effects of Thevetia peruviana are attributable to its complex array of secondary metabolites. The plant is a rich source of various classes of phytochemicals, with the cardiac glycosides being the most prominent and well-studied.

Table 1: Major Phytochemicals in Thevetia peruviana

Phytochemical ClassKey CompoundsPlant Part(s)Reference(s)
Cardiac Glycosides Thevetin A, this compound B, Neriifolin, Peruvoside, OleandrinSeeds, Leaves, Bark[1][2]
Flavonoids Quercetin, Kaempferol, RutinLeaves, Flowers[3]
Terpenoids α-amyrin, Lupeol, Oleanolic acid, Ursolic acidLeaves[4]
Steroids β-sitosterolBark[4]
Alkaloids PresentLeaves, Fruit Rind[5]
Tannins PresentLeaves, Fruit Rind[5]
Saponins PresentLeaves, Fruit Rind[5]

Quantitative analysis has revealed significant concentrations of these bioactive compounds. For instance, the total alkaloid content in the leaves and fruit rind has been reported to be 52.92 ± 0.06 mg/g and 59.28 ± 0.04 mg/g, respectively.[5] The total phenolic and flavonoid content in the methanol extract of the leaves has been quantified at 72.37 mg GAE/g and 12.47 mg QE/g, respectively.[3][6]

Pharmacological Activities and Signaling Pathways

Scientific investigations have validated many of the traditional uses of Thevetia peruviana and have shed light on the molecular mechanisms underlying its pharmacological effects.

Cardiotonic and Cardiotoxic Effects

The most pronounced biological activity of Thevetia peruviana is its effect on the cardiovascular system, which is primarily due to its cardiac glycoside content.[1] These compounds, particularly this compound A and B, exhibit a mechanism of action similar to that of digoxin.[1]

  • Mechanism of Action: Cardiac glycosides inhibit the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases the intracellular calcium concentration via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, which is the basis for its traditional use as a heart stimulant.[7] However, at higher concentrations, this same mechanism leads to cardiotoxicity, causing arrhythmias and potentially fatal cardiac arrest.[7]

cardiotoxicity_pathway Thevetia_peruviana_Cardiac_Glycosides Thevetia peruviana Cardiac Glycosides Na_K_ATPase Na+/K+-ATPase Pump (Cardiomyocyte Membrane) Thevetia_peruviana_Cardiac_Glycosides->Na_K_ATPase Inhibition Intracellular_Na Increased Intracellular Na+ Concentration Na_K_ATPase->Intracellular_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Activity Intracellular_Na->Na_Ca_Exchanger Stimulates Intracellular_Ca Increased Intracellular Ca2+ Concentration Na_Ca_Exchanger->Intracellular_Ca Results in Myocardial_Contraction Enhanced Myocardial Contraction (Cardiotonic) Intracellular_Ca->Myocardial_Contraction Causes Arrhythmias Arrhythmias (Cardiotoxic) Intracellular_Ca->Arrhythmias Can Lead to (at high conc.)

Caption: Mechanism of action of Thevetia peruviana cardiac glycosides.

Anti-inflammatory Activity

Extracts from Thevetia peruviana, particularly those rich in flavonoids like quercetin and kaempferol, have demonstrated significant anti-inflammatory properties.[1] The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

  • Mechanism of Action: Flavonoids from Thevetia peruviana can inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. They can achieve this by preventing the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B alpha), which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB into the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[8] Additionally, these flavonoids can also suppress the MAPK (Mitogen-Activated Protein Kinase) pathway, which is another critical regulator of inflammation.[9]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_translocation NF-κB Nuclear Translocation IkBa_NFkB->NFkB_translocation Releases NF-κB Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_Transcription Initiates Thevetia_Flavonoids Thevetia peruviana Flavonoids Thevetia_Flavonoids->IKK Inhibition

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial Activity

Various extracts of Thevetia peruviana have shown broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4] This activity is attributed to the presence of phytochemicals such as flavonoids, terpenoids, and alkaloids.[4]

  • Mechanism of Action: The antimicrobial action of flavonoids is thought to be due to their ability to complex with bacterial cell walls, leading to their disruption.[4] Terpenoids may exert their effect by disrupting the microbial membrane integrity. The exact molecular targets can vary depending on the specific compound and the microorganism.

antimicrobial_workflow cluster_extract Thevetia peruviana Extract cluster_bacteria Bacterial Cell Phytochemicals Bioactive Phytochemicals (Flavonoids, Terpenoids) Cell_Wall Cell Wall Phytochemicals->Cell_Wall Interaction Cell_Membrane Cell Membrane Phytochemicals->Cell_Membrane Interaction Cell_Disruption Cell Wall/Membrane Disruption Cell_Wall->Cell_Disruption Cell_Membrane->Cell_Disruption Bacterial_Death Bacterial Cell Death Cell_Disruption->Bacterial_Death Leads to

Caption: Proposed antimicrobial mechanism of Thevetia peruviana extracts.

Quantitative Data Summary

The following tables summarize the quantitative data from various pharmacological studies on Thevetia peruviana extracts.

Table 2: Antibacterial Activity of Thevetia peruviana Leaf Extracts (Zone of Inhibition in mm)

ExtractConcentration (mg/mL)Staphylococcus aureusEscherichia coliSalmonella speciesShigella speciesReference(s)
Ethanol 5014.09 ± 1.2516.01 ± 2.5014.10 ± 0.2510.00 ± 0.57[4]
100----
200----
n-Hexane 50----[4]
100----
20019.50 ± 0.2520.01 ± 0.5019.09 ± 0.5020.01 ± 2.00[4]

Table 3: Cytotoxicity of Thevetia peruviana Seed Extracts (IC50 in µg/mL)

ExtractCell LineIC50 (µg/mL)Reference(s)
Seed Kernel (SK) Prostate Cancer (PC-3)0.05[10]
Seed Pericarp (SP) Prostate Cancer (PC-3)35[10]
Methanol Extract of Leaves Colon Carcinoma (HCT-116)39.3[3]
Lung Carcinoma (A-549)93.4[3]
Breast Carcinoma (MCF-7)110.3[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning Thevetia peruviana extracts.

Preparation of Plant Extracts

a) Cold Maceration for Flavonoid and Phenolic Analysis [3]

  • Plant Material: Air-dried and powdered leaves of Thevetia peruviana.

  • Solvent: 70% aqueous methanol.

  • Procedure:

    • The powdered plant material is soaked in the solvent at room temperature for a specified period (e.g., 48-72 hours) with occasional shaking.

    • The mixture is then filtered through Whatman No. 1 filter paper.

    • The solvent from the filtrate is evaporated under reduced pressure at a low temperature (e.g., 50°C) to obtain a semi-solid residue.

    • The residue is suspended in distilled water and subjected to liquid-liquid fractionation with solvents of increasing polarity (e.g., n-hexane, methylene chloride, ethyl acetate, n-butanol).

    • Each fraction is then concentrated under vacuum.

b) Soxhlet Extraction for General Phytochemical Screening [11]

  • Plant Material: Dried and finely powdered plant parts (leaves, stem, fruits, flowers).

  • Solvent System: A mixture of methanol and water (e.g., 70:30 v/v).

  • Procedure:

    • The powdered plant material is placed in a thimble within the Soxhlet extractor.

    • The solvent is heated in the round-bottom flask, and its vapor travels to the condenser.

    • The condensed solvent drips into the thimble, extracting the phytochemicals.

    • When the solvent level in the thimble reaches the top of the siphon tube, the extract is siphoned back into the flask.

    • This process is repeated for a set number of cycles or a specific duration (e.g., 6 hours).

    • The extract is then concentrated by evaporating the solvent.

soxhlet_extraction_workflow Start Start Powder Powdered Plant Material in Thimble Start->Powder Solvent Solvent in Flask Start->Solvent Extraction Extraction in Thimble Powder->Extraction Heating Heating Solvent->Heating Vaporization Solvent Vaporizes Heating->Vaporization Condensation Condensation Vaporization->Condensation Condensation->Extraction Siphoning Siphoning of Extract Extraction->Siphoning Siphoning->Solvent Repeat Repeat Cycles Siphoning->Repeat Repeat->Heating Yes Concentration Solvent Evaporation & Extract Concentration Repeat->Concentration No End End Concentration->End

Caption: Workflow for Soxhlet extraction of Thevetia peruviana.

Phytochemical Screening

A series of qualitative chemical tests are performed on the extracts to identify the presence of different classes of phytochemicals.[11]

  • Test for Alkaloids: Dragendroff's and Mayer's tests.

  • Test for Flavonoids: Alkaline reagent test, lead acetate test.

  • Test for Phenols and Tannins: Ferric chloride test.

  • Test for Saponins: Foam test.

  • Test for Steroids and Triterpenoids: Salkowski's test.

  • Test for Cardiac Glycosides: Keller-Kiliani test.

Antimicrobial Activity Assay

Agar Well Diffusion Method [4]

  • Microbial Cultures: Standard strains of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared.

  • Inoculation: The surface of the MHA plates is uniformly swabbed with the microbial culture.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Extracts: A defined volume (e.g., 100 µL) of the plant extract at different concentrations (e.g., 50, 100, 200 mg/mL) is added to each well.

  • Controls: A positive control (standard antibiotic) and a negative control (solvent used to dissolve the extract) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Conclusion and Future Directions

Thevetia peruviana possesses a rich ethnobotanical history, which is now being progressively substantiated by scientific research. The plant's extracts contain a plethora of bioactive compounds that exhibit a wide range of pharmacological activities, including cardiotonic, anti-inflammatory, and antimicrobial effects. The elucidation of the signaling pathways involved in these activities opens up new avenues for drug discovery and development.

However, the inherent toxicity of Thevetia peruviana, primarily due to its cardiac glycoside content, remains a significant challenge. Future research should focus on the isolation and characterization of individual bioactive compounds to assess their therapeutic potential and toxicity profiles independently. The development of novel extraction and purification techniques to selectively remove toxic components while retaining the beneficial ones is also a critical area of investigation. Furthermore, in-depth studies on the molecular targets and mechanisms of action of the non-glycosidic constituents, such as flavonoids and terpenoids, are warranted to fully exploit the therapeutic potential of this remarkable medicinal plant. A thorough understanding of its pharmacology, coupled with careful toxicological evaluation, will be essential for the safe and effective utilization of Thevetia peruviana in modern medicine.

References

A Technical Guide to the Phytochemical Analysis of Cardiac Glycosides in Thevetia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of cardiac glycosides in Thevetia species, plants known for their potent cardiotonic and cytotoxic properties. This document details the key cardiac glycosides identified, their quantitative distribution, in-depth experimental protocols for their extraction, isolation, and quantification, and the signaling pathways through which they exert their biological effects.

Introduction to Cardiac Glycosides in Thevetia

The genus Thevetia, belonging to the Apocynaceae family, is a rich source of cardiac glycosides, a class of naturally occurring steroids that have profound effects on heart muscle.[1] These compounds are of significant interest to researchers and pharmaceutical professionals due to their therapeutic potential in treating congestive heart failure and their potential as anticancer agents.[1][2] The major species of interest include Thevetia peruviana (also known as Cascabela thevetia) and Thevetia neriifolia.[1][3]

The primary cardiac glycosides found in Thevetia species include peruvoside, thevetin A, this compound B, this compound C, neriifolin, and their acetylated derivatives.[4][5][6] The concentration and composition of these glycosides can vary depending on the plant species, the part of the plant used (seeds, leaves, bark), and the geographical location.[1][7]

Quantitative Analysis of Cardiac Glycosides

The quantification of cardiac glycosides is crucial for standardization, toxicity assessment, and the development of new therapeutic agents. Various analytical techniques have been employed to determine the concentration of these compounds in different parts of Thevetia species.

Table 1: Quantitative Data of Major Cardiac Glycosides in Thevetia Species

Cardiac GlycosideThevetia SpeciesPlant PartMethod of AnalysisConcentrationReference(s)
PeruvosideT. neriifoliaSeedsHPTLCUp to 20% of extract[1]
This compound AT. peruvianaSeedsLC-ESI-MS/MSRelative quantification[4]
This compound BT. peruvianaSeedsLC-ESI-MS/MSRelative quantification[4]
Acetylthis compound AT. peruvianaSeedsLC-ESI-MS/MSRelative quantification[4]
Acetylthis compound BT. peruvianaSeedsLC-ESI-MS/MSRelative quantification[4]
This compound C (cardio-inactive)T. peruvianaSeedsLC-ESI-MS/MSRelative quantification[4]
Acetylthis compound C (cardio-inactive)T. peruvianaSeedsLC-ESI-MS/MSRelative quantification[4]
Total Cardiac GlycosidesT. peruvianaCell Suspension CultureHPLC2.58 mg Digoxin Equivalents/g Dry Weight (intracellular)[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of cardiac glycosides from Thevetia species.

Extraction of Cardiac Glycosides

A common method for the extraction of cardiac glycosides from Thevetia seeds involves sequential solvent extraction.

Protocol for Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., seeds) and grind it into a coarse powder.

  • Defatting: Extract the powdered material with a non-polar solvent like petroleum ether or hexane to remove fatty oils. This is typically done using a Soxhlet apparatus.

  • Glycoside Extraction: The defatted plant material is then extracted with a more polar solvent to isolate the cardiac glycosides. Effective solvent systems include:

    • Chloroform and ethyl acetate are used for the successive extraction of peruvoside.[1]

    • A mixture of 70% or 80% aqueous alcohol has been shown to be effective for extracting total glycosides.[8]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield the crude cardiac glycoside mixture.

Isolation and Purification

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) are widely used for the separation and preliminary identification of cardiac glycosides.

HPTLC Protocol for Peruvoside Quantification:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Sample and Standard Preparation: Prepare standard solutions of peruvoside (e.g., 1 mg/mL) and dissolve the plant extracts in a suitable solvent (e.g., 10 mg/mL).[1]

  • Application: Apply the samples and standards as bands on the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of chloroform and methanol (8:2 v/v) is an effective solvent system for the separation of peruvoside.[1]

  • Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front reaches the desired height.

  • Detection and Densitometry: After drying, the plate can be visualized under UV light. For quantification, the plate is scanned with a densitometer at a specific wavelength. Derivatization with reagents like concentrated sulfuric acid can be used for visualization, producing characteristic colored bands.[1]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of cardiac glycosides.

LC-ESI-MS/MS Protocol for this compound Analysis:

  • Chromatographic System: A high-performance liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Ionization Mode: Positive electrospray ionization (ESI+) is often used for the detection of cardiac glycosides.[4]

  • Mass Spectrometry: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for accurate quantification, using specific precursor-to-product ion transitions for each cardiac glycoside.

Signaling Pathways of Thevetia Cardiac Glycosides

Cardiac glycosides from Thevetia species exert their biological effects primarily through two key mechanisms: inhibition of the Na+/K+-ATPase pump and induction of apoptosis.

Inhibition of Na+/K+-ATPase Pump

The primary mechanism of action for the cardiotonic effects of these glycosides is the inhibition of the Na+/K+-ATPase enzyme, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

NaK_ATPase_Inhibition cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase (Sodium-Potassium Pump) Inhibition Inhibition NaK_ATPase->Inhibition Increased_Na Increased Intracellular Na+ Concentration NaK_ATPase->Increased_Na Reduced Na+ efflux CardiacGlycoside Thevetia Cardiac Glycoside CardiacGlycoside->NaK_ATPase Binds to α-subunit NCX Na+/Ca2+ Exchanger (Reverse Mode) Increased_Na->NCX Activates Increased_Ca Increased Intracellular Ca2+ Concentration NCX->Increased_Ca Increased Ca2+ influx MuscleContraction Increased Cardiac Muscle Contraction (Positive Inotropic Effect) Increased_Ca->MuscleContraction Leads to Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrion Thevetia_CG Thevetia Cardiac Glycoside Bcl2 Bcl-2 (Anti-apoptotic) Thevetia_CG->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thevetia_CG->Bax Promotes activation Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Triggers Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes Experimental_Workflow cluster_analysis Phytochemical Analysis PlantMaterial Plant Material Collection (*Thevetia* species) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Defatting Defatting (Petroleum Ether/Hexane) DryingGrinding->Defatting Extraction Cardiac Glycoside Extraction (e.g., Chloroform, Ethyl Acetate, Aqueous Alcohol) Defatting->Extraction CrudeExtract Crude Cardiac Glycoside Extract Extraction->CrudeExtract TLC_HPTLC TLC/HPTLC Analysis (Qualitative & Quantitative) CrudeExtract->TLC_HPTLC LC_MS LC-MS/MS Analysis (Quantitative & Structural) CrudeExtract->LC_MS Isolation Isolation of Pure Compounds (e.g., Preparative HPLC) CrudeExtract->Isolation DataAnalysis Data Analysis and Interpretation TLC_HPTLC->DataAnalysis LC_MS->DataAnalysis Isolation->DataAnalysis

References

Unraveling the Structural Nuances of Thevetin: A Comparative Analysis with Other Cardenolides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Architecture of Cardiac Glycosides Reveals Key Differences in Thevetin's Structure, Influencing its Biological Activity.

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the structural disparities between this compound, a potent cardenolide, and other members of the cardiac glycoside family. This whitepaper provides a detailed comparative analysis, highlighting the unique features of this compound's aglycone and sugar moieties and their implications for its interaction with the Na+/K+-ATPase pump.

Cardenolides, a class of naturally occurring steroids, are renowned for their significant effects on cardiac muscle.[1] They are characterized by a steroid nucleus, a five-membered lactone ring at the C-17 position, and a sugar component attached at the C-3 position.[2] While all cardenolides share this basic scaffold, subtle variations in their structure can lead to profound differences in their pharmacological profiles. This guide focuses on this compound, a prominent cardenolide found in the seeds of the Thevetia peruviana plant, and contrasts its structure with well-known cardenolides such as Digoxin, Digitoxin, and Ouabain.[1]

The Core Structure: A Tale of Aglycones and Sugars

The biological activity of a cardenolide is intrinsically linked to the structure of its aglycone (the non-sugar steroid portion) and the composition of its sugar chain.

This compound's Unique Aglycones: this compound primarily exists in two forms, this compound A and this compound B. The structural distinction between these two lies in their aglycone. This compound A possesses cannogenin as its aglycone, which is characterized by a 19-oxo group.[3][4] In contrast, this compound B's aglycone is digitoxigenin, a feature it shares with the more common cardenolide, Digitoxin.[5][6] A third, less common form, this compound C, has been identified with the aglycone yccotligenin.[7]

The Characteristic Sugar of Thevetia: A defining feature of the Thevetia genus of plants is the presence of the sugar L-thevetose as the initial glycosidic linkage.[7] In this compound A and B, the sugar chain is a trisaccharide composed of two glucose units and one L-thevetose unit.[5][8] This specific sugar composition influences the solubility, bioavailability, and binding affinity of this compound to its target enzyme.

A Comparative Look at Other Cardenolides

To understand the significance of this compound's structure, it is essential to compare it with other well-characterized cardenolides:

  • Digoxin: Extracted from the foxglove plant Digitalis lanata, Digoxin's aglycone is digoxigenin, which differs from digitoxigenin by an additional hydroxyl group at the C-12 position.[9][10] Its sugar component is a trisaccharide of digitoxose.

  • Digitoxin: Also from the Digitalis genus, Digitoxin shares the same aglycone as this compound B, digitoxigenin.[11] Its sugar moiety is a trisaccharide of digitoxose. The primary difference between Digoxin and Digitoxin is the absence of the C-12 hydroxyl group in Digitoxin.

  • Ouabain: Derived from the seeds of Strophanthus gratus, Ouabain has a highly hydroxylated aglycone called ouabagenin.[12][13] Its sugar is a single rhamnose molecule.[12]

Visualizing the Structural Differences

To illustrate these structural variations, the following diagrams provide a clear comparison of the core structures of this compound and other prominent cardenolides.

G cluster_thevetin_a This compound A cluster_thevetin_b This compound B cluster_digoxin Digoxin cluster_digitoxin Digitoxin cluster_ouabain Ouabain Aglycone_A Cannogenin (19-oxo) Sugar_A 2x Glucose + L-Thevetose Aglycone_A->Sugar_A Glycosidic bond Aglycone_B Digitoxigenin Sugar_B 2x Glucose + L-Thevetose Aglycone_B->Sugar_B Glycosidic bond Aglycone_D Digoxigenin (12-OH) Sugar_D 3x Digitoxose Aglycone_D->Sugar_D Glycosidic bond Aglycone_Dt Digitoxigenin Sugar_Dt 3x Digitoxose Aglycone_Dt->Sugar_Dt Glycosidic bond Aglycone_O Ouabagenin (highly hydroxylated) Sugar_O Rhamnose Aglycone_O->Sugar_O Glycosidic bond G Start Purified Cardenolide NMR_Analysis NMR Spectroscopy Start->NMR_Analysis OneD_NMR 1D NMR (¹H, ¹³C) NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Analysis->TwoD_NMR Structure_Elucidation Structure Determination OneD_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation G Cardenolide Cardenolide (e.g., this compound) NaK_ATPase Na+/K+-ATPase Cardenolide->NaK_ATPase Inhibition Increased_Na ↑ Intracellular Na+ NaK_ATPase->Increased_Na leads to Src_Kinase Src Kinase Activation NaK_ATPase->Src_Kinase activates NCX Na+/Ca2+ Exchanger Increased_Na->NCX affects Increased_Ca ↑ Intracellular Ca2+ NCX->Increased_Ca leads to Cellular_Effects Cellular Effects (Growth, Apoptosis) Increased_Ca->Cellular_Effects EGFR EGFR Transactivation Src_Kinase->EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK->Cellular_Effects PI3K_Akt->Cellular_Effects

References

In-Silico Modeling of Thevetin's Interaction with the Sodium-Potassium Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in-silico modeling of Thevetin, a cardiac glycoside, binding to the sodium-potassium pump (Na+/K+-ATPase). This document details the computational methodologies, potential binding interactions, and the subsequent impact on cellular signaling pathways, offering a framework for researchers in drug discovery and molecular biology.

Introduction to this compound and the Na+/K+-ATPase

This compound, a cardiac glycoside isolated from the plant Thevetia peruviana, is known for its potent inhibitory effects on the Na+/K+-ATPase.[1][2] This enzyme, a vital transmembrane protein found in all animal cells, is responsible for actively transporting sodium (Na+) and potassium (K+) ions across the cell membrane, maintaining the electrochemical gradients essential for various physiological processes, including nerve impulses and muscle contraction.[3] Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[4][5]

In recent years, in-silico modeling has emerged as a powerful tool to investigate the molecular interactions between drugs and their protein targets at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into binding affinities, conformational changes, and the stability of the drug-receptor complex, aiding in the rational design of novel therapeutics.

In-Silico Modeling of this compound Binding

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying the binding mode of this compound within the Na+/K+-ATPase binding pocket.

Binding Site: The binding site for cardiac glycosides on the Na+/K+-ATPase is located on the extracellular side of the α-subunit, within a cavity formed by several transmembrane helices.[3][6][7]

Quantitative Docking Results (Hypothetical):

While specific experimental in-silico data for this compound is not extensively published, the following table presents hypothetical yet realistic binding energy values based on studies of structurally similar cardiac glycosides. These values are typically calculated in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger binding affinity.

LigandPredicted Binding Energy (kcal/mol)Predicted Inhibitory Constant (Ki) (nM)Key Interacting Residues (Hypothetical)
This compound A -9.815.2Glu327, Asp804, Phe783, Thr797
This compound B -9.525.5Glu327, Asp808, Tyr308, Arg880
Digoxin (Reference) -10.28.9Glu327, Asp804, Phe783, Gln111
Ouabain (Reference) -9.245.7Glu327, Asp808, Tyr308, Asn122

Note: The data presented in this table is for illustrative purposes and should be validated by specific in-silico and experimental studies for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and the Na+/K+-ATPase over time, allowing for the assessment of the stability of the complex and the conformational changes induced by ligand binding.

Simulation Parameters (Typical):

ParameterValue
Force Field CHARMM36m for protein, CGenFF for ligand
Water Model TIP3P
Ensemble NPT (Isothermal-isobaric)
Temperature 310 K (37 °C)
Pressure 1 atm
Simulation Time 100 ns
Integration Timestep 2 fs

Key Findings from MD Simulations (Hypothetical):

  • Complex Stability: The root-mean-square deviation (RMSD) of the protein-ligand complex is expected to remain stable throughout the simulation, indicating a stable binding mode.

  • Hydrogen Bonding: this compound is predicted to form stable hydrogen bonds with key residues in the binding pocket, contributing significantly to its binding affinity.

  • Conformational Changes: Binding of this compound may induce subtle conformational changes in the extracellular loops of the α-subunit, potentially locking the enzyme in an inhibited state.

Experimental Protocols for In-Silico Modeling

The following sections outline detailed, standardized protocols for performing molecular docking and molecular dynamics simulations to study the binding of this compound to the Na+/K+-ATPase.

Molecular Docking Protocol

This protocol describes the steps for predicting the binding pose of this compound to the Na+/K+-ATPase using AutoDock Vina.

Workflow Diagram:

molecular_docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Structures (PDB: 4XE5, PubChem: 441850) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Prepare Ligand (Energy minimization) PDB->PrepLig Grid 4. Define Grid Box (Center on binding site) PrepProt->Grid Dock 5. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding energy, poses) Dock->Analyze Visualize 7. Visualize Complex (PyMOL, Chimera) Analyze->Visualize

Molecular Docking Workflow for this compound and Na+/K+-ATPase.

Methodology:

  • Structure Preparation:

    • Receptor: The crystal structure of the Na+/K+-ATPase in a relevant conformation (e.g., E2P state, PDB ID: 4XE5) is obtained from the Protein Data Bank.[8] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDock Tools.

    • Ligand: The 3D structure of this compound (e.g., this compound B, PubChem CID: 441850) is obtained from the PubChem database.[9] The ligand is energy minimized using a suitable force field.

  • Grid Box Generation: A grid box is defined to encompass the known cardiac glycoside binding site on the α-subunit of the Na+/K+-ATPase.

  • Docking Simulation: Molecular docking is performed using AutoDock Vina. The software explores various conformations of this compound within the defined binding site and calculates the binding affinity for each pose.

  • Analysis of Results: The resulting docking poses are ranked based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable. The interactions between this compound and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed using visualization software like PyMOL or UCSF Chimera.

Molecular Dynamics Simulation Protocol

This protocol outlines the steps for performing an MD simulation of the this compound-Na+/K+-ATPase complex using GROMACS.

Workflow Diagram:

md_simulation_workflow cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis Complex 1. Start with Docked Complex Solvate 2. Solvate in Water Box Complex->Solvate Ions 3. Add Ions to Neutralize Solvate->Ions Minimize 4. Energy Minimization Ions->Minimize Equilibrate 5. Equilibration (NVT, NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Trajectory 7. Analyze Trajectory (RMSD, RMSF, H-bonds) Production->Trajectory BindingEnergy 8. Calculate Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory->BindingEnergy

Molecular Dynamics Simulation Workflow.

Methodology:

  • System Preparation:

    • The docked this compound-Na+/K+-ATPase complex is placed in a simulation box.

    • The box is filled with a predefined water model (e.g., TIP3P).

    • Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: The system is subjected to energy minimization to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) to ensure stability.

  • Production Simulation: A production MD run is performed for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (RMSD), the flexibility of the protein residues (RMSF), and the persistence of intermolecular interactions like hydrogen bonds.

  • Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the Na+/K+-ATPase.

Signaling Pathways Modulated by this compound Binding

Inhibition of the Na+/K+-ATPase by this compound not only affects ion transport but also triggers intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, and its interaction with cardiac glycosides can initiate a variety of cellular responses.

Signaling Cascade Diagram:

signaling_pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Src Src Kinase NKA->Src Activation ROS Increased ROS NKA->ROS Ca2 Increased Intracellular Ca2+ NKA->Ca2 EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Expression Changes (e.g., Hypertrophy, Apoptosis) ERK->Gene ROS->Gene Ca2->Gene

Signaling Pathways Activated by this compound Binding to Na+/K+-ATPase.

Key Signaling Events:

  • Src Kinase Activation: Binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.

  • EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).

  • MAPK/ERK Pathway: This activation triggers the Ras/Raf/MEK/ERK signaling cascade, which is involved in regulating cell growth, proliferation, and differentiation.

  • Reactive Oxygen Species (ROS) Production: Inhibition of the Na+/K+-ATPase can lead to an increase in intracellular reactive oxygen species.

  • Calcium Signaling: The primary effect of Na+/K+-ATPase inhibition is an increase in intracellular calcium, which acts as a second messenger in numerous cellular processes.

The downstream effects of these signaling pathways are cell-type specific and can range from inducing hypertrophic growth in cardiac myocytes to promoting apoptosis in certain cancer cells.

Conclusion

In-silico modeling provides a powerful and insightful approach to understanding the molecular basis of this compound's interaction with the Na+/K+-ATPase. Molecular docking and molecular dynamics simulations can elucidate the binding mode, affinity, and dynamic behavior of this important cardiac glycoside. Furthermore, these computational methods, in conjunction with experimental data, can help to unravel the complex signaling networks modulated by this compound, paving the way for the development of more specific and effective therapeutic agents targeting the sodium-potassium pump. This guide offers a comprehensive framework for researchers to embark on or advance their in-silico investigations in this critical area of pharmacology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Thevetin from Thevetia peruviana Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetia peruviana, commonly known as yellow oleander, is a plant recognized for its significant concentration of cardiac glycosides, with Thevetin being a primary active compound.[1][2] These glycosides, particularly this compound A and this compound B, exhibit potent cardiotonic properties, making them of considerable interest for pharmacological research and drug development.[1] However, all parts of the Thevetia peruviana plant, especially the seeds, are highly toxic due to these compounds.[1][2] Therefore, precise and efficient extraction and purification protocols are imperative to isolate this compound for further investigation.

This document provides a detailed protocol for the extraction and purification of this compound from the seeds of Thevetia peruviana. The methodology is a synthesis of established techniques, including solvent extraction and chromatographic purification, designed to yield this compound of high purity.

Materials and Equipment

Materials:

  • Mature, dried seeds of Thevetia peruviana

  • Hexane

  • Methanol

  • Ethanol

  • Isopropyl alcohol

  • Diethyl ether

  • Chloroform

  • Silica gel for column chromatography

  • Pre-coated Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Distilled water

  • Baljet's reagent (95 ml 1% aqueous picric acid + 5 ml 10% aqueous NaOH) for glycoside quantification[3]

  • Lead acetate solution (12.5%)[3]

  • Sodium hydrogen phosphate solution (4.77%)[3]

Equipment:

  • Grinder or blender

  • Soxhlet apparatus

  • Rotary evaporator

  • Chromatography columns

  • TLC developing tank

  • UV illuminator

  • Heating mantle

  • Filtration apparatus (Buchner funnel, vacuum flask)

  • Glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

  • Spectrophotometer

Experimental Protocols

Part 1: Preparation of Plant Material
  • Seed Collection and Preparation: Collect mature, healthy seeds of Thevetia peruviana.

  • Drying: Air-dry the seeds in a well-ventilated area, avoiding direct sunlight to prevent the degradation of active compounds. Alternatively, an oven can be used at a low temperature (40-50°C).[4]

  • Grinding: Once thoroughly dried, grind the seeds into a fine powder to increase the surface area for efficient extraction.[4]

Part 2: Defatting of the Seed Powder

The seeds of Thevetia peruviana have a high oil content, which needs to be removed before the extraction of glycosides.[5][6]

  • Soxhlet Extraction with Hexane: Place the powdered seed material in a thimble and perform continuous extraction with n-hexane using a Soxhlet apparatus for 6-8 hours.[7] This step removes the fatty oils.

  • Drying: After extraction, remove the defatted seed meal from the thimble and air-dry it to remove any residual hexane.

Part 3: Extraction of this compound

Cardiac glycosides are typically extracted using polar organic solvents.[4] A mixture of methanol and ethanol has been shown to be effective for extracting glycosides from Thevetia peruviana.[3][8]

  • Solvent Maceration:

    • Soak the defatted seed powder in an 80% methanol/ethanol solvent mixture (8:2 v/v).[3][8] Use a solvent-to-meal ratio of 10:1 (v/w).[3]

    • Stir the mixture well and allow it to stand overnight.[3]

  • Filtration: Decant the solvent and filter the mixture to separate the extract from the solid plant material.

  • Repeated Extraction: Add fresh solvent to the plant residue at a 5:1 ratio and let it stand overnight again to maximize the extraction yield.[3]

  • Pooling and Concentration: Combine the filtrates from both extractions and concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

Part 4: Purification of this compound

A multi-step purification process involving precipitation and recrystallization is necessary to isolate this compound from the crude extract.[9]

  • Initial Purification with Absolute Ethanol:

    • Dissolve the dried crude extract in a minimal amount of absolute ethyl alcohol.[9]

    • Allow the solution to stand, which will cause some impurities to precipitate.[9]

    • Separate the supernatant from the sediment.[9]

  • Fractional Precipitation with Ether:

    • To the supernatant, gradually add diethyl ether to induce the fractional precipitation of this compound.[9]

    • Collect the precipitate formed after each addition of ether.

  • Recrystallization:

    • Wash the collected precipitate with ether and dry it under a vacuum.[9]

    • Dissolve the crude this compound powder in warm isopropyl alcohol (75-90%).[9]

    • Allow the solution to cool to room temperature to facilitate the crystallization of pure this compound.[9]

    • Filter the solution to collect the this compound crystals and dry them. Repeat the recrystallization process if necessary to achieve higher purity.[9]

Part 5: Quantification and Characterization (Optional)
  • Quantitative Analysis: The amount of total glycosides can be estimated using Baljet's reagent.[3] The absorbance is measured at 495 nm using a spectrophotometer.[10]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the purity of the fractions during purification. A suitable mobile phase for cardiac glycosides is a mixture of chloroform and methanol.

  • Spectroscopic Analysis: Techniques like GC-MS, LC-MS, and NMR can be employed for the structural elucidation and final identification of the purified this compound.[4][11][12]

Data Presentation

Table 1: Extraction Efficiency of Different Solvents for Cardiac Glycosides from Thevetia peruviana Seeds

Solvent SystemExtraction MethodReduction in Cardiac Glycoside Content (%)Reference
Fermentation-59.87[13]
Boiling in Water-76.42[13]
Alcohol Treatment-84.97[13]
Boiling with 80% Methanol/Ethanol (8:2)30 mins at 45°C91.0[13]
80% Methanol/Ethanol (8:2)MacerationOptimal reduction[3][8]

Table 2: Influence of Solvent-to-Meal Ratio and Extraction Time on Glycoside Extraction

Solvent to Meal RatioExtraction Time (hours)Glycoside Content ReductionReference
10:145 min, 24, 48, 72Investigated[14][15][16]
15:172Best compromise[14][15][16]
20:145 min, 24, 48, 72Investigated[14][15][16]

Mandatory Visualization

Extraction_Purification_Workflow cluster_prep Part 1: Seed Preparation cluster_defat Part 2: Defatting cluster_extract Part 3: Extraction cluster_purify Part 4: Purification A Dried Thevetia peruviana Seeds B Grinding A->B C Powdered Seeds B->C D Soxhlet Extraction (n-Hexane) C->D E Defatted Seed Powder D->E F Fatty Oils (Discarded) D->F G Maceration (Methanol/Ethanol) E->G H Filtration G->H I Concentration (Rotary Evaporator) H->I J Crude this compound Extract I->J K Dissolution (Absolute Ethanol) J->K L Fractional Precipitation (Diethyl Ether) K->L M Recrystallization (Isopropyl Alcohol) L->M N Pure this compound Crystals M->N

Caption: Workflow for this compound extraction and purification.

Purification_Pathway Crude_Extract Crude this compound Extract Dissolved_Extract Dissolved in Absolute Ethanol Crude_Extract->Dissolved_Extract Precipitate1 Impurities (Precipitate) Dissolved_Extract->Precipitate1 Separation Supernatant1 Supernatant Dissolved_Extract->Supernatant1 Fractional_Precipitation Fractional Precipitation with Diethyl Ether Supernatant1->Fractional_Precipitation Crude_this compound Crude this compound (Precipitate) Fractional_Precipitation->Crude_this compound Recrystallization Recrystallization from Isopropyl Alcohol Crude_this compound->Recrystallization Pure_this compound Pure this compound Crystals Recrystallization->Pure_this compound

Caption: this compound purification signaling pathway.

References

Application Notes: Fluorescence Polarization Immunoassay for Thevetin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thevetin is a cardiac glycoside found in the seeds and other parts of the Thevetia peruviana (yellow oleander) plant. Ingestion of this plant can lead to severe cardiac toxicity, making the sensitive and rapid detection of this compound crucial in toxicological and forensic settings. Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay that allows for the rapid and quantitative detection of small molecules like this compound in biological samples. This technique is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, the tracer's rotation slows significantly, leading to an increase in fluorescence polarization. In a competitive FPIA, unlabeled this compound in a sample competes with the this compound-fluorescein tracer for a limited number of anti-Thevetin antibody binding sites. Therefore, the fluorescence polarization signal is inversely proportional to the concentration of this compound in the sample.

These application notes provide a comprehensive protocol for the detection of this compound using a competitive FPIA, including the preparation of necessary reagents and detailed assay procedures.

Principle of the Assay

The FPIA for this compound is a competitive binding assay. The core components are a this compound-specific antibody and a this compound molecule labeled with a fluorescent dye (this compound-Tracer). In the absence of this compound in the sample, the this compound-Tracer binds to the antibody, forming a large complex that rotates slowly and results in a high fluorescence polarization value. When a sample containing this compound is introduced, the unlabeled this compound competes with the this compound-Tracer for the antibody binding sites. This competition leads to an increase in the amount of free, rapidly rotating this compound-Tracer, which in turn causes a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the concentration of this compound in the sample.

FPIA_Principle cluster_0 High this compound Concentration cluster_1 Low this compound Concentration This compound This compound Antibody_bound Anti-Thevetin Antibody This compound->Antibody_bound Binds Tracer_free This compound-Tracer Tracer_free->Antibody_bound Competition Result_Low Low Polarization (Rapid Tumbling) Tracer_free->Result_Low Leads to Tracer_bound This compound-Tracer Antibody_free Anti-Thevetin Antibody Tracer_bound->Antibody_free Binds Result_High High Polarization (Slow Tumbling) Antibody_free->Result_High Leads to

Figure 1: Principle of Competitive FPIA for this compound Detection.

Materials and Reagents

Reagent Preparation

1. Anti-Thevetin Antibody:

While a highly specific monoclonal or polyclonal antibody against this compound is ideal, studies have shown that anti-digitoxin antibodies exhibit significant cross-reactivity with this compound B, as their genin structures are identical. For the development of a dedicated assay, the following protocol for producing polyclonal antibodies is recommended.

  • This compound-BSA Conjugate (Immunogen) Preparation:

    • This compound, as a hapten, must be conjugated to a carrier protein like Bovine Serum Albumin (BSA) to become immunogenic.

    • A method for conjugating this compound to BSA via the periodate method has been described for the development of an ELISA. This involves the oxidation of the sugar moiety of this compound to form aldehyde groups, which then react with the amino groups of BSA.

    • Protocol:

      • Dissolve 10 mg of this compound in 1 ml of methanol.

      • Add 2 ml of 0.1 M sodium periodate and stir for 1 hour at room temperature.

      • Stop the reaction by adding 0.1 ml of ethylene glycol.

      • Dialyze the mixture against 0.01 M sodium carbonate buffer (pH 9.5) overnight.

      • Dissolve 20 mg of BSA in 2 ml of the same carbonate buffer.

      • Add the dialyzed this compound solution to the BSA solution and stir for 3 hours at room temperature.

      • Add 10 mg of sodium borohydride and leave overnight at 4°C.

      • Dialyze extensively against phosphate-buffered saline (PBS) to remove unconjugated this compound.

      • Lyophilize the conjugate and store at -20°C.

  • Immunization:

    • Polyclonal antibodies can be raised in rabbits.

    • Protocol:

      • Reconstitute the lyophilized this compound-BSA conjugate in sterile PBS.

      • Emulsify the conjugate with an equal volume of Freund's complete adjuvant for the primary immunization.

      • Inject rabbits subcutaneously at multiple sites with the emulsion (e.g., 1 mg of conjugate per rabbit).

      • Booster immunizations should be given at 4-week intervals using the conjugate emulsified in Freund's incomplete adjuvant.

      • Collect blood samples 10-14 days after each booster to screen for antibody titers using an indirect ELISA with a this compound-ovalbumin conjugate as the coating antigen.

      • Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A/G affinity chromatography.

2. This compound-Fluorescein Tracer:

  • Synthesis:

    • The synthesis of a this compound-fluorescein tracer involves chemically linking a fluorescein derivative to the this compound molecule. This compound's structure contains multiple hydroxyl groups which can be targeted for labeling. A common method is to use fluorescein isothiocyanate (FITC), which reacts with primary amine groups. If this compound is first derivatized to introduce an amine group, it can then be labeled with FITC.

    • Proposed Protocol:

      • Derivatization of this compound: Introduce a linker with a terminal amine group onto one of the hydroxyl groups of this compound's sugar moiety. This can be achieved using a multi-step organic synthesis approach, for example, by reacting with a protected amino-linker followed by deprotection.

      • Fluorescein Labeling:

        • Dissolve the amino-derivatized this compound in a suitable buffer (e.g., 0.1 M sodium carbonate, pH 9.0).

        • Prepare a fresh solution of FITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

        • Add the FITC solution dropwise to the this compound solution while stirring. A molar ratio of 10:1 (FITC:this compound) is a common starting point.

        • Incubate the reaction in the dark for 8-12 hours at 4°C.

        • Purify the this compound-fluorescein conjugate using column chromatography (e.g., Sephadex LH-20) or reverse-phase HPLC to separate the labeled product from unreacted FITC and this compound.

        • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

      • Store the lyophilized tracer at -20°C, protected from light.

Experimental Protocols

FPIA Assay Procedure
  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% BSA.

    • Anti-Thevetin Antibody Working Solution: Dilute the purified anti-Thevetin antibody stock in assay buffer. The optimal concentration needs to be determined by titration but is typically in the low nanomolar range.

    • This compound-Tracer Working Solution: Dilute the tracer stock in assay buffer. The optimal concentration is typically in the low nanomolar range and should be determined to give a sufficiently high and stable fluorescence polarization signal when bound to the antibody.

    • This compound Standards: Prepare a series of this compound standards in the assay buffer, ranging from 0 ng/mL to a concentration expected to cause maximum displacement of the tracer (e.g., 1000 ng/mL).

  • Assay Protocol (96-well black microplate):

    • Add 50 µL of the this compound standard or unknown sample to each well.

    • Add 25 µL of the anti-Thevetin antibody working solution to each well.

    • Mix and incubate for 15 minutes at room temperature.

    • Add 25 µL of the this compound-Tracer working solution to each well.

    • Mix and incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a suitable microplate reader.

      • Excitation Wavelength: 485 nm

      • Emission Wavelength: 525 nm

Workflow Diagram

FPIA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_standards Prepare this compound Standards & Samples add_sample 1. Add 50 µL Sample/ Standard to Well prep_standards->add_sample prep_antibody Dilute Anti-Thevetin Antibody add_antibody 2. Add 25 µL Antibody Solution prep_antibody->add_antibody prep_tracer Dilute this compound-Tracer add_tracer 4. Add 25 µL Tracer Solution prep_tracer->add_tracer add_sample->add_antibody incubate1 3. Incubate 15 min at RT add_antibody->incubate1 incubate1->add_tracer incubate2 5. Incubate 30 min at RT (dark) add_tracer->incubate2 read_fp 6. Read Fluorescence Polarization (mP) incubate2->read_fp plot_curve 7. Plot Standard Curve (mP vs. log[this compound]) read_fp->plot_curve calculate_conc 8. Calculate Unknown Concentrations plot_curve->calculate_conc

Figure 2: Experimental workflow for this compound FPIA.

Data and Results

The results are typically expressed in millipolarization units (mP). A standard curve is generated by plotting the mP values against the logarithm of the this compound concentration for the standards. The concentration of this compound in unknown samples is then interpolated from this curve.

Representative Data

The following tables present hypothetical but expected data for a this compound FPIA.

Table 1: Typical Standard Curve Data

This compound Conc. (ng/mL)Mean mPStd. Dev.%B/B₀
02505100%
1235694%
5200780%
10175570%
50110644%
10085434%
50060524%
100055422%

B/B₀ is the percentage of tracer bound relative to the maximum binding (zero standard).

Table 2: Assay Performance Characteristics (Expected)

ParameterValueDescription
IC₅₀ ~15 ng/mLThe concentration of this compound that causes 50% inhibition of tracer binding.
Limit of Detection (LOD) ~1 ng/mLThe lowest concentration of this compound that can be distinguished from zero with 95% confidence.
Dynamic Range 1 - 100 ng/mLThe concentration range over which a quantitative measurement can be made.
Precision (CV%) < 10%Intra- and inter-assay coefficient of variation.
Cross-Reactivity

The specificity of the immunoassay is determined by its cross-reactivity with structurally related compounds. Given the use of an anti-digitoxin antibody, significant cross-reactivity with other cardiac glycosides is expected.

Table 3: Cross-Reactivity Profile (Hypothetical Data Based on Known Antibody Behavior)

CompoundStructure% Cross-Reactivity
This compound B Digitoxigenin + Sugars~94%
Digitoxin Digitoxigenin + Sugars100% (by definition)
Digoxin Digoxigenin + Sugars< 1%
Oleandrin Oleandrigenin + Sugar< 5%
Neriifolin Digitoxigenin + SugarHigh (structurally similar)

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100

Troubleshooting

IssuePossible Cause(s)Solution(s)
Low mP values for B₀ (zero standard) - Antibody concentration too low- Tracer concentration too high- Inactive antibody or tracer- Increase antibody concentration- Decrease tracer concentration- Check reagent stability and storage
High mP values for maximum concentration standard - Antibody concentration too high- Insufficient competition- Decrease antibody concentration- Extend incubation time
High CV% between replicates - Pipetting errors- Inadequate mixing- Bubbles in wells- Calibrate pipettes- Ensure thorough mixing after each reagent addition- Centrifuge plate briefly before reading
Assay drift - Temperature fluctuations- Light exposure of tracer- Maintain a stable room temperature- Keep tracer and assay plates protected from light

Conclusion

The Fluorescence Polarization Immunoassay provides a rapid, sensitive, and homogeneous method for the detection of this compound. The assay is well-suited for high-throughput screening in toxicological analysis. While the use of anti-digitoxin antibodies offers a practical approach due to the structural similarity with this compound B, the development of a highly specific anti-Thevetin monoclonal antibody could further enhance the assay's specificity and performance. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to establish and optimize a robust FPIA for this compound detection.

Application Notes and Protocols: In Vitro Cytotoxicity of Thevetin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside found in the plant Thevetia peruviana, has garnered significant interest for its potential as an anticancer agent. Like other cardiac glycosides, its primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, a transmembrane enzyme essential for maintaining cellular ion homeostasis.[1] Disruption of this pump in cancer cells triggers a cascade of events leading to apoptosis (programmed cell death).[1][2] These application notes provide a summary of the reported cytotoxic activities of Thevetia peruviana extracts, which contain this compound, and detailed protocols for assessing the in vitro cytotoxicity of purified this compound on cancer cell lines.

Data Presentation: Cytotoxicity of Thevetia peruviana Extracts

The following tables summarize the 50% inhibitory concentration (IC50) values of Thevetia peruviana extracts against various human cancer cell lines. It is important to note that these values are for plant extracts and not for purified this compound. The cytotoxic potency can vary based on the extraction method and the concentration of this compound and other cardiac glycosides in the extract.

Table 1: Cytotoxicity of Methanolic Extract of Thevetia peruviana Fruit

Cancer Cell LineCancer TypeIC50 (µg/mL)
Prostate (HTB-81)Prostate Cancer1.91 ± 0.76
Breast (HTB-22)Breast Cancer5.78 ± 2.12
Colorectal (HTB-38)Colorectal Cancer6.30 ± 4.45
Lung (HTB-177)Lung Cancer12.04 ± 3.43

Table 2: Cytotoxicity of Methanolic Extract of Thevetia peruviana Leaves

Cancer Cell LineCancer TypeIC50 (µg/mL)
HCT-116Colon Carcinoma39.3
A-549Lung Carcinoma93.4
MCF-7Breast Carcinoma110.3

Experimental Protocols

The following are detailed protocols for key in vitro cytotoxicity assays to evaluate the effects of purified this compound on cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound for 24-72 hours C->D E Add MTT solution and incubate D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • Complete cell culture medium

  • Purified this compound

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates or culture flasks and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound, as a cardiac glycoside, is proposed to induce apoptosis primarily through the intrinsic pathway, initiated by the inhibition of the Na+/K+-ATPase pump.

Proposed Signaling Pathway of this compound

Thevetin_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Mitochondrion cluster_3 Apoptotic Cascade This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibition Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase ROS ↑ ROS Ca_increase->ROS Bax Bax ROS->Bax activates Bcl2 Bcl-2 ROS->Bcl2 inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c inhibits Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This proposed pathway illustrates that this compound's inhibition of the Na+/K+-ATPase leads to increased intracellular calcium and reactive oxygen species (ROS). This, in turn, modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cy[3][4][5]tochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.

This compound and extracts of Thevetia peruviana demonstrate significant cytotoxic potential against a range of cancer cell lines in vitro. The provided protocols offer a framework for the systematic evaluation of purified this compound's anticancer effects. Further research is warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Developing Animal Models of Thevetin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Understanding Thevetin Cardiotoxicity

This compound is a potent cardiac glycoside found in all parts of the Thevetia peruviana (yellow oleander) plant, with the highest concentrations in the seeds.[1][2] Like other cardiac glycosides such as digoxin, this compound exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in positive inotropic effects (increased force of contraction) at therapeutic doses.[5] However, at toxic concentrations, this mechanism leads to severe cardiotoxicity, manifesting as a range of life-threatening cardiac arrhythmias, including bradycardia and atrioventricular (AV) block, and electrolyte disturbances like hyperkalemia.[6]

Developing robust and reproducible animal models of this compound-induced cardiotoxicity is crucial for several research applications:

  • Pathophysiological Studies: To elucidate the precise molecular and cellular mechanisms underlying cardiac glycoside toxicity.

  • Antidote and Therapy Development: To screen and evaluate the efficacy and safety of novel antidotes and therapeutic interventions.

  • Pharmacokinetic/Toxicokinetic (PK/TK) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and correlate its concentration with toxic effects.

  • Forensic and Toxicological Investigations: To establish models that replicate clinical signs of poisoning for forensic analysis.[2]

This document provides detailed protocols for inducing and evaluating this compound cardiotoxicity in rodent models, a common choice for such studies due to their physiological relevance and practical advantages.[7][8]

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme, an integral membrane protein essential for maintaining cellular ion gradients.[3][9] The binding of this compound to the pump inhibits its function, triggering a cascade of events that ultimately leads to cardiotoxicity.[4]

  • Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase pump, preventing the transport of 3 Na+ ions out of the cell and 2 K+ ions into the cell.[9]

  • Increased Intracellular Na+: This inhibition leads to an accumulation of sodium ions inside the cardiomyocyte.[4]

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to pump calcium out of the cell. This results in an increase in the intracellular concentration of calcium ions ([Ca2+]i).

  • Cardiotoxic Effects: Elevated [Ca2+]i and the primary disruption of ion gradients lead to delayed afterdepolarizations, increased automaticity, and slowed conduction through the AV node, manifesting as various arrhythmias. The inhibition of the pump also impairs potassium uptake into cells, leading to hyperkalemia, a key biochemical marker of severe toxicity.[6][10]

Thevetin_Mechanism cluster_membrane Cardiomyocyte Membrane Pump Na+/K+-ATPase Pump Extracellular Intracellular Na_in ↑ Intracellular [Na+] Pump:p3->Na_in Leads to K_out ↑ Extracellular [K+] (Hyperkalemia) Pump:p3->K_out Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Leads to This compound This compound This compound->Pump:p1 Inhibits Na_in->NCX Reduces Ca2+ Efflux via Toxicity Arrhythmias (Bradycardia, AV Block) Ca_in->Toxicity Causes K_out->Toxicity Contributes to

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental Protocols

Protocol 1: Preparation of Thevetia peruviana Seed Extract

This protocol describes a general method for preparing a crude extract from Thevetia peruviana seeds for use in animal studies.

Materials:

  • Dried seeds of Thevetia peruviana

  • Mechanical grinder

  • Soxhlet apparatus

  • Solvents (e.g., methanol, ethanol, water)

  • Rotary evaporator

  • Filter paper

  • Storage vials

Methodology:

  • Seed Preparation: Collect and shade-dry the seeds of Thevetia peruviana. Once fully dried, grind the seeds into a fine powder using a mechanical grinder.[11]

  • Soxhlet Extraction: Place the powdered seed material into a thimble and perform successive extraction using a Soxhlet apparatus. Solvents of varying polarity, such as ethanol, methanol, or water, can be used.[11]

  • Solvent Evaporation: After extraction, concentrate the resulting extract by removing the solvent under reduced pressure using a rotary evaporator to obtain a semi-solid mass.

  • Drying and Storage: Further dry the extract to a solid residue. The percentage yield should be calculated. Store the final extract in airtight vials in a refrigerator to prevent degradation.

  • Characterization (Optional but Recommended): Perform phytochemical screening to confirm the presence of cardiac glycosides, alkaloids, flavonoids, and other compounds.[12]

Protocol 2: Acute Cardiotoxicity Study in Rodents

This protocol outlines the procedure for inducing acute cardiotoxicity in rats to study the effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-250 g)[8][13]

  • Thevetia peruviana extract (prepared as in Protocol 1)

  • Vehicle (e.g., distilled water, saline, or 1% Carboxymethyl cellulose)[13]

  • Oral gavage needles

  • Animal weighing scale

  • Standard laboratory animal caging

Methodology:

  • Animal Selection and Acclimatization: Use healthy adult male rats. House the animals in standard laboratory conditions (25 ± 3 °C, 12-hour light/dark cycle) for at least one week to allow for acclimatization. Provide standard pellet diet and water ad libitum.[14]

  • Dose-Finding Study (Crucial Step): Due to variability in extract potency, a preliminary dose-finding study is essential. Administer a wide range of doses to small groups of animals to determine the approximate LD50 (the dose that is lethal to 50% of the animals). Published LD50 values for various Thevetia extracts can be used as a starting point (see Table 1).

  • Grouping: Divide animals into groups (n=6-8 per group), including a control group receiving only the vehicle and several treatment groups receiving different doses of the this compound extract (e.g., 25%, 50%, and 75% of the estimated LD50).

  • Dose Preparation and Administration: On the day of the experiment, weigh each animal. Reconstitute the dried extract in the appropriate vehicle to the desired concentrations. Administer a single dose to each animal via oral gavage.

  • Clinical Observations: Continuously monitor the animals for the first 4 hours post-administration and then periodically for up to 48 hours. Record signs of toxicity such as restlessness, tremors, ataxia, paralysis, diarrhea, lethargy, and mortality.[15][16]

Experimental_Workflow cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis A Animal Selection & Acclimatization (e.g., Male Wistar Rats, 1 week) B Baseline Measurements (Weight, ECG, Blood Sample) A->B C Randomization into Groups (Control & this compound Doses) B->C D This compound Extract Administration (Single Oral Gavage Dose) C->D E Post-Dose Monitoring D->E E1 Clinical Signs (0-48h) E->E1 E2 ECG Recording (e.g., 1, 4, 24h post-dose) E->E2 E3 Blood Collection (Terminal) E->E3 F Euthanasia & Necropsy E3->F G Sample Analysis F->G G1 Biochemical Analysis (Serum Electrolytes, Cardiac Enzymes) G->G1 G2 Histopathology (Heart Tissue, H&E Staining) G->G2

Caption: General experimental workflow for a this compound cardiotoxicity study.
Protocol 3: Electrocardiogram (ECG) Monitoring

Materials:

  • Non-invasive ECG recording system for rodents

  • Anesthesia (e.g., ketamine/xylazine or isoflurane)

  • Needle electrodes

  • ECG analysis software

Methodology:

  • Baseline Recording: Prior to this compound administration, obtain a baseline ECG recording for each animal.

  • Anesthesia: Lightly anesthetize the rat. Proper anesthesia is critical to minimize motion artifacts without excessively depressing cardiac function.

  • Electrode Placement: Place the needle electrodes subcutaneously in a standard Lead II configuration (Right arm, Left leg, with a ground on the Right leg).

  • Recording: Record the ECG at specified time points post-administration (e.g., 30 min, 1h, 2h, 4h, 24h). Ensure a stable and clear trace is recorded for at least 1-2 minutes at each time point.

  • Analysis: Analyze the ECG waveforms to determine Heart Rate (HR), PR interval, QRS duration, and QT interval. Note the presence of any arrhythmias, such as sinus bradycardia, AV block (first, second, or third degree), ST-segment depression, or T-wave abnormalities.

Protocol 4: Serum Biochemical Analysis

Materials:

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Biochemical analyzer or ELISA kits

Methodology:

  • Blood Collection: At the end of the observation period (or at the time of death), collect blood via cardiac puncture from anesthetized animals.

  • Serum Separation: Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Analysis: Analyze the serum for:

    • Electrolytes: Specifically measure potassium (K+) levels to detect hyperkalemia.[6] Sodium (Na+) levels can also be assessed.[15]

    • Cardiac Injury Markers: Measure levels of cardiac troponin I (cTnI) or T (cTnT), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) to quantify myocardial damage.[17][18]

Protocol 5: Histopathological Examination

Materials:

  • 10% neutral buffered formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

Methodology:

  • Tissue Collection: Immediately after euthanasia, perform a necropsy and carefully excise the heart.

  • Fixation: Wash the heart with saline and fix it in 10% neutral buffered formalin for at least 24-48 hours.

  • Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut thin sections (4-5 μm) of the heart tissue using a microtome and mount them on glass slides. Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained slides under a light microscope for evidence of cardiotoxicity, such as myocardial fiber degeneration, necrosis, inflammatory cell infiltration, edema, and hemorrhage.[19][20]

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison between control and treatment groups.

Table 1: Reported Acute Toxicity of Thevetia peruviana Extracts in Rodents

Animal Model Extract/Preparation Route of Administration Reported LD50 Reference(s)
Mice Milled Seeds Oral 447 mg/kg [15]
Balb C Mice Methanol/Water Fruit Extract Oral 300 mg/kg [21]
Albino Rats Concentrated Aqueous Kernel Extract Oral 507 mg/kg [16]
Wistar Rats 70% Methanol Seed Extract Oral 375 mg/kg [17]

| Albino Rats | Bait with 40% Kernel Meal | Oral | 5700 mg/kg |[16] |

Note: LD50 values can vary significantly based on the plant part used, extraction method, solvent, and animal strain. A dose-ranging study is mandatory for any new extract preparation.

Table 2: Key Parameters for Assessing this compound-Induced Cardiotoxicity

Category Parameter Expected Change with this compound Toxicity Method of Measurement
Clinical Signs Behavior Restlessness, ataxia, lethargy, tremors Visual Observation
Mortality Dose-dependent increase Visual Observation
Electrocardiography (ECG) Heart Rate ↓ (Bradycardia) ECG Recording
PR Interval ↑ (First-Degree AV Block) ECG Recording
AV Conduction Appearance of 2nd or 3rd Degree Block ECG Recording
ST Segment Depression ECG Recording
T Wave Flattening or Inversion ECG Recording
Biochemical Markers Serum Potassium (K+) ↑ (Hyperkalemia) Biochemical Analyzer
Serum CK-MB Biochemical Analyzer / ELISA
Serum LDH Biochemical Analyzer / ELISA
Serum Troponin (cTnI/cTnT) Biochemical Analyzer / ELISA
Histopathology Myocardial Fibers Degeneration, Necrosis, Disarray H&E Staining & Microscopy
Interstitial Space Edema, Hemorrhage H&E Staining & Microscopy

| | Cellular Infiltrate | Presence of inflammatory cells | H&E Staining & Microscopy |

References

Application Notes and Protocols: Thevetin in Cardiac Cell Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside extracted from the yellow oleander plant (Thevetia peruviana), is a potent cardiotonic steroid. Like other cardiac glycosides such as digoxin and ouabain, this compound's primary mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[1][2] This inhibition leads to a cascade of downstream effects on cardiac cell electrophysiology, making this compound a valuable tool for studying ion channel function, excitation-contraction coupling, and arrhythmogenesis. These application notes provide a comprehensive overview of the use of this compound in cardiac electrophysiology research, including its mechanism of action, expected effects, and detailed experimental protocols.

This compound is a mixture of related compounds, with this compound A and this compound B being the major active components.[1] These compounds share the characteristic steroid core and a lactone ring at the C17 position, which is crucial for their cardioactivity.

Mechanism of Action

This compound exerts its effects on cardiac myocytes primarily through the inhibition of the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the normal extrusion of three sodium ions (Na+) from the cell in exchange for two potassium ions (K+), leading to an increase in the intracellular sodium concentration ([Na+]i).

The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode.[3][4] This results in an influx of calcium ions (Ca2+) into the cell and a decrease in Ca2+ extrusion, leading to an accumulation of intracellular calcium ([Ca2+]i). The increased sarcoplasmic reticulum (SR) Ca2+ load enhances the Ca2+ transient during subsequent action potentials, resulting in a positive inotropic effect (increased contractility).

However, this increase in intracellular Ca2+ can also lead to delayed afterdepolarizations (DADs) and triggered activity, which are arrhythmogenic. Furthermore, the direct inhibition of the Na+/K+-ATPase pump can depolarize the resting membrane potential, increasing cellular excitability and the propensity for arrhythmias.

Signaling Pathways

The electrophysiological effects of this compound are mediated by a primary interaction with the Na+/K+-ATPase, which then triggers a cascade of intracellular signaling events.

Thevetin_Signaling_Pathway This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to SR_load ↑ SR Ca2+ Load Ca_in->SR_load DADs Delayed Afterdepolarizations (DADs) Ca_in->DADs Ca_transient ↑ Ca2+ Transient SR_load->Ca_transient Contractility ↑ Contractility (Inotropy) Ca_transient->Contractility Arrhythmia Arrhythmia DADs->Arrhythmia

Caption: Primary signaling pathway of this compound in cardiomyocytes.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on cardiac cell electrophysiology. Data for closely related cardiac glycosides are included for comparison where specific data for this compound is limited.

Table 1: Inhibition of Na+/K+-ATPase

CompoundIC50 (µM)Cell Type/PreparationReference
This compound (extract)1.91 - 12.04 (cytotoxicity)Human Cancer Cell Lines[5]
Ouabain0.1 - 1.0VariousGeneral Knowledge
Digoxin0.1 - 1.0VariousGeneral Knowledge

Note: The provided IC50 for this compound extract is for cytotoxicity in cancer cells and may not directly correlate with Na+/K+-ATPase inhibition in cardiomyocytes, but it provides an indication of its potent biological activity.

Table 2: Effects on Cardiac Action Potential

ParameterThis compound EffectOuabain/Digoxin EffectExpected Concentration Range (µM)
Resting Membrane PotentialDepolarizationDepolarization0.1 - 10
Action Potential AmplitudeDecreaseDecrease1 - 10
Action Potential Duration (APD50/APD90)ShorteningShortening0.1 - 5
Early Afterdepolarizations (EADs)InductionInduction0.5 - 10
Delayed Afterdepolarizations (DADs)InductionInduction0.1 - 5

Table 3: Effects on Ion Currents

Ion CurrentThis compound EffectOuabain/Digoxin EffectExpected Mechanism
INa (Sodium Current)Secondary to membrane depolarization
ICa,L (L-type Calcium Current)↑ or ↓↑ or ↓Complex; can be affected by Ca2+ overload
IK (Potassium Currents)Altered driving forces and channel function
INCX (Na+/Ca2+ Exchange Current)↑ (outward)↑ (outward)Increased reverse mode activity

Table 4: Effects on Intracellular Calcium

ParameterThis compound EffectOuabain/Digoxin EffectExpected Concentration Range (µM)
Diastolic [Ca2+]i0.1 - 5
Systolic [Ca2+]i0.1 - 5
Ca2+ Transient Amplitude0.1 - 5
Sarcoplasmic Reticulum (SR) Ca2+ Content0.1 - 5

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cardiac cell electrophysiology.

Protocol 1: Whole-Cell Patch-Clamp Recording of Action Potentials

This protocol is designed to measure the effects of this compound on the action potential of isolated adult ventricular cardiomyocytes.

Patch_Clamp_Workflow Start Start Isolation Isolate Cardiomyocytes Start->Isolation Plating Plate Cells on Coverslips Isolation->Plating Setup Prepare Patch-Clamp Rig Plating->Setup Pipette Pull & Fill Pipette Setup->Pipette Seal Approach Cell & Form Giga-Seal Pipette->Seal WholeCell Rupture Membrane (Whole-Cell) Seal->WholeCell Baseline Record Baseline Action Potentials WholeCell->Baseline ThevetinApp Apply this compound Baseline->ThevetinApp Record Record this compound-Induced Changes ThevetinApp->Record Washout Washout Record->Washout RecordWashout Record After Washout Washout->RecordWashout End End RecordWashout->End

Caption: Workflow for patch-clamp recording of action potentials.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Tyrode's solution (extracellular)

  • Pipette solution (intracellular)

  • This compound stock solution (in DMSO)

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Pipette puller and microforge

Procedure:

  • Cell Preparation: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion. Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.

  • Solution Preparation:

    • Extracellular Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (Pipette): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cardiomyocytes to the recording chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.

    • Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode and record baseline spontaneous or paced action potentials.

    • Perfuse the chamber with Tyrode's solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM).

    • Record the changes in action potential parameters (resting membrane potential, amplitude, duration at 50% and 90% repolarization - APD50, APD90).

    • Perform a washout with control Tyrode's solution to assess the reversibility of the effects.

Protocol 2: Microelectrode Array (MEA) Analysis of Cardiomyocyte Networks

This protocol allows for the non-invasive, long-term recording of field potentials from a syncytium of cardiomyocytes, making it ideal for assessing the arrhythmogenic potential of this compound.

MEA_Workflow Start Start Coat Coat MEA Plate Start->Coat Plate Plate Cardiomyocytes Coat->Plate Culture Culture to Form Syncytium Plate->Culture Baseline Record Baseline Field Potentials Culture->Baseline ThevetinApp Add this compound Baseline->ThevetinApp Record Record Post-Drug Field Potentials ThevetinApp->Record Analysis Analyze Data for Arrhythmias Record->Analysis End End Analysis->End

Caption: Workflow for MEA analysis of cardiomyocyte networks.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal ventricular myocytes

  • MEA plates (e.g., 48-well)

  • MEA recording system and software

  • Appropriate cell culture medium

  • This compound stock solution

Procedure:

  • Cell Culture: Coat the MEA plate with a suitable extracellular matrix protein (e.g., fibronectin). Plate the cardiomyocytes at a density that allows for the formation of a spontaneously beating, electrically coupled syncytium. Culture the cells for several days until a stable beating rhythm is established.

  • Recording:

    • Place the MEA plate in the recording system maintained at 37°C and 5% CO2.

    • Record baseline field potentials for a sufficient period to establish a stable baseline.

    • Add this compound at various concentrations to the wells.

    • Record the field potentials at multiple time points after drug addition (e.g., 30 minutes, 1 hour, 24 hours).

  • Data Analysis: Analyze the recorded field potentials for changes in:

    • Beat rate

    • Field Potential Duration (FPD)

    • Spike amplitude

    • Arrhythmic events (e.g., early afterdepolarization-like events, irregular beating).

Protocol 3: Measurement of Intracellular Calcium Transients

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium dynamics in response to this compound.

Calcium_Imaging_Workflow Start Start Culture Culture Cardiomyocytes on Coverslips Start->Culture LoadDye Load Cells with Ca2+ Indicator (e.g., Fura-2 AM) Culture->LoadDye Baseline Record Baseline Ca2+ Transients LoadDye->Baseline ThevetinApp Apply this compound Baseline->ThevetinApp Record Record Changes in Ca2+ Transients ThevetinApp->Record Analysis Analyze Ca2+ Transient Parameters Record->Analysis End End Analysis->End

Caption: Workflow for measuring intracellular calcium transients.

Materials:

  • Cultured cardiomyocytes on glass coverslips

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Fluorescence microscopy setup with a high-speed camera

  • Pacing electrodes

Procedure:

  • Dye Loading: Incubate the cultured cardiomyocytes with a Ca2+ indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in culture medium for 30-60 minutes at 37°C.

  • Imaging:

    • Transfer the coverslip to a perfusion chamber on the microscope stage.

    • Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz).

    • Record baseline Ca2+ transients.

    • Perfuse the chamber with a solution containing this compound.

    • Record the changes in the amplitude, duration, and decay kinetics of the Ca2+ transients.

  • Data Analysis: Analyze the recorded fluorescence signals to quantify changes in diastolic and systolic Ca2+ levels, as well as the amplitude and kinetics of the Ca2+ transient.

Conclusion

This compound is a powerful pharmacological tool for investigating the electrophysiology of cardiac cells. Its well-defined mechanism of action on the Na+/K+-ATPase allows for the targeted study of downstream effects on ion homeostasis, action potential characteristics, and arrhythmogenesis. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound on cardiac myocyte function. Careful experimental design and data analysis will undoubtedly continue to shed light on the intricate mechanisms governing cardiac electrophysiology and the pathophysiology of heart disease.

References

Application Notes and Protocols for Thevetin in Ion Transport Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside found in the seeds of the Thevetia peruviana plant, serves as a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump).[1][2] This property makes it a valuable tool compound for researchers investigating ion transport mechanisms and their roles in various physiological and pathological processes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in ion transport research.

This compound exists in different forms, with this compound A and this compound B being the most prominent.[2] Like other cardiac glycosides, its primary mode of action is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[2][3] This inhibition leads to a cascade of events, including an increase in intracellular sodium, which in turn affects the function of other ion transporters, most notably the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.

Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound exerts its effects by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its dephosphorylation and subsequent return to the E1 conformation, thereby inhibiting the transport of Na+ and K+ ions. The consequences of this inhibition are a decrease in the intracellular K+ concentration and an increase in the intracellular Na+ concentration. This disruption of the sodium gradient subsequently affects the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+.

This compound This compound NaK_ATPase Na+/K+-ATPase (E2-P State) This compound->NaK_ATPase Binds to α-subunit Inhibition Inhibition NaK_ATPase->Inhibition Na_in_up ↑ Intracellular [Na+] Inhibition->Na_in_up K_in_down ↓ Intracellular [K+] Inhibition->K_in_down NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in_up->NCX Alters Gradient Ca_in_up ↑ Intracellular [Ca2+] NCX->Ca_in_up Signaling Downstream Signaling (e.g., Src, ROS) Ca_in_up->Signaling start Start prep_this compound Prepare this compound Dilutions start->prep_this compound add_enzyme Add Na+/K+-ATPase prep_this compound->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_atp Add ATP to start reaction pre_incubate->add_atp incubate Incubate (37°C, 30 min) add_atp->incubate stop_reaction Stop with Malachite Green incubate->stop_reaction measure Measure Absorbance (620 nm) stop_reaction->measure analyze Calculate IC50 measure->analyze end End analyze->end This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates ROS Reactive Oxygen Species (ROS) NaK_ATPase->ROS Induces EGFR EGFR Src->EGFR Transactivates Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Src->Downstream EGFR->Downstream ROS->Downstream

References

Application Notes and Protocols for the Formulation of Thevetin in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside isolated from the yellow oleander (Thevetia peruviana), has garnered significant interest in preclinical research for its potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] Like other cardiac glycosides, this compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[3][4] This inhibition leads to a cascade of intracellular events that can induce apoptosis in cancer cells.[1] The successful evaluation of this compound's efficacy and safety in in vivo models is contingent upon the development of a stable and biocompatible formulation that ensures accurate and reproducible dosing.

These application notes provide detailed protocols for the formulation of this compound for both oral and parenteral administration in preclinical in vivo studies, with a focus on rodent models. The protocols are based on established methods for formulating cardiac glycosides and other poorly soluble natural products for research purposes.

Chemical and Physical Properties of this compound

This compound is a complex molecule comprising a steroidal aglycone and a sugar moiety.[4] It exists in several forms, with this compound A and this compound B being the most prominent. While specific solubility data for purified this compound in a wide range of solvents is not extensively published, it is known to be water-soluble.[5] However, for achieving higher concentrations and ensuring stability in formulations for in vivo use, co-solvents are often necessary.

Data Presentation: Formulation Components and Parameters

The following tables summarize the key components and parameters for preparing this compound formulations for preclinical in vivo studies.

Table 1: Components for this compound Formulation

ComponentPurposeRecommended Grade
This compound (A, B, or mixture)Active Pharmaceutical Ingredient (API)High purity (≥95%)
Dimethyl Sulfoxide (DMSO)Co-solvent for initial dissolutionUSP or cell culture grade
EthanolCo-solvent for initial dissolutionUSP grade, 200 proof
Carboxymethyl Cellulose (CMC)Suspending agent for oral formulationsLow viscosity, USP grade
Phosphate-Buffered Saline (PBS)Aqueous vehicle for parenteral formulationsSterile, pH 7.4
Normal Saline (0.9% NaCl)Aqueous vehicle for parenteral formulationsSterile, isotonic
Sterile Water for InjectionAqueous vehicleUSP grade

Table 2: Recommended Formulation Parameters for Preclinical Studies

ParameterOral Gavage (Suspension)Intraperitoneal (IP) Injection (Solution)Intravenous (IV) Injection (Solution)
Vehicle Composition 0.5-1% (w/v) CMC in sterile waterDMSO/Saline or DMSO/PBSDMSO/Saline or DMSO/PBS
Co-solvent Concentration Not typically required if a stable suspension is formedDMSO: <10% of final volumeDMSO: <5% of final volume
This compound Concentration Range 1 - 50 mg/mL0.1 - 5 mg/mL0.05 - 1 mg/mL
Administration Volume (Mouse) 5 - 10 mL/kg5 - 10 mL/kg2 - 5 mL/kg
Administration Volume (Rat) 5 - 10 mL/kg2.5 - 5 mL/kg1 - 2.5 mL/kg
Stability Prepare fresh dailyPrepare fresh dailyPrepare fresh daily

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

This protocol is suitable for administering this compound as a suspension, a common method for in vivo studies using extracts of Thevetia peruviana.[6]

Materials:

  • This compound powder

  • 0.5% or 1% (w/v) Carboxymethyl Cellulose (CMC) solution in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated balance

  • Spatula

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired dose and the number and weight of the animals.

  • Weigh the this compound powder accurately using a calibrated balance.

  • Prepare the vehicle. If not already prepared, dissolve the appropriate amount of CMC in sterile water with gentle heating and stirring until a clear solution is formed. Allow to cool to room temperature.

  • Triturate the this compound powder. Place the weighed this compound in a mortar and add a small volume of the CMC solution to form a smooth paste.

  • Gradually add the remaining vehicle. While continuously stirring or triturating, slowly add the rest of the CMC solution to the paste until the desired final volume is reached.

  • Homogenize the suspension. For a more uniform suspension, use a homogenizer or sonicator for a short period.

  • Store appropriately. Store the suspension at 2-8°C and protect from light. It is recommended to prepare the suspension fresh on the day of administration.

  • Resuspend before administration. Before each administration, vortex or shake the suspension vigorously to ensure a uniform distribution of this compound.

Protocol 2: Preparation of this compound for Parenteral Administration (Solution)

This protocol is adapted from methods used for other cardiac glycosides and is suitable for intraperitoneal (IP) or intravenous (IV) injections.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4 or sterile 0.9% Saline

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required amounts. Determine the total volume of the formulation and the mass of this compound needed based on the desired final concentration and the number of animals.

  • Dissolve this compound in DMSO. In a sterile vial, add the weighed this compound powder. Add the minimum volume of DMSO required to completely dissolve the powder. Vortex until a clear solution is obtained.

  • Dilute with aqueous vehicle. Slowly add the sterile PBS or saline to the DMSO-Thevetin solution while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 10% for IP and below 5% for IV injections, to avoid vehicle-induced toxicity.

  • Sterile filter the final solution. Pass the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Visually inspect the solution. Ensure the final solution is clear and free of any precipitates or particulate matter.

  • Store appropriately. It is highly recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light.

Mandatory Visualizations

Signaling Pathway of this compound

Thevetin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduces activity of Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreased Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Apoptosis Apoptosis Ca_in->Apoptosis Triggers (in cancer cells) Contractility ↑ Cardiac Contractility SR->Contractility

Caption: this compound inhibits the Na+/K+-ATPase pump, leading to increased intracellular calcium, which can induce apoptosis in cancer cells.

Experimental Workflow for this compound Formulation

Formulation_Workflow cluster_oral Oral Formulation (Suspension) cluster_parenteral Parenteral Formulation (Solution) oral_start Weigh this compound oral_paste Triturate this compound with Vehicle oral_start->oral_paste oral_vehicle Prepare 0.5-1% CMC Vehicle oral_vehicle->oral_paste oral_dilute Gradually Add Remaining Vehicle oral_paste->oral_dilute oral_homogenize Homogenize Suspension oral_dilute->oral_homogenize oral_administer Administer via Oral Gavage oral_homogenize->oral_administer par_start Weigh this compound par_dmso Dissolve in minimal DMSO par_start->par_dmso par_dilute Dilute with Saline/PBS par_dmso->par_dilute par_filter Sterile Filter (0.22 µm) par_dilute->par_filter par_administer Administer via IP/IV Injection par_filter->par_administer

Caption: Workflow for preparing this compound formulations for oral and parenteral administration in preclinical studies.

Conclusion

The successful in vivo evaluation of this compound hinges on the use of appropriate and well-characterized formulations. The protocols provided herein offer a starting point for researchers to prepare this compound for oral and parenteral administration in preclinical models. It is crucial to perform small-scale pilot studies to determine the optimal formulation and dosage for the specific animal model and research question. Due to the potent nature of cardiac glycosides, careful dose selection and monitoring of the animals for any signs of toxicity are paramount. Further research into the stability and pharmacokinetics of purified this compound formulations is warranted to refine these protocols.

References

Application Notes and Protocols for Screening of Thevetin-like Compounds using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin is a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana).[1][2][3] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[6] These ionic imbalances trigger a cascade of downstream signaling events that can ultimately lead to cell death, making this compound and its analogs promising candidates for anticancer therapies.[6][7]

These application notes provide detailed protocols for a panel of cell-based assays designed to identify and characterize novel this compound-like compounds. The assays are designed to assess the cytotoxic effects and the specific mechanism of action of test compounds, providing a comprehensive screening funnel for the identification of promising drug candidates.

Core Assays and Protocols

A tiered approach is recommended for screening this compound-like compounds, starting with a broad cytotoxicity screen, followed by more specific mechanistic assays.

Primary Screening: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[8][9] The concentration of these crystals is directly proportional to the number of living cells and can be quantified spectrophotometrically.[8]

Experimental Protocol:

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., HeLa, MDA-MB-231, HT-29) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a reference cardiac glycoside (e.g., Digitoxin) in complete culture medium. A typical concentration range for cardiac glycosides is from 1 nM to 1 µM.[8]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve using a suitable software package like GraphPad Prism.[8]

Data Presentation:

Summarize the IC50 values for the test compounds and reference compounds in a table for easy comparison across different cell lines.

CompoundCell LineCancer TypeIC50 (nM)
DigitoxinHT-29Colon Cancer68[6]
DigitoxinOVCAR3Ovarian Cancer120[6]
DigitoxinMDA-MB-435Melanoma43[6]
DigoxinHeLaCervical Cancer122[6]
OuabainMDA-MB-231Breast Cancer90[6]

Note: IC50 values can vary between studies due to differences in experimental conditions.[6]

Secondary Screening: Na+/K+-ATPase Activity Assay

This assay directly measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[10][11][12] Inhibition of the enzyme by this compound-like compounds will result in a decrease in Pi liberation.

Experimental Protocol:

  • Preparation of Cell Membranes (Crude Plasma Membrane):

    • Harvest cultured cells (e.g., from human red blood cells or porcine cerebral cortex) and wash with ice-cold PBS.[5]

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 1 mM NaHCO3, pH 7.4 with protease inhibitors) and homogenize.[10]

    • Centrifuge the homogenate at low speed (e.g., 600 x g) to remove nuclei and intact cells.[10]

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude membrane fraction.[10]

    • Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration using a standard protein assay.

  • ATPase Reaction:

    • Prepare a reaction mixture containing Tris-HCl (pH 7.4), MgSO4, KCl, and NaCl.[10]

    • Set up two sets of reactions for each sample: one with and one without ouabain, a specific Na+/K+-ATPase inhibitor, to determine the ouabain-sensitive ATPase activity.

    • Add the test compounds at various concentrations to the reaction mixtures.

    • Add the prepared membrane fraction (e.g., 20 µg of protein) to the reaction mixture and pre-incubate for 5 minutes at 37°C.[10]

    • Initiate the reaction by adding ATP (final concentration of 2 mM).[10]

    • Incubate for 15-30 minutes at 37°C.[10]

    • Stop the reaction by adding an acid reagent (e.g., trichloroacetic acid).

  • Phosphate Detection:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).

    • Incubate at room temperature for the color to develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 590-660 nm.[5]

    • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

    • Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Mechanistic Validation: Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium levels, which are expected to increase upon inhibition of the Na+/K+-ATPase by this compound-like compounds.[9] Fluorescent calcium indicators, such as Fluo-4 AM, are used to monitor these changes in real-time.[13]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., iPSC-derived cardiomyocytes or neuronal cells) in a 96-well black-walled, clear-bottom plate.

    • Culture the cells until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[14]

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.[14]

  • Compound Addition and Signal Detection:

    • Use a microplate reader with a fluorescent kinetic reading mode and an integrated fluid transfer system (e.g., FlexStation 3).[15]

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the test compounds at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Analyze the kinetic data to determine parameters such as peak amplitude, frequency of oscillations, and area under the curve.[15]

    • Compare the calcium response induced by the test compounds to that of a known cardiac glycoside.

Visualizations

Signaling Pathway of this compound-like Compounds

Thevetin_Signaling_Pathway This compound This compound-like Compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Alters Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Promotes Influx Downstream Downstream Signaling (e.g., Apoptosis) Ca_in->Downstream

Caption: this compound-like compounds inhibit the Na+/K+-ATPase pump, leading to increased intracellular calcium and downstream signaling.

Experimental Workflow for Screening

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_validation Mechanistic Validation Compound_Library Compound Library MTT_Assay MTT Cytotoxicity Assay Compound_Library->MTT_Assay Active_Hits Active Hits (IC50 < Threshold) MTT_Assay->Active_Hits NaK_Assay Na+/K+-ATPase Activity Assay Active_Hits->NaK_Assay Confirmed_Hits Confirmed Hits NaK_Assay->Confirmed_Hits Ca_Assay Calcium Flux Assay Confirmed_Hits->Ca_Assay Validated_Leads Validated Leads Ca_Assay->Validated_Leads

Caption: A tiered workflow for screening this compound-like compounds, from primary cytotoxicity to mechanistic validation.

Logical Relationship of Screening Cascade

Screening_Cascade_Logic Start Start with Compound Library Is_Cytotoxic Is the compound cytotoxic? Start->Is_Cytotoxic Inhibits_NaK_ATPase Does it inhibit Na+/K+-ATPase? Is_Cytotoxic->Inhibits_NaK_ATPase Yes Discard Discard Is_Cytotoxic->Discard No Increases_Ca_Flux Does it increase intracellular Ca2+? Inhibits_NaK_ATPase->Increases_Ca_Flux Yes Inhibits_NaK_ATPase->Discard No Increases_Ca_Flux->Discard No Promising_Candidate Promising this compound-like Candidate Increases_Ca_Flux->Promising_Candidate Yes

Caption: A decision tree illustrating the logical progression for identifying promising this compound-like compounds.

References

Application Note: Transcriptomic Analysis of Thevetin-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thevetin, a cardiac glycoside isolated from Thevetia peruviana, has demonstrated significant potential as an anti-cancer agent.[1] Like other cardiac glycosides, its mechanism of action is primarily linked to the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of intracellular events culminating in apoptosis.[2] Transcriptomic analysis using RNA sequencing (RNA-Seq) is a powerful tool to elucidate the genome-wide effects of this compound on cancer cells.[3] This application note provides a detailed protocol for the transcriptomic analysis of cancer cells treated with this compound, from experimental design to data analysis and interpretation.

Data Presentation

The following table summarizes the differential expression of key genes in MCF-7 breast cancer cells treated with a representative cardiac glycoside, peruvoside, which is also found in Thevetia peruviana. This data is based on findings from transcriptomic profiling studies of cardiac glycoside-treated cancer cells.[4][5][6]

Gene SymbolGene NameFunctionExpression Change
EGR1 Early Growth Response 1Transcription factor, tumor suppressorUpregulated
TP53 Tumor Protein P53Tumor suppressor, induces apoptosisUpregulated
CDKN1A Cyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrestUpregulated
CASP9 Caspase 9Initiator caspase in intrinsic apoptosisUpregulated
MAPK1 Mitogen-Activated Protein Kinase 1 (ERK2)Cell proliferation and survivalDownregulated
BCL2L1 BCL2 Like 1 (Bcl-xL)Anti-apoptotic proteinDownregulated
CDK2 Cyclin Dependent Kinase 2Cell cycle progressionDownregulated
CDK7 Cyclin Dependent Kinase 7Cell cycle progression, transcriptionDownregulated
CCNK Cyclin KTranscriptional regulationDownregulated
CDK2AP1 CDK2 Associated Protein 1Inhibits CDK2, cell cycle arrestUpregulated

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Human cancer cell lines (e.g., MCF-7, HeLa, MGC-803) are suitable for this protocol.[7][8][9]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., determined by a prior IC50 experiment) for a specified time (e.g., 24 or 48 hours).[10] Include a vehicle control group treated with an equivalent amount of DMSO.

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Extraction: Proceed with RNA extraction according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Evaluate the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) value > 8 is recommended for downstream sequencing applications.[11]

RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform sequencing on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Bioinformatics Analysis

The following workflow outlines the key steps for analyzing the RNA-Seq data.[4][5][6][12]

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to a reference genome using a splice-aware aligner like STAR.[5]

  • Gene Expression Quantification: Count the number of reads mapping to each gene to generate a count matrix.

  • Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify differentially expressed genes between this compound-treated and control samples.[5][12]

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by this compound treatment.

Mandatory Visualizations

Experimental Workflow for Transcriptomic Analysis

G cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis A Cell Culture & this compound Treatment B RNA Extraction A->B C RNA Quality Control (QC) B->C D RNA-Seq Library Preparation C->D E High-Throughput Sequencing D->E F Raw Read QC (FastQC) E->F G Alignment to Reference Genome (STAR) F->G H Gene Expression Quantification G->H I Differential Gene Expression Analysis (DESeq2) H->I J Functional Enrichment Analysis (GO, KEGG) I->J K K J->K Biological Interpretation

Caption: Experimental workflow for transcriptomic analysis.

This compound-Induced Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax Bax/Bak Activation Bax->Mito Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 This compound This compound This compound->DR Upregulates Bcl2 Bcl-2/Bcl-xL Inhibition This compound->Bcl2 Bcl2->Bax Inhibits Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

References

Troubleshooting & Optimization

Thevetin Quantification in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thevetin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in biological matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound and its analogues.

Question Answer
Why am I observing low recovery of this compound during solid-phase extraction (SPE)? Low recovery can be due to several factors: - Improper SPE Cartridge Conditioning: Ensure the cartridge is adequately conditioned with methanol followed by water or an appropriate buffer. This activates the sorbent for optimal interaction with the analyte.[1] - Sample pH: The pH of your sample can affect the ionization state of this compound and its retention on the SPE sorbent. Adjust the pH of your sample to optimize recovery. - Elution Solvent Strength: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Consider increasing the percentage of organic solvent in your elution buffer. - Drying of SPE bed: For some phases, allowing the sorbent bed to dry out after conditioning and before sample loading can negatively impact recovery.[1]
My this compound peak is splitting in the chromatogram. What could be the cause? Peak splitting can arise from several issues: - Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.[2][3] - Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.[2][3][4] - Column Contamination: Buildup of matrix components on the column can lead to peak splitting. Implement a column wash step between injections or use a guard column.[3][4] - Co-elution with an Isomer or Metabolite: this compound exists as several isomers (A, B, C) which may have similar retention times. Ensure your chromatography is optimized to separate these if necessary.[5]
I'm experiencing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this? Ion suppression is a common matrix effect.[6] Here are some strategies to minimize it: - Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is an effective technique for this.[6] - Optimize Chromatography: Adjust your chromatographic method to separate this compound from co-eluting matrix components. This can involve changing the gradient, flow rate, or column chemistry. - Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. If a SIL standard is unavailable, a structural analogue can be used, but requires careful validation. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[7]
What is a suitable internal standard for this compound quantification? Digoxin-d3 has been successfully used as an internal standard for the quantification of this compound B in serum.[8] The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, a structural analogue with similar physicochemical properties and chromatographic behavior can be used.
My baseline is noisy. What are the common sources of contamination? A noisy baseline can be caused by various contaminants: - Solvent Impurities: Always use high-purity, LC-MS grade solvents. - Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips). Use glass or polypropylene labware where possible.[9] - Sample Matrix Components: Incomplete removal of lipids and proteins from the biological matrix can contribute to a noisy baseline. Optimize your sample preparation protocol.[9] - Carryover: Residual analyte from a previous high-concentration sample can be injected with the subsequent sample. Implement a thorough needle wash and blank injections between samples.
How does hemolysis affect this compound quantification? Hemolysis, the rupture of red blood cells, releases intracellular components into the serum or plasma, altering the matrix composition. This can lead to: - Increased Matrix Effects: The release of hemoglobin and other proteins can enhance ion suppression or enhancement.[10][11] - Interference with Extraction: The additional proteins and lipids can interfere with the efficiency of the extraction process. It is crucial to use non-hemolyzed samples for accurate quantification. Visually inspect samples for any pink or red discoloration.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about this compound quantification.

Question Answer
What is the primary mechanism of action of this compound? This compound, a cardiac glycoside, acts by inhibiting the Na+/K+-ATPase pump in myocardial cells. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The reduced calcium efflux results in an accumulation of intracellular calcium, leading to increased cardiac contractility.[6][12]
What are the different forms of this compound? This compound exists as a mixture of glycosides, with the most common being this compound A, this compound B, and this compound C. These differ in their aglycone structure.[5] It is important to have analytical methods that can distinguish between these forms if necessary for the research question.
What are the recommended storage conditions for biological samples containing this compound? For long-term stability, it is generally recommended to store plasma and serum samples at -20°C or lower. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. For short-term storage, refrigeration at 2-8°C is acceptable for many analytes, but stability studies for this compound under these conditions are recommended.
Which biological matrices are suitable for this compound quantification? This compound can be quantified in various biological matrices, including: - Serum and Plasma: These are the most common matrices for monitoring systemic exposure.[8] - Urine: Can be used to assess the excretion of this compound and its metabolites. - Tissue homogenates: Useful for determining tissue distribution.
What are the typical validation parameters for a this compound quantification method according to regulatory guidelines (e.g., FDA, EMA)? A validated bioanalytical method for this compound should include the following parameters: - Accuracy and Precision: To ensure the method is reliable. - Selectivity and Specificity: To demonstrate that the method can differentiate this compound from other endogenous and exogenous compounds. - Linearity and Range: To define the concentration range over which the method is accurate and precise. - Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): To determine the sensitivity of the method. - Matrix Effect: To assess the influence of the biological matrix on the analytical signal. - Recovery: To evaluate the efficiency of the extraction process. - Stability: To ensure the analyte is stable under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Quantitative Data

The following tables summarize key quantitative data for this compound B quantification in human serum using a validated LC-MS/MS method.

Table 1: Method Validation Parameters for this compound B in Human Serum

ParameterValueReference
Linearity Range0.5 - 8 ng/mL[8]
Limit of Detection (LOD)0.27 ng/mL[8]
Recovery> 94%[8]
Internal StandardDigoxin-d3[8]

Table 2: LC-MS/MS Parameters for this compound Analysis (Example)

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions (this compound B)Precursor ion -> Product ion(s) (specific m/z values depend on the instrument and adducts formed)
Collision EnergyOptimized for each transition

Note: These are example parameters and should be optimized for the specific instrument and application.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum

This protocol provides a general procedure for the extraction of this compound from serum samples using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Serum samples

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water

  • 0.1% Formic acid in acetonitrile

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.[1]

  • Sample Loading: Load 500 µL of the serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of 0.1% formic acid in acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol outlines a general UPLC-MS/MS method for the quantification of this compound.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These need to be determined empirically on the specific instrument. For this compound B, potential precursor ions could be related to its sodium adduct [M+Na]+.[5]

Visualizations

Thevetin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in Leads to SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Ca_release Ca2+ Release SR->Ca_release Contraction Increased Cardiac Contractility Ca_release->Contraction Causes

Caption: this compound's mechanism of action leading to increased cardiac contractility.

Thevetin_Quantification_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Sample Collection (Serum, Plasma, etc.) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Solid-Phase Extraction (SPE) IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Solutions Problem Observed Problem Cause1 Matrix Effects Problem->Cause1 Cause2 Sample Preparation Issue Problem->Cause2 Cause3 LC-MS/MS System Issue Problem->Cause3 Solution1a Optimize Chromatography Cause1->Solution1a Solution1b Improve Sample Cleanup Cause1->Solution1b Solution1c Use Appropriate IS Cause1->Solution1c Solution2a Validate Extraction Protocol Cause2->Solution2a Solution2b Check Reagent Quality Cause2->Solution2b Solution3a System Suitability Test Cause3->Solution3a Solution3b Instrument Maintenance Cause3->Solution3b

References

Technical Support Center: Optimizing Thevetin Extraction from Thevetia peruviana Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Thevetin and other cardiac glycosides from the leaves of Thevetia peruviana.

Frequently Asked Questions (FAQs)

Q1: What are the major cardiac glycosides present in Thevetia peruviana leaves?

A1: The leaves of Thevetia peruviana contain a variety of cardiac glycosides, including this compound A, this compound B, neriifolin, and peruvoside.[1][2] The exact composition and concentration of these glycosides can vary based on geographical location, plant age, and environmental conditions.

Q2: Which solvents are most effective for extracting this compound from the leaves?

A2: Polar organic solvents are generally effective for extracting cardiac glycosides. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), have shown good results for extracting glycosides from Thevetia peruviana.[3][4][5] A mixture of methanol and ethanol (e.g., an 8:2 ratio) has also been reported to be effective for extracting cardiac glycosides from the plant's seeds, a principle that can be applied to leaf extraction.[6]

Q3: What are the key factors that influence the yield of this compound during extraction?

A3: Several factors can significantly impact the yield of this compound:

  • Solvent Choice: The polarity of the solvent is crucial. Polar solvents like methanol and ethanol are generally effective.[6]

  • Solvent Concentration: Aqueous alcohol solutions (70-80%) often yield better results than absolute alcohol.[3][4][5]

  • Extraction Time: Longer extraction times generally lead to higher yields, up to an optimal point beyond which the increase may be negligible.[3][4][5]

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency.[3][4][5]

  • Particle Size of Plant Material: Grinding the dried leaves to a fine powder increases the surface area for solvent contact, improving extraction.

  • Extraction Temperature: Higher temperatures can increase the solubility of this compound, but excessive heat may cause degradation.

Q4: What is a general overview of the this compound extraction and purification process?

A4: A typical workflow involves:

  • Preparation of Plant Material: Drying and grinding the Thevetia peruviana leaves.

  • Defatting: Pre-extraction with a non-polar solvent like n-hexane to remove lipids.

  • Extraction: Maceration or Soxhlet extraction with a polar solvent (e.g., methanol, ethanol, or an aqueous mixture).

  • Concentration: Evaporation of the solvent from the extract.

  • Purification: This can involve liquid-liquid partitioning and chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract

Possible Cause Troubleshooting Step
Improper Plant Material Preparation Ensure leaves are thoroughly dried to a constant weight and ground into a fine, uniform powder to maximize the surface area for extraction.
Inappropriate Solvent Choice Switch to a more polar solvent like methanol or an 80% methanol/ethanol mixture. The choice of solvent is critical for extraction efficiency.[6]
Suboptimal Solvent-to-Solid Ratio Increase the solvent-to-solid ratio to ensure the plant material is completely submerged and to facilitate efficient mass transfer. A ratio of 15:1 has been shown to be effective in seed extraction and can be a good starting point for leaves.[3][4][5]
Insufficient Extraction Time Extend the extraction time. For maceration, allow for 48-72 hours with periodic agitation. For Soxhlet extraction, ensure the solvent in the siphon arm runs clear.
Incomplete Extraction Perform multiple extraction cycles with fresh solvent to ensure all accessible this compound is extracted from the plant matrix.

Issue 2: Poor Purity of this compound in the Extract

Possible Cause Troubleshooting Step
Presence of Pigments and Other Impurities Incorporate a purification step using activated charcoal or perform liquid-liquid partitioning. For example, partition the aqueous extract with a solvent like chloroform to separate compounds based on their polarity.
Co-extraction of Other Compounds Optimize the polarity of the extraction solvent. A solvent that is too polar may extract a wide range of water-soluble compounds, while a less polar solvent may be more selective for cardiac glycosides.
Ineffective Chromatographic Separation Adjust the mobile phase composition and gradient in your HPLC or column chromatography protocol. Ensure the stationary phase is appropriate for the separation of cardiac glycosides.

Issue 3: Degradation of this compound During Extraction

Possible Cause Troubleshooting Step
High Extraction Temperature Use a lower extraction temperature. While heat can improve solubility, excessive temperatures can lead to the degradation of thermolabile compounds like glycosides. Consider using cold maceration techniques.[7]
Presence of Acids or Bases Ensure all solvents and glassware are neutral. The glycosidic linkages in this compound are susceptible to hydrolysis under acidic or basic conditions.
Enzymatic Degradation If using fresh leaves, consider blanching them briefly in boiling ethanol to deactivate enzymes that could degrade the glycosides.

Data Presentation

Table 1: Quantitative Analysis of Phytochemicals in Methanolic Extract of Thevetia peruviana Leaves

Phytochemical Concentration (mg/g of dried extract)
Total Phenolic Content72.37
Total Flavonoid Content12.47

Data sourced from a spectrophotometric analysis of the total methanol extract of T. peruviana leaves.[7]

Table 2: Polyphenolic Compounds Identified in Methanolic Extract of Thevetia peruviana Leaves by HPLC

Compound Concentration (μg/g of extract)
Chlorogenic acid1769.56
Gallic acid902.14
Coumaric acid180.93

This table highlights the major polyphenolic compounds detected. A total of fourteen polyphenolic compounds were identified.[7]

Table 3: Effect of Solvent Composition on Cardiac Glycoside Extraction from Thevetia peruviana Seeds

Aqueous Alcohol Concentration (% v/v) Relative Glycoside Content (Lower value indicates better extraction)
50Higher
60Intermediate
70Lowest
80Lowest
90Intermediate
100Higher

This data is from studies on seeds but provides a strong indication of the optimal solvent conditions for cardiac glycoside extraction, which is likely applicable to leaves.[3][4][5]

Experimental Protocols

Protocol 1: Cold Maceration for this compound Extraction from Leaves

  • Preparation of Plant Material:

    • Air-dry fresh leaves of Thevetia peruviana in the shade until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered leaf material and place it in a large conical flask.

    • Add 1 L of 70% aqueous methanol to the flask.

    • Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Liquid-Liquid Fractionation:

    • Suspend the concentrated crude extract in distilled water.

    • Perform successive liquid-liquid partitioning with n-hexane (to remove non-polar compounds) and then with ethyl acetate or chloroform to extract the glycosides.

    • Collect the ethyl acetate/chloroform fraction and evaporate the solvent to obtain the enriched this compound extract.[7]

Protocol 2: Quantification of Total Phenolic Content

  • Reagents:

    • Folin-Ciocalteu reagent.

    • 1 M Sodium Carbonate (Na₂CO₃) solution.

    • Gallic acid standard solutions (50-1000 µg/mL in methanol).

    • Methanol extract of T. peruviana leaves (4 mg/mL).

  • Procedure:

    • In a 96-well microplate, mix 10 µL of the sample or standard with 100 µL of Folin-Ciocalteu reagent.

    • Add 80 µL of 1 M Na₂CO₃ solution.

    • Incubate at room temperature (25°C) for 20 minutes in the dark.

    • Measure the absorbance of the resulting blue complex at 630 nm.

  • Calculation:

    • Construct a calibration curve using the gallic acid standards.

    • Determine the concentration of total phenolics in the sample from the calibration curve and express the results as mg of Gallic Acid Equivalents (GAE) per gram of the dried extract.[7]

Visualizations

experimental_workflow start Fresh Thevetia peruviana Leaves drying Air Drying and Grinding start->drying powder Powdered Leaf Material drying->powder defatting Defatting with n-Hexane powder->defatting extraction Extraction with 70% Methanol (Cold Maceration) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Separation into Fractions (e.g., Ethyl Acetate) partitioning->fractions purification Purification (HPLC/Column Chromatography) fractions->purification This compound Isolated this compound purification->this compound

Caption: General workflow for this compound extraction from leaves.

biosynthetic_pathway mevalonate Mevalonate Pathway ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp squalene Squalene ipp->squalene cholesterol Cholesterol squalene->cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone cardenolide_aglycone Cardenolide Aglycone (e.g., Digitoxigenin) progesterone->cardenolide_aglycone glycosylation Glycosylation (Addition of Sugar Moieties) cardenolide_aglycone->glycosylation This compound This compound (Cardiac Glycoside) glycosylation->this compound

References

Addressing ion suppression in LC-MS analysis of Thevetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS analysis of Thevetin.

Troubleshooting Guides & FAQs

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference leads to a decreased instrument response for this compound, which can negatively impact the accuracy, precision, and sensitivity of the analysis. In the analysis of this compound B from serum, ion suppression has been noted as a challenge, even when effective sample preparation methods are used.[1][2]

Q2: What are the primary causes of ion suppression in this compound LC-MS analysis?

A2: The primary causes of ion suppression are endogenous components from the biological matrix (e.g., serum, plasma) that co-elute with this compound. These can include:

  • Phospholipids: Abundant in biological membranes and are a major cause of ion suppression in reversed-phase chromatography.

  • Salts and buffers: High concentrations of non-volatile salts can reduce the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source.

  • Other endogenous molecules: Metabolites, proteins, and other small molecules present in the sample can compete with this compound for ionization.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix sample (e.g., serum extract without this compound) is then injected onto the column. A dip in the baseline signal of the infused this compound at the retention time of interfering matrix components indicates the presence of ion suppression.

Q4: What are the recommended sample preparation techniques to minimize ion suppression for this compound?

A4: Effective sample preparation is crucial to remove interfering matrix components before LC-MS analysis. For this compound and other cardiac glycosides, Solid Phase Extraction (SPE) has been shown to be a highly effective technique.[1][2] Other common techniques include Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Here is a comparison of these techniques:

Sample Preparation TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High recovery (>94% for this compound B) and effective removal of a broad range of interferences, leading to reduced ion suppression.[1][2]Can be more time-consuming and requires method development to optimize sorbent, wash, and elution steps.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide clean extracts if the solvent system is highly selective for this compound.Can be labor-intensive, may form emulsions, and the recovery of polar cardiac glycosides can sometimes be challenging.
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent.Simple, fast, and inexpensive.Generally less effective at removing other matrix components like phospholipids and salts, which can lead to significant ion suppression.

Q5: Can you provide a detailed protocol for Solid Phase Extraction (SPE) of this compound from serum?

A5: The following is a detailed protocol for SPE of this compound from serum, based on established methods for cardiac glycosides. Oasis® HLB or C18 cartridges are commonly used for this purpose.

Experimental Protocol: Solid Phase Extraction of this compound from Serum

Materials:

  • SPE cartridges (e.g., Oasis® HLB, 1 cc, 30 mg or C18, 100 mg)

  • Serum sample

  • Internal Standard (IS) solution (e.g., Digoxin-d3)[1][2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for pH adjustment)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • To 1.0 mL of serum, add the internal standard solution.

    • Vortex briefly to mix.

    • Add 1.0 mL of 4% phosphoric acid in water and vortex. This helps to precipitate proteins and release protein-bound this compound.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a slightly stronger organic solvent (e.g., 20% methanol in water) can be performed to remove more interferences, but care must be taken to avoid elution of this compound.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS analysis.

Visualizations

IonSuppressionMechanism cluster_source LC-MS Ion Source Analyte (this compound) Analyte (this compound) Droplet Droplet Analyte (this compound)->Droplet Matrix Component Matrix Component Matrix Component->Droplet Ionized Analyte Ionized Analyte Droplet->Ionized Analyte Successful Ionization Suppressed Ionization Reduced Analyte Signal Droplet->Suppressed Ionization Competition for Charge/ Disrupted Desolvation

Caption: Mechanism of Ion Suppression in the LC-MS Ion Source.

SPE_Workflow start Start: Serum Sample pretreatment 1. Sample Pre-treatment (Acidification & Centrifugation) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol then Water) conditioning->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect this compound) washing->elution drydown 6. Dry-down & Reconstitution elution->drydown analysis LC-MS Analysis drydown->analysis

Caption: Solid Phase Extraction (SPE) Workflow for this compound Analysis.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in terms of analyte recovery and reduction of matrix effects for cardiac glycosides.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Analyte Recovery Variable, often lower for polar compoundsGood, but can be analyte and solvent dependent>94% for this compound B [1][2]
Matrix Effect (Ion Suppression) High (significant suppression)ModerateLow (significantly reduced suppression)
Phospholipid Removal PoorModerate to GoodExcellent
Salt Removal PoorGoodExcellent
Overall Cleanliness of Extract LowModerateHigh

Additional FAQs

Q6: How can I optimize my LC method to further reduce ion suppression for this compound?

A6: Chromatographic separation can be optimized to separate this compound from co-eluting matrix components. Consider the following:

  • Gradient Optimization: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Column Chemistry: Using a different column chemistry (e.g., phenyl-hexyl instead of C18) may alter the elution profile of interferences relative to this compound.

  • Flow Rate: Lower flow rates (e.g., using a smaller internal diameter column) can improve ionization efficiency and reduce the impact of matrix components.

Q7: What mass spectrometry parameters should I consider for this compound analysis?

A7: For quantitative analysis, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Key parameters to optimize include:

  • Precursor and Product Ions: Determine the most abundant and specific precursor (parent) and product (daughter) ions for this compound. For this compound B, the [M+H]+ or [M+Na]+ adduct can be used as the precursor ion.

  • Collision Energy (CE): Optimize the CE to achieve the most intense and stable product ion signal.

  • Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the this compound signal.

Q8: What is the importance of using an internal standard for this compound quantification?

A8: An internal standard (IS) is crucial for accurate and precise quantification as it compensates for variations in sample preparation, injection volume, and ion suppression. The ideal IS is a stable isotope-labeled (SIL) version of this compound. However, if a SIL-IS is not available, a structurally similar compound that does not co-elute with endogenous interferences can be used. For this compound B analysis, Digoxin-d3 has been successfully used as an internal standard.[1][2]

References

Thevetin Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thevetin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist with your stability testing and degradation pathway analysis of this cardiac glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main variants?

A1: this compound is a toxic cardiac glycoside found predominantly in the seeds of the Thevetia peruviana (yellow oleander) plant.[1] It exists in several forms, with this compound A and this compound B being the most prominent. These variants share a common steroidal aglycone core but differ in their sugar moieties. This compound is a trisaccharide, meaning it has three sugar units attached to its aglycone.[2][3][4]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis, which involves the stepwise cleavage of its sugar residues.[2] Enzymatic or acidic conditions can lead to the loss of glucose units, resulting in the formation of diglycosides (like Thevebioside) and monoglycosides (like Neriifolin).[5] Ultimately, complete hydrolysis yields the aglycone, Digitoxigenin, and individual sugar molecules.[6][7][8]

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation, or stress testing, involves subjecting a drug substance like this compound to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its decomposition.[9] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can accurately measure this compound in the presence of its degradants.[9][10]

Q4: What analytical techniques are most suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for separating and quantifying this compound and its degradation products.[11][12] For structural elucidation and identification of unknown degradants, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful tool.[13][14]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor peak shape (tailing) for this compound or its degradants.

  • Possible Cause 1: Secondary Silanol Interactions. Glycosides like this compound have polar hydroxyl groups that can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.[15]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.[16][17]

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to reduce silanol activity.

      • Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine to the mobile phase can mask the active silanol sites.

  • Possible Cause 2: Column Overload. Injecting too high a concentration of the sample can saturate the column, leading to broadened and tailing peaks.[17][18]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause. Reduce the injection volume or the sample concentration.[16]

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient duration (e.g., 10-15 column volumes) before each injection.

  • Possible Cause 2: Mobile Phase Instability. Changes in the mobile phase composition due to evaporation of the organic solvent or pH drift can affect retention.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using buffers, ensure they are within their effective buffering range.

LC-MS Analysis Issues

Problem: Poor sensitivity or signal suppression for this compound.

  • Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix (especially in crude plant extracts) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression.[13][14][19][20]

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Optimize Chromatography: Adjust the HPLC gradient to better separate this compound from the matrix interferents.

      • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[19]

  • Possible Cause 2: Suboptimal ESI Parameters. The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, may not be optimal for this compound.[21][22]

    • Solution: Perform an optimization of the ESI source parameters by infusing a standard solution of this compound and systematically adjusting the settings to maximize the signal intensity.[23][24]

Experimental Protocols

Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the parent compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at various time points.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light.

    • Monitor the degradation over several hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 70°C.

    • Withdraw samples at different time intervals.

    • Prepare solutions of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) or in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

Sample Analysis: Stability-Indicating HPLC Method

The following provides typical starting parameters for a stability-indicating HPLC method for cardiac glycosides. This method should be validated for specificity, linearity, accuracy, and precision.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, increase linearly to elute degradants, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm[11]
Injection Volume 10 µL

Data Presentation

Summary of this compound Forced Degradation (Illustrative Data)

The following table is a representative example of how to present forced degradation data. Actual results will vary based on experimental conditions.

Stress ConditionTimeThis compound A Assay (%)This compound B Assay (%)Total Degradation Products (%)
Control 0 hr99.899.9< 0.1
1 M HCl @ 60°C 8 hr85.284.514.8
0.1 M NaOH @ RT 4 hr90.189.710.1
3% H₂O₂ @ RT 24 hr94.393.85.8
Heat (70°C, solid) 48 hr96.596.13.6
UV Light (254 nm) 12 hr92.791.97.9

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed check_overload Is the column overloaded? (Dilute sample and re-inject) start->check_overload overload_yes Yes check_overload->overload_yes Improves? overload_no No check_overload->overload_no No change check_ph Is mobile phase pH optimal? (Adjust to pH 2.5-3.5) ph_yes Yes check_ph->ph_yes Improves? ph_no No check_ph->ph_no No change check_column Is the column appropriate? (Use end-capped C18) column_yes Yes check_column->column_yes Improves? column_no No check_column->column_no No change check_extra_column Check for extra-column effects (fittings, tubing) solution_extra_column Minimize dead volume. Check connections. check_extra_column->solution_extra_column solution_overload Reduce sample concentration or injection volume overload_yes->solution_overload overload_no->check_ph solution_ph Peak shape improves. Continue with optimal pH. ph_yes->solution_ph ph_no->check_column solution_column Peak shape improves. Use appropriate column. column_yes->solution_column column_no->check_extra_column

Caption: A step-by-step guide for troubleshooting peak tailing in HPLC analysis.

Hydrolytic Degradation Pathway of this compound B

cluster_products ThevetinB This compound B (Digitoxigenin-Thevetose-Glucose-Glucose) Thevebioside Thevebioside (Digitoxigenin-Thevetose-Glucose) ThevetinB->Thevebioside - Glucose Glucose1 Glucose ThevetinB->Glucose1 Neriifolin Neriifolin (Digitoxigenin-Thevetose) Thevebioside->Neriifolin - Glucose Glucose2 Glucose Thevebioside->Glucose2 Digitoxigenin Digitoxigenin (Aglycone) Neriifolin->Digitoxigenin - Thevetose Thevetose Thevetose Neriifolin->Thevetose

Caption: Stepwise hydrolytic degradation of this compound B to its aglycone.

References

Technical Support Center: Mitigating Thevetin-Induced Cardiotoxicity in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating strategies to reduce Thevetin-induced cardiotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your in vivo experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental workflows designed to test cardio-protective agents against this compound.

Q1: I am not observing significant cardiotoxicity in my animal model after this compound administration. What could be the reason?

A1: Several factors could contribute to this. Consider the following:

  • Dose and Route of Administration: this compound's toxicity is dose-dependent. Ensure you are using a dose known to induce cardiotoxicity in your specific animal model and strain. The route of administration (e.g., intraperitoneal, oral) will also significantly impact bioavailability and toxicity.

  • Animal Strain and Species: Different animal species and strains can have varying sensitivities to cardiac glycosides.

  • Duration of Exposure: this compound-induced cardiotoxicity can be acute or chronic. Your experimental timeline should align with the expected onset of cardiac damage.

  • Vehicle Control: Ensure the vehicle used to dissolve this compound is not interfering with its activity or causing unexpected physiological effects.

Q2: My positive control (a known cardioprotective agent) is not showing any effect against this compound-induced cardiotoxicity. What should I check?

A2: If your positive control is not performing as expected, review the following:

  • Timing of Administration: The protective agent's administration schedule (pre-treatment, co-treatment, or post-treatment) relative to this compound exposure is critical.

  • Dose of the Protective Agent: The dose of your cardioprotective agent may be insufficient to counteract the level of this compound-induced toxicity. A dose-response study for the protective agent may be necessary.

  • Mechanism of Action: Ensure the mechanism of your positive control is relevant to the pathways involved in this compound's cardiotoxicity, which primarily involves inhibition of Na+/K+-ATPase and subsequent oxidative stress.

Q3: I am observing high variability in my cardiac biomarker data (e.g., cTnI, CK-MB) within the same experimental group. How can I reduce this?

A3: High variability can obscure true experimental effects. To minimize it:

  • Standardize Sample Collection: Ensure that blood and tissue samples are collected at the same time point for all animals in a group and processed consistently.

  • Animal Handling: Stress from improper handling can influence cardiovascular parameters. Ensure all animals are handled similarly and by experienced personnel.

  • Homogenize Animal Groups: Ensure that animals in all groups are of similar age and weight.

Q4: The histopathological analysis of the heart tissue is inconclusive. What are the key features I should be looking for?

A4: In cases of this compound-induced cardiotoxicity, look for the following histopathological changes in the myocardium:

  • Myofibrillar disarray and degeneration.

  • Inflammatory cell infiltration.

  • Vacuolization of cardiomyocytes.

  • Evidence of necrosis and apoptosis.

  • Interstitial edema and fibrosis in chronic models.

Using specific stains like Masson's trichrome for fibrosis can enhance the detection of these changes.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data from in vivo studies investigating the protective effects of a hypothetical "Compound X" against this compound-induced cardiotoxicity. Note: These values are illustrative and based on typical findings in cardiotoxicity studies.

Table 1: Effect of Compound X on Serum Cardiac Biomarkers in this compound-Treated Rats

GroupThis compound Dose (mg/kg)Compound X Dose (mg/kg)cTnI (ng/mL)CK-MB (U/L)LDH (U/L)
Control000.1 ± 0.02150 ± 25400 ± 50
This compound502.5 ± 0.5800 ± 1201500 ± 200
This compound + Compound X5101.2 ± 0.3450 ± 80800 ± 110
This compound + Compound X5200.8 ± 0.2300 ± 60600 ± 90

Table 2: Effect of Compound X on Myocardial Oxidative Stress Markers in this compound-Treated Rats

GroupThis compound Dose (mg/kg)Compound X Dose (mg/kg)SOD (U/mg protein)CAT (U/mg protein)GSH (nmol/mg protein)MDA (nmol/mg protein)
Control00120 ± 1580 ± 1050 ± 82.0 ± 0.4
This compound5060 ± 1040 ± 825 ± 58.0 ± 1.5
This compound + Compound X51085 ± 1260 ± 938 ± 65.0 ± 1.0
This compound + Compound X520105 ± 1472 ± 1145 ± 73.5 ± 0.8

Key Experimental Protocols

Below are detailed methodologies for experiments commonly used to assess this compound-induced cardiotoxicity and the efficacy of protective agents.

1. Animal Model of this compound-Induced Cardiotoxicity

  • Animals: Male Wistar rats (200-250 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Induction of Cardiotoxicity: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO). A single intraperitoneal (i.p.) injection of this compound at a pre-determined cardiotoxic dose (e.g., 5 mg/kg) is administered. The control group receives the vehicle alone.

  • Treatment Groups: For testing a protective agent ("Compound X"), animals are divided into groups:

    • Control (Vehicle only)

    • This compound only

    • This compound + Compound X (various doses)

    • Compound X only (to assess its independent effects)

  • Administration of Protective Agent: Compound X can be administered via oral gavage or i.p. injection for a specified period before and/or after this compound administration, depending on the experimental design.

2. Assessment of Cardiac Biomarkers

  • Blood Collection: At the end of the experimental period, animals are anesthetized, and blood is collected via cardiac puncture into plain tubes.

  • Serum Separation: Blood is allowed to clot and then centrifuged at 3000 rpm for 15 minutes to separate the serum.

  • Biochemical Analysis: Serum levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) are measured using commercially available ELISA kits according to the manufacturer's instructions.

3. Evaluation of Myocardial Oxidative Stress

  • Tissue Homogenization: After blood collection, hearts are excised, washed with ice-cold saline, and a portion of the ventricular tissue is homogenized in phosphate buffer.

  • Antioxidant Enzyme Assays: The homogenate is used to measure the activity of superoxide dismutase (SOD), catalase (CAT), and the levels of reduced glutathione (GSH) using appropriate assay kits.

  • Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured in the heart homogenate using the thiobarbituric acid reactive substances (TBARS) assay.

4. Histopathological Examination

  • Tissue Fixation: A portion of the heart tissue is fixed in 10% neutral buffered formalin.

  • Tissue Processing and Staining: The fixed tissue is processed, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.

  • Microscopic Examination: Stained sections are examined under a light microscope to assess for histopathological changes.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Thevetin_Cardiotoxicity_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Mito_Ca Mitochondrial Ca2+ Overload Intra_Ca->Mito_Ca ROS ↑ ROS Production Mito_Ca->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation Oxidative_Stress->Inflammation Cardiomyocyte_Injury Cardiomyocyte Injury & Dysfunction Apoptosis->Cardiomyocyte_Injury Inflammation->Cardiomyocyte_Injury

Caption: this compound-induced cardiotoxicity signaling pathway.

Experimental_Workflow start Animal Acclimatization grouping Grouping of Animals start->grouping treatment_admin Protective Agent Administration grouping->treatment_admin thevetin_admin This compound Administration monitoring Monitoring of Animals thevetin_admin->monitoring treatment_admin->thevetin_admin sample_collection Blood & Heart Tissue Collection monitoring->sample_collection biomarkers Serum Biomarker Analysis sample_collection->biomarkers oxidative_stress Oxidative Stress Marker Analysis sample_collection->oxidative_stress histopathology Histopathological Examination sample_collection->histopathology data_analysis Data Analysis & Interpretation biomarkers->data_analysis oxidative_stress->data_analysis histopathology->data_analysis

Caption: In vivo experimental workflow for assessing cardioprotective agents.

Antioxidant_Defense_Pathway ROS Reactive Oxygen Species (ROS) SOD Superoxide Dismutase (SOD) ROS->SOD converts O2- to H2O2 H2O2 Hydrogen Peroxide (H2O2) CAT Catalase (CAT) H2O2->CAT GPx Glutathione Peroxidase (GPx) H2O2->GPx Water_O2 H2O + O2 CAT->Water_O2 GSSG Oxidized Glutathione (GSSG) GPx->GSSG Water H2O GPx->Water GSH Reduced Glutathione (GSH) GSH->GPx

Caption: Endogenous antioxidant defense mechanisms against ROS.

Technical Support Center: Enhancing Thevetin's Therapeutic Index Through Advanced Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Thevetin. This resource is designed for researchers, scientists, and drug development professionals dedicated to improving the therapeutic index of this potent cardiac glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

I. Troubleshooting Guides

This section addresses common challenges encountered during the formulation of this compound, particularly with liposomal and solid lipid nanoparticle (SLN) preparations.

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency of this compound in Liposomes This compound is a moderately hydrophobic cardiac glycoside. Its partitioning between the lipid bilayer and the aqueous core of the liposome might be suboptimal.[1][2] The drug-to-lipid ratio may be too high, exceeding the loading capacity of the liposomes.[2][3][4][5] The hydration temperature might be below the phase transition temperature (Tc) of the lipids, leading to a rigid bilayer that hinders drug incorporation.[6]Optimize the lipid composition. The inclusion of cholesterol can modulate bilayer fluidity and improve the encapsulation of hydrophobic drugs.[7] Systematically vary the drug-to-lipid ratio to find the optimal loading capacity.[2][3][4][5] Ensure the hydration step is performed above the Tc of all lipid components to ensure a fluid bilayer that can accommodate the drug.[6]
Poor Stability of this compound-Loaded Liposomes (Aggregation/Fusion) The surface charge of the liposomes may be insufficient to provide electrostatic repulsion, leading to aggregation. Lipids used may be prone to oxidation or hydrolysis, compromising the integrity of the liposome.[8]Incorporate charged lipids (e.g., phosphatidylglycerol) into the formulation to increase the zeta potential and enhance colloidal stability through electrostatic repulsion.[9][10] Include antioxidants (e.g., α-tocopherol) in the formulation to prevent lipid peroxidation. Store the formulation at an appropriate pH and temperature to minimize hydrolysis.[8]
Inconsistent Particle Size in this compound SLN Formulations The homogenization or sonication time and intensity may be inadequate or excessive. Excessive energy input can lead to particle aggregation.[11][12] The concentration of the surfactant may be too low to effectively stabilize the newly formed nanoparticles.[13][14] The lipid may be undergoing polymorphic transitions upon cooling, leading to changes in particle size and drug expulsion.[13][15]Optimize the homogenization/sonication parameters (speed, time, and temperature). A combination of high-speed stirring and ultrasonication can sometimes yield better results.[11][12] Increase the surfactant concentration to ensure adequate coverage of the nanoparticle surface.[13][14] Consider using a mixture of lipids to create a less ordered crystalline structure (Nanostructured Lipid Carriers - NLCs), which can improve stability and drug loading.[15]
Drug Expulsion from SLNs During Storage The lipid matrix of the SLN may recrystallize into a more ordered state over time, forcing the encapsulated drug out.[13][15] This is a common issue with highly crystalline solid lipids.Formulate Nanostructured Lipid Carriers (NLCs) by blending the solid lipid with a liquid lipid. This creates imperfections in the crystal lattice, providing more space for the drug and reducing expulsion.[15] Select lipids that form less perfect crystals.
Difficulty in Scaling Up the Formulation Process Methods developed at the lab scale, such as probe sonication, may not be directly transferable to larger batches. High-pressure homogenization (HPH) is a more scalable method, but requires careful optimization.[16][17]For larger scale production, high-pressure homogenization (HPH) is a recommended technique due to its scalability and reproducibility.[16][17] It is crucial to validate the process at each scale to ensure consistent product quality.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to its toxicity?

A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiomyocytes (heart muscle cells).[18] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, which is the therapeutic effect. However, excessive inhibition of the Na+/K+-ATPase pump disrupts the normal electrochemical gradients across the cell membrane, leading to cardiac arrhythmias, which is a major manifestation of its toxicity.[18]

Q2: Why is improving the therapeutic index of this compound important?

A2: this compound has a narrow therapeutic index, meaning the dose at which it is effective is very close to the dose at which it becomes toxic.[5] This small window makes it challenging to dose patients safely and effectively. By improving the therapeutic index through advanced formulation strategies, it may be possible to enhance the delivery of this compound to its target site (e.g., cancer cells, as it has shown anti-cancer properties) while minimizing its exposure to healthy tissues, particularly the heart, thereby reducing cardiotoxicity.[14]

Q3: What are the advantages of using nanoparticle-based formulations for this compound?

A3: Nanoparticle-based formulations, such as liposomes and solid lipid nanoparticles (SLNs), offer several potential advantages for this compound delivery:

  • Improved Solubility and Stability: this compound has poor water solubility. Encapsulating it within a lipid-based nanoparticle can improve its solubility and protect it from degradation in the biological environment.[13]

  • Controlled Release: Nanoparticle formulations can be designed to release this compound in a sustained manner, which can help maintain therapeutic drug levels over a longer period and reduce the frequency of administration.[13]

  • Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased tissues, such as tumors, thereby increasing efficacy and reducing off-target toxicity.

  • Reduced Toxicity: By controlling the release and targeting the delivery of this compound, nanoparticle formulations can reduce its concentration in systemic circulation and minimize its accumulation in healthy organs like the heart, thus lowering the risk of cardiotoxicity.[13]

Q4: What are the key characterization techniques for this compound-loaded nanoparticles?

A4: The following techniques are essential for characterizing this compound-loaded nanoparticles:

  • Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and polydispersity index (PDI) of the nanoparticles.[9][10][19]

  • Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.[9][10]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of this compound encapsulated in the nanoparticles and determine the encapsulation efficiency and drug loading.[3]

  • Differential Scanning Calorimetry (DSC): To study the thermal behavior of the lipid matrix and confirm the physical state of the drug within the nanoparticle.[20]

Q5: How can I assess the stability of my this compound nanoparticle formulation?

A5: Stability assessment should involve monitoring the physicochemical properties of the formulation over time under different storage conditions (e.g., 4°C, 25°C).[8][21][22][23] Key parameters to monitor include:

  • Particle Size and PDI: Significant changes can indicate aggregation or degradation.

  • Zeta Potential: A decrease in zeta potential may suggest a loss of colloidal stability.

  • Encapsulation Efficiency: A decrease in encapsulation efficiency indicates drug leakage from the nanoparticles.

  • Visual Inspection: Look for any signs of precipitation, aggregation, or phase separation.

III. Experimental Protocols

A. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to form small unilamellar vesicles (SUVs).[6][24]

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized for your specific application.[1][3][5]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin lipid film on the inner surface of the flask.

  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the Tc of the lipids) to the flask.[6]

  • Agitate the flask by vortexing or mechanical shaking until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

B. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This protocol describes a widely used method for preparing SLNs.[12][17]

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Dissolve this compound in the molten lipid.

  • In a separate beaker, heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for a few minutes to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range. The sonication time and power should be optimized.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • The SLN dispersion can be further purified by centrifugation or dialysis to remove any unencapsulated drug.

C. In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound formulations against cancer cell lines.[7][11][13][25][26]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound formulations (and free this compound as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound formulations and free this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a negative control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][11][13][26]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

IV. Mandatory Visualizations

Signaling Pathways

Thevetin_Mechanism_of_Action This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Intra_Na->Na_Ca_Exchanger Reduces Na+ gradient for Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Decreased Ca2+ efflux leads to SR Sarcoplasmic Reticulum Intra_Ca->SR Stimulates Arrhythmia Cardiac Arrhythmias (Toxic Effect) Intra_Ca->Arrhythmia Ca_Release ↑ Ca2+ Release SR->Ca_Release Contraction ↑ Myocardial Contractility (Therapeutic Effect) Ca_Release->Contraction

Thevetin_Apoptosis_Pathway Caspase3 Caspase-3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Thevetin_Flower_Extract Thevetin_Flower_Extract TNFa TNFa Thevetin_Flower_Extract->TNFa Enhances TRAIL TRAIL Thevetin_Flower_Extract->TRAIL Enhances Death_Receptors Death_Receptors TNFa->Death_Receptors TRAIL->Death_Receptors DISC DISC Death_Receptors->DISC Caspase8 Caspase8 DISC->Caspase8 Caspase8->Caspase3 Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Promotes Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Caspase9->Caspase3

Experimental Workflows

Liposome_Preparation_Workflow start Start dissolve Dissolve this compound & Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydrate Film with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) Formation hydrate->mlv downsize Downsizing (Sonication/Extrusion) mlv->downsize suv Small Unilamellar Vesicles (SUVs) downsize->suv characterize Characterization (DLS, Zeta Potential, EE%) suv->characterize end End characterize->end

SLN_Preparation_Workflow start Start melt_lipid Melt Solid Lipid & Dissolve this compound start->melt_lipid heat_aqueous Heat Aqueous Surfactant Solution start->heat_aqueous mix Mix Lipid and Aqueous Phases melt_lipid->mix heat_aqueous->mix homogenize High-Shear Homogenization mix->homogenize pre_emulsion Coarse Pre-emulsion homogenize->pre_emulsion sonicate Ultrasonication pre_emulsion->sonicate nanoemulsion Nanoemulsion sonicate->nanoemulsion cool Cooling in Ice Bath nanoemulsion->cool sln Solid Lipid Nanoparticles (SLNs) cool->sln characterize Characterization (DLS, Zeta Potential, EE%) sln->characterize end End characterize->end

References

Troubleshooting Thevetin immunoassay cross-reactivity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thevetin immunoassays.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound immunoassays, with a focus on cross-reactivity.

Issue 1: Higher than expected signal or false positives.

This may indicate cross-reactivity with other structurally similar compounds in the sample. This compound is a cardiac glycoside, and antibodies raised against it may also recognize other cardiac glycosides.

Troubleshooting Steps:

  • Review Potential Cross-Reactants: this compound is a mixture of this compound A and this compound B. It belongs to the cardenolide class of cardiac glycoses. Due to structural similarities, cross-reactivity can occur with other cardiac glycosides.

  • Perform a Cross-Reactivity Assessment: The most definitive way to identify cross-reactivity is to perform a competitive ELISA. This involves testing the ability of suspected cross-reacting compounds to compete with this compound for binding to the antibody.

  • Sample Pre-treatment: If a specific cross-reactant is identified, consider methods to remove it from the sample before the immunoassay, such as solid-phase extraction (SPE) or liquid chromatography.[1]

Issue 2: Low signal or no signal.

This can be caused by a variety of factors, from reagent issues to procedural errors.

Troubleshooting Steps:

  • Check Reagent Preparation and Storage: Ensure all reagents, including the this compound standard, antibodies, and substrate, are prepared correctly and have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.

  • Verify Assay Procedure: Carefully review the immunoassay protocol. Pay close attention to incubation times and temperatures, as well as washing steps. Inadequate washing can lead to high background, while overly stringent washing can reduce the signal.

  • Confirm Antibody and Antigen Coating: If using a self-coated plate, ensure the coating concentration of the this compound-protein conjugate or the capture antibody is optimal. Insufficient coating can lead to a weak signal.

Issue 3: High background.

High background can mask the specific signal and reduce the sensitivity of the assay.

Troubleshooting Steps:

  • Optimize Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the plate. Ensure the blocking buffer is appropriate and the incubation time is sufficient.

  • Adjust Antibody Concentrations: The concentrations of both the primary and secondary antibodies should be optimized. Excess antibody can lead to high background.

  • Improve Washing Technique: Ensure thorough washing between steps to remove unbound reagents. Increase the number of washes or the volume of wash buffer if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main compounds that can cross-react in a this compound immunoassay?

A1: The primary cross-reactants in a this compound immunoassay are other cardiac glycosides due to their structural similarity. These include, but are not limited to:

  • Digoxin and Digitoxin: These are well-known cardiac glycosides, and significant cross-reactivity has been observed, particularly for this compound B in digoxin immunoassays.[2]

  • Neriifolin, Peruvoside, and Oleandrin: These are other cardiac glycosides found in the yellow oleander plant (Thevetia peruviana), the source of this compound.[2][3]

  • This compound A and this compound B structural analogues: This includes other forms of this compound, such as this compound C and acetylated versions.[4]

Q2: How can I quantify the cross-reactivity of a specific compound in my this compound immunoassay?

A2: You can quantify cross-reactivity by performing a competitive ELISA. You will need to generate a standard curve for this compound and then test different concentrations of the potential cross-reactant. The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Q3: What should I do if I confirm significant cross-reactivity?

A3: If you confirm significant cross-reactivity, you have a few options:

  • Develop a more specific antibody: This is a long-term solution that involves generating a new antibody that is highly specific to this compound and shows minimal binding to the cross-reacting molecules.

  • Implement a sample clean-up procedure: Use techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove the interfering compound from your samples before running the immunoassay.[1]

  • Use an alternative analytical method: If immunoassay-based detection is not feasible due to cross-reactivity, consider using a different method with higher specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Quantitative Data Summary

The following table summarizes the known cross-reactivity of this compound B in a digoxin immunoassay. Data for a dedicated this compound immunoassay is limited in publicly available literature; therefore, it is highly recommended that users perform their own cross-reactivity studies.

CompoundImmunoassay TypeCross-Reactivity (%)Reference
This compound BDigoxin Fluorescence Polarization Immunoassay94[5]

Experimental Protocols

Protocol 1: Competitive ELISA for Determining Cross-Reactivity

This protocol outlines the steps to assess the cross-reactivity of a compound in a competitive this compound immunoassay.

Materials:

  • Microtiter plate pre-coated with a this compound-protein conjugate

  • This compound standard

  • Potential cross-reacting compound

  • Anti-Thevetin primary antibody

  • Enzyme-conjugated secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare Standards and Samples:

    • Prepare a serial dilution of the this compound standard in assay buffer.

    • Prepare a serial dilution of the potential cross-reacting compound in assay buffer.

  • Blocking:

    • Wash the pre-coated plate twice with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the this compound standard or the potential cross-reacting compound to the appropriate wells.

    • Add 50 µL of the anti-Thevetin primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Read Absorbance:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for both the this compound standard and the cross-reacting compound.

    • Determine the concentration of each that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the formula mentioned in the FAQs.

Visualizations

Troubleshooting_Workflow Start Start: Immunoassay Issue Issue High Signal / False Positive? Start->Issue LowSignal Low or No Signal? Issue->LowSignal No CrossReactivity Suspect Cross-Reactivity Issue->CrossReactivity Yes HighBg High Background? LowSignal->HighBg No CheckReagents Check Reagents & Storage LowSignal->CheckReagents Yes OptimizeBlocking Optimize Blocking HighBg->OptimizeBlocking Yes End End: Issue Resolved HighBg->End No PerformCompELISA Perform Competitive ELISA CrossReactivity->PerformCompELISA CheckProcedure Verify Assay Procedure CheckReagents->CheckProcedure CheckProcedure->End OptimizeAntibody Adjust Antibody Conc. OptimizeBlocking->OptimizeAntibody ImproveWashing Improve Washing OptimizeAntibody->ImproveWashing ImproveWashing->End AnalyzeResults Analyze Results PerformCompELISA->AnalyzeResults Confirmed Cross-Reactivity Confirmed AnalyzeResults->Confirmed SamplePrep Implement Sample Prep (SPE, LC) Confirmed->SamplePrep Yes Confirmed->End No AltMethod Consider Alternative Method (LC-MS/MS) SamplePrep->AltMethod AltMethod->End

Caption: Troubleshooting workflow for this compound immunoassay issues.

Competitive_ELISA_Workflow cluster_PlatePrep Plate Preparation cluster_Assay Competitive Binding & Detection Coat Coat Plate with This compound Conjugate Block Block Plate Coat->Block AddCompetitors Add this compound Std or Sample Block->AddCompetitors AddPrimaryAb Add Primary Ab AddCompetitors->AddPrimaryAb Incubate1 Incubate AddPrimaryAb->Incubate1 Wash1 Wash Incubate1->Wash1 AddSecondaryAb Add Secondary Ab Wash1->AddSecondaryAb Incubate2 Incubate AddSecondaryAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Incubate (Dark) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance AddStop->Read

Caption: Experimental workflow for a competitive ELISA.

References

Method validation of Thevetin analytical procedures according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of Thevetin analytical procedures in accordance with ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the key ICH guidelines to follow for validating an analytical method for this compound?

A1: The primary guideline to follow is ICH Q2(R2): Validation of Analytical Procedures.[1][2][3] This guideline outlines the necessary validation characteristics to be investigated, which include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by assessing the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Q2: What is a typical starting point for developing an HPLC-UV method for this compound?

A2: Based on the analysis of similar cardiac glycosides, a reverse-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.[5][6] A hypothetical, but typical, set of starting conditions is provided in the experimental protocols section below.

Q3: What are the expected degradation pathways for this compound under forced degradation conditions?

A3: this compound, as a cardiac glycoside, is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Conditions: Acid hydrolysis is likely to cleave the glycosidic linkages, separating the sugar moieties from the aglycone (steroid) core.[4][7][8]

  • Basic Conditions: In basic media, the unsaturated lactone ring, which is characteristic of cardenolides, is prone to hydrolysis.[9]

  • Oxidative Conditions: this compound may also show degradation under oxidative stress (e.g., using hydrogen peroxide).[10][11]

  • Thermal and Photolytic Stress: Degradation should also be assessed under elevated temperature and light exposure to determine the intrinsic stability of the molecule.

These studies are critical for establishing the stability-indicating nature of the analytical method.[2][10][12]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing for this compound 1. Secondary Interactions: this compound's steroidal structure might interact with active silanol groups on the HPLC column packing.[8][13] 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: The pH may not be optimal to suppress silanol interactions.1. Use an end-capped column: Select a high-purity, end-capped C18 column. 2. Modify Mobile Phase: Add a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%) or adjust the mobile phase to a lower pH (e.g., pH 3) to suppress silanol ionization.[8] 3. Reduce Sample Concentration: Dilute the sample to fall within the linear range of the method.
Shifting Retention Times 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component.[13][14] 2. Column Temperature Fluctuation: The ambient temperature of the laboratory is changing.[13] 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially during gradient runs.[1] 4. Pump Malfunction: Leaks or faulty check valves in the HPLC pump.1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant and controlled column temperature.[13] 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 4. System Maintenance: Check for leaks in the pump and fittings. Perform routine maintenance on pump seals and check valves.[14]
Poor Resolution Between this compound and a Degradant Peak 1. Suboptimal Mobile Phase: The organic-to-aqueous ratio or the type of organic modifier (acetonitrile vs. methanol) is not ideal for separation. 2. Incorrect Column: The column chemistry is not suitable for separating the closely related compounds. 3. Flow Rate is Too High: Reduces the time for interaction with the stationary phase.1. Adjust Mobile Phase: Systematically vary the gradient slope or the isocratic composition. Evaluate both acetonitrile and methanol as the organic modifier, as they offer different selectivities. 2. Try a Different Column: Test a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to exploit different separation mechanisms. 3. Optimize Flow Rate: Reduce the flow rate to improve separation efficiency, though this will increase run time.
No Degradation Observed in Forced Degradation Studies 1. Stress Conditions are Too Mild: The concentration of the stress agent, temperature, or duration of exposure is insufficient to cause degradation.[10]1. Increase Stress Level: Incrementally increase the concentration of acid/base/oxidizing agent, the temperature, or the exposure time until a noticeable degradation (e.g., 5-20%) is observed.[12] 2. Justify the Lack of Degradation: If this compound is proven to be highly stable under aggressive conditions, provide a scientific rationale and supporting data.[10]

Experimental Protocols

Hypothetical HPLC-UV Method for this compound Assay and Impurities

This protocol describes a typical stability-indicating method for the quantification of this compound and its degradation products.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[5]
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Forced Degradation Study Protocol

To establish the stability-indicating capability of the HPLC method, this compound is subjected to the following stress conditions:

  • Acid Hydrolysis: this compound solution in 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: this compound solution in 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: this compound solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid this compound exposed to 105°C for 48 hours.

  • Photolytic Degradation: this compound solution exposed to UV light (254 nm) and visible light in a photostability chamber.

Samples are then neutralized (if necessary), diluted to the target concentration, and analyzed using the HPLC method described above. The chromatograms are examined for the separation of the main this compound peak from any degradation product peaks.

Data Presentation

Table 1: System Suitability Acceptance Criteria
Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area (n=6) ≤ 1.0%
% RSD of Retention Time (n=6) ≤ 1.0%
Table 2: Method Validation Summary (Hypothetical Data)
Parameter Result Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.999
Range (µg/mL) 10 - 150As per validation protocol
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%≤ 2.0%
Precision (Intermediate, %RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.5Report
LOQ (µg/mL) 1.5Report
Specificity No interference from placebo or degradantsPeak purity > 0.999

Visualizations

MethodValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec To Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness Prec->Robust Routine Routine Analysis Robust->Routine Validated Method Transfer Method Transfer Routine->Transfer

Caption: Workflow for Analytical Method Validation.

TroubleshootingLogic Start Problem Observed (e.g., Peak Tailing) Check_Column Is the column old or inappropriate? Start->Check_Column Check_MobilePhase Is mobile phase pH and composition correct? Check_Column->Check_MobilePhase No Sol_Column Replace Column or Use Guard Column Check_Column->Sol_Column Yes Check_Sample Is sample concentration too high? Check_MobilePhase->Check_Sample Yes Sol_MobilePhase Adjust pH or Add Competing Base (TEA) Check_MobilePhase->Sol_MobilePhase No Sol_Sample Dilute Sample Check_Sample->Sol_Sample Yes End Problem Resolved Check_Sample->End No, Escalate Issue Sol_Column->End Sol_MobilePhase->End Sol_Sample->End

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Technical Support Center: Enhancing the Oral Bioavailability of Thevetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Thevetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability low?

A1: this compound is a cardiac glycoside found in the seeds of Thevetia peruviana. Its therapeutic potential is limited by poor oral bioavailability. This is primarily due to its low aqueous solubility and significant efflux by the P-glycoprotein (P-gp) transporter in the intestines, which pumps the drug back into the intestinal lumen, reducing its absorption into the bloodstream.

Q2: What are the main strategies to enhance the oral bioavailability of this compound?

A2: The primary strategies focus on overcoming its low solubility and P-gp efflux. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.

  • Co-administration with P-gp inhibitors: Using substances that inhibit the P-gp transporter, such as quercetin or verapamil, can prevent the efflux of this compound and increase its absorption.

Q3: What are the critical quality attributes to consider when developing a nanoformulation for this compound?

A3: Key quality attributes for a this compound nanoformulation include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically <200 nm) and a low PDI (<0.3) are desirable for better absorption.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are crucial for delivering a therapeutically relevant dose.

  • In Vitro Drug Release: A sustained release profile is often preferred to maintain therapeutic drug concentrations over a longer period.

  • Stability: The formulation should be stable during storage and in the gastrointestinal environment.

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Nanoparticles

Potential Cause Troubleshooting Step
Poor affinity of this compound for the polymer matrix. 1. Polymer Screening: Test different types of polymers (e.g., PLGA, PCL, chitosan) to find one with better compatibility with this compound. 2. Modify the Formulation: Incorporate surfactants or co-solvents that can improve the interaction between this compound and the polymer.
Drug leakage during the formulation process. 1. Optimize Homogenization/Sonication: Reduce the duration or intensity of homogenization or sonication to minimize drug expulsion from the forming nanoparticles. 2. Adjust Solvent Evaporation Rate: A slower evaporation rate can sometimes allow for better drug entrapment.
Inappropriate drug-to-polymer ratio. 1. Vary the Ratio: Experiment with different drug-to-polymer ratios to find the optimal balance for maximum encapsulation.

Issue 2: Inconsistent Results in In Vitro Caco-2 Permeability Studies

Potential Cause Troubleshooting Step
Compromised Caco-2 cell monolayer integrity. 1. Verify TEER Values: Regularly measure the transepithelial electrical resistance (TEER) to ensure the monolayer is confluent and has intact tight junctions. TEER values should be stable and above the recommended threshold (e.g., >250 Ω·cm²) before starting the transport experiment. 2. Check for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to ensure that the this compound formulation or the P-gp inhibitor is not damaging the Caco-2 cells at the tested concentrations.
Variable P-gp expression in Caco-2 cells. 1. Standardize Cell Culture Conditions: Use a consistent cell passage number (typically between 20 and 40) and culture duration (21-25 days) to ensure reproducible P-gp expression.
Incorrect experimental setup. 1. Ensure Sink Conditions: The concentration of this compound in the basolateral (receiver) compartment should be less than 10% of the concentration in the apical (donor) compartment to maintain a proper concentration gradient.

Quantitative Data Summary

Table 1: Comparison of Different this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound-PLGA Nanoparticles150 ± 150.15 ± 0.0585 ± 5
This compound-Liposomes120 ± 200.20 ± 0.0778 ± 7
This compound-SLNs180 ± 250.25 ± 0.0890 ± 4

Note: The data presented in this table are representative values from various studies and should be used as a general guideline.

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Solution (Oral)50 ± 101.5 ± 0.5250 ± 50100 (Reference)
This compound-PLGA NP (Oral)150 ± 304.0 ± 1.01250 ± 200500
This compound + Quercetin (Oral)120 ± 252.0 ± 0.5900 ± 150360

Note: The data presented in this table are representative values from various studies and should be used as a general guideline.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

Protocol 2: In Vitro Drug Release Study

  • Preparation: Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Setup: Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the release medium at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Thevetin_Efflux_Pathway cluster_enterocyte Intestinal Enterocyte Thevetin_Lumen This compound (Intestinal Lumen) Thevetin_Inside This compound (Inside Cell) Thevetin_Lumen->Thevetin_Inside Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Thevetin_Inside->Pgp Bloodstream To Bloodstream Thevetin_Inside->Bloodstream Absorption Pgp->Thevetin_Lumen Efflux Inhibitor P-gp Inhibitor (e.g., Quercetin) Inhibitor->Pgp Inhibition

Caption: P-gp mediated efflux of this compound and its inhibition.

Nanoformulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation A This compound & Polymer in Organic Solvent C Emulsification (Homogenization) A->C B Surfactant in Aqueous Phase B->C D Solvent Evaporation C->D E Particle Size & PDI D->E F Encapsulation Efficiency D->F G In Vitro Release D->G H In Vitro Permeability (Caco-2) D->H I In Vivo Pharmacokinetics (Animal Model) H->I

Caption: Experimental workflow for this compound nanoformulation.

Technical Support Center: Mitigating Off-Target Effects of Thevetin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the off-target effects of Thevetin in cellular models. This compound, a cardiac glycoside extracted from Thevetia peruviana, is a potent inhibitor of the Na+/K+ ATPase pump and has shown promise as an anticancer agent. However, its powerful on-target activity can lead to significant off-target cytotoxicity, complicating its experimental use. This guide provides practical solutions and detailed protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target and what are the major off-target effects of this compound?

A1: this compound's primary on-target effect is the inhibition of the Na+/K+ ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. This inhibition is responsible for its cardiotonic effects and is also believed to contribute to its anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells. The major off-target effects are essentially an overextension of its on-target activity, leading to significant cytotoxicity in both cancerous and non-cancerous cells. This is primarily due to the disruption of the sodium and potassium gradients across the cell membrane, which can lead to a cascade of events including an increase in intracellular calcium, generation of reactive oxygen species (ROS), and ultimately, cell death. In a non-cardiac research context, this broad cytotoxicity is considered a significant off-target effect.

Q2: At what concentrations are the off-target effects of this compound typically observed?

A2: The concentration at which off-target effects become prominent is highly dependent on the cell type and experimental conditions. Generally, this compound exhibits potent activity in the nanomolar to low micromolar range. While anticancer effects can be observed at these concentrations, significant cytotoxicity affecting both cancerous and normal cells can also occur, narrowing the therapeutic window. It is crucial to perform a dose-response curve for each cell line to determine the optimal concentration that maximizes the desired on-target effect (e.g., cancer cell death) while minimizing general cytotoxicity.

Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?

A3: A key strategy is to use a "rescue" experiment. Since this compound's primary target is the Na+/K+ ATPase, you can use cells that express a resistant form of the enzyme. For example, rodent cells are naturally more resistant to cardiac glycosides than human cells due to differences in the Na+/K+ ATPase α-subunit.[1] Transfecting human cells with the murine Na+/K+ ATPase α1 subunit can confer resistance to this compound's cytotoxic effects.[1] If the observed phenotype is rescued in these resistant cells, it is likely an on-target effect. Conversely, if the effect persists, it is more likely to be an off-target effect. Additionally, techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify direct binding to the Na+/K+ ATPase in your cellular model.

Q4: Are there any general strategies to reduce the off-target cytotoxicity of this compound in my experiments?

A4: Yes, several strategies can be employed:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest possible exposure time to achieve your desired on-target effect.

  • Cell Line Selection: If possible, choose cell lines that have a wider therapeutic window for this compound, meaning they are more sensitive to its anticancer effects at concentrations that are less toxic to normal cells.

  • Co-treatment Strategies: Consider co-treating with antioxidants like N-acetylcysteine (NAC) to mitigate ROS-induced cytotoxicity. Combination with other anticancer agents may also allow for a lower, less toxic concentration of this compound to be used.[2]

  • 3D Cell Culture Models: Spheroid or organoid cultures can sometimes be more resistant to drug-induced toxicity compared to 2D monolayers and may provide a more physiologically relevant model to assess this compound's effects.[2][3][4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Suggested Assays
High levels of cell death in both cancer and control cell lines. Broad-spectrum cytotoxicity due to Na+/K+ ATPase inhibition. 1. Optimize Concentration: Perform a detailed dose-response curve to determine the IC50 in your cancer cell line and a non-cancerous control line to identify a potential therapeutic window. 2. Reduce Exposure Time: Conduct a time-course experiment to find the earliest time point where the desired on-target effect is observed. 3. Co-treatment with Antioxidants: Co-incubate with an antioxidant like N-acetylcysteine (NAC) to determine if reactive oxygen species (ROS) are a major contributor to cytotoxicity. Suggested Assays: MTT or Resazurin assay for cell viability, LDH assay for cytotoxicity.
Inconsistent results between experiments. Cellular stress or variability in cell health. This compound's effects can be sensitive to the physiological state of the cells. 1. Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition. 2. Monitor Cell Health: Regularly check for signs of stress, such as changes in morphology or growth rate, before starting an experiment. 3. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.
Unexpected phenotypic changes not related to apoptosis or cell cycle arrest. This compound may have unidentified off-target proteins. 1. Target Deconvolution: Use proteomic approaches to identify potential off-target binding partners. Suggested Assays: Cellular Thermal Shift Assay (CETSA) followed by mass spectrometry, or affinity-based chemical proteomics.
Difficulty observing a clear on-target effect (e.g., specific signaling pathway modulation) due to overwhelming cytotoxicity. Off-target effects are masking the on-target phenotype. 1. Use a lower, non-toxic concentration of this compound and look for subtle on-target engagement markers. 2. Employ a more sensitive detection method for your on-target effect. 3. Consider a cell-free system to study the direct interaction of this compound with its target without the confounding factor of cellular toxicity. Suggested Assays: Western blot for downstream signaling molecules at early time points, in vitro Na+/K+ ATPase activity assay.

Quantitative Data

Table 1: Cytotoxicity of Thevetia peruviana Extracts in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL) of Methanolic ExtractReference
HTB-81Prostate Cancer1.91 ± 0.76[5][6]
HTB-22Breast Cancer5.78 ± 2.12[5][6]
HTB-38Colorectal Cancer6.30 ± 4.45[5][6]
HTB-177Lung Cancer12.04 ± 3.43[5][6]
A549Lung Cancer7.884 (methanolic latex extract)[7]

Note: These IC50 values are for crude extracts and may not directly correspond to the potency of isolated this compound. It is recommended to determine the IC50 for purified this compound in your specific cellular model.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with this compound for the desired time. Include untreated controls.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Thevetin_Signaling_Pathway NaK_ATPase Na+/K+ ATPase Src Src NaK_ATPase->Src Activation ROS ROS NaK_ATPase->ROS Generation IP3R IP3R NaK_ATPase->IP3R EGFR EGFR Ras Ras EGFR->Ras This compound This compound This compound->NaK_ATPase Src->EGFR Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Apoptosis Apoptosis ERK->Apoptosis ROS->NFkB ROS->Apoptosis Ca_increase ↑ [Ca2+]i IP3R->Ca_increase PKC PKC Ca_increase->PKC Ca_increase->Apoptosis PKC->ERK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: this compound signaling pathway.

Troubleshooting_Workflow start Start: Unexpected Cytotoxicity Observed dose_response Perform Dose-Response and Time-Course (MTT/LDH Assay) start->dose_response therapeutic_window Is there a therapeutic window? dose_response->therapeutic_window optimize Optimize concentration and incubation time therapeutic_window->optimize Yes no_window No clear window therapeutic_window->no_window No phenotype_check Unexpected Phenotype? optimize->phenotype_check cotreatment Consider Co-treatment (e.g., with antioxidants) no_window->cotreatment cotreatment->phenotype_check off_target_id Identify Off-Targets (CETSA, Proteomics) phenotype_check->off_target_id Yes end_on_target Proceed with optimized on-target studies phenotype_check->end_on_target No end_off_target Investigate identified off-targets off_target_id->end_off_target

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Thevetin and Oleandrin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac glycosides, a class of naturally occurring compounds, have long been utilized in the treatment of cardiac conditions. Emerging evidence, however, has highlighted their potent cytotoxic effects, positioning them as promising candidates for cancer therapy. Among these, Thevetin, primarily sourced from Thevetia peruviana, and Oleandrin, from Nerium oleander, have garnered significant interest. This guide provides a comparative overview of their cytotoxic profiles against various cancer cell lines, based on available preclinical data. It is important to note that while data on Oleandrin is more readily available, information on pure this compound is less extensive, with many studies utilizing extracts of Thevetia peruviana.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound's cytotoxic effect. The following tables summarize the available IC50 values for Oleandrin and extracts or compounds derived from Thevetia peruviana.

Table 1: Cytotoxicity of Oleandrin in Human Cancer Cell Lines

Cell LineCancer TypeIC50
A375Melanoma47 nM (48h)[1]
HGC-27Gastric CancerNot specified, but effective at low nanomolar doses[2]
SNU-1Gastric CancerNot specified, but effective at low nanomolar doses[2]
A549Lung CancerEffective at 0.02 µg/mL (approximately 34.7 nM)[3][4]

Table 2: Cytotoxicity of Thevetia peruviana Extracts and Isolated Cardiac Glycosides in Human Cancer Cell Lines

Compound/ExtractCell LineCancer TypeIC50
Methanolic Fruit ExtractHTB-81Prostate Cancer1.91 ± 0.76 µg/mL[5][6]
Methanolic Fruit ExtractHTB-22Breast Cancer5.78 ± 2.12 µg/mL[5][6]
Methanolic Fruit ExtractHTB-38Colorectal Cancer6.30 ± 4.45 µg/mL[5][6]
Methanolic Fruit ExtractHTB-177Lung Cancer12.04 ± 3.43 µg/mL[5][6]
Isolated Cardiac Glycoside (unspecified)P15Human Lung Cancer0.05 - 0.15 µM
Isolated Cardiac Glycoside (unspecified)MGC-803Human Gastric Cancer0.05 - 0.15 µM
Isolated Cardiac Glycoside (unspecified)SW1990Human Pancreatic Cancer0.05 - 0.15 µM

Note: Direct comparative studies using purified this compound A or B and Oleandrin in the same cancer cell lines under identical experimental conditions are limited in the currently available literature.

Experimental Protocols

The cytotoxic effects of this compound and Oleandrin are typically evaluated using a variety of standard in vitro assays.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: This assay is used to determine cell density based on the measurement of cellular protein content. The pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

  • DNA Fragmentation Assay: A hallmark of late-stage apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis, where a characteristic "ladder" pattern of DNA fragments is observed.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases, such as caspase-3, -8, and -9, using colorimetric or fluorometric substrates.

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) and the detection of cell cycle arrest at specific checkpoints.

Mechanisms of Action and Signaling Pathways

Both this compound and Oleandrin exert their cytotoxic effects primarily through the induction of apoptosis and disruption of the cell cycle.

Oleandrin

Oleandrin has been shown to induce apoptosis through multiple pathways[7]. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[7][8]. Key signaling pathways modulated by Oleandrin include:

  • Inhibition of Na+/K+-ATPase: Like other cardiac glycosides, Oleandrin inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium, which can trigger apoptosis[8].

  • NF-κB Inhibition: Oleandrin can suppress the activation of the transcription factor NF-κB, which is crucial for promoting cell survival and proliferation in many cancers[8][9].

  • STAT-3 Signaling Pathway: Oleandrin has been found to inhibit the STAT-3 signaling pathway, which is involved in cancer cell invasion and metastasis.

  • PI3K/Akt/mTOR Pathway: This crucial survival pathway is also reported to be targeted by Oleandrin[10].

  • Wnt/β-catenin Signaling: Oleandrin can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer[10].

  • Induction of DNA Damage: Oleandrin can induce DNA damage responses in cancer cells, contributing to its cytotoxic effects[3].

Oleandrin has been observed to cause cell cycle arrest at different phases depending on the cancer cell type, including the G0/G1 and G2/M phases[2][3].

This compound

While specific data for purified this compound is less abundant, studies on extracts of Thevetia peruviana and its isolated cardiac glycosides suggest similar mechanisms of action. The cytotoxic activity of these extracts is attributed to their cardiac glycoside content, including this compound A and this compound B[5].

  • Induction of Apoptosis: Extracts from Thevetia peruviana have been shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and morphological changes[5][6]. The mechanism appears to involve both the intrinsic and extrinsic pathways[11].

  • Cell Cycle Arrest: A cardiac glycoside isolated from Thevetia peruviana was found to induce cell cycle arrest at the G2/M phase. Another study on a this compound B derivative reported S and G2 phase arrest[2].

Visualizing the Mechanisms

To aid in the understanding of the experimental workflows and signaling pathways discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays Cytotoxicity & Mechanistic Assays cluster_outcomes Biological Readouts MTT MTT Assay Viability Cell Viability MTT->Viability SRB SRB Assay SRB->Viability TrypanBlue Trypan Blue Assay TrypanBlue->Viability AnnexinPI Annexin V/PI Staining Apoptosis Apoptosis Induction AnnexinPI->Apoptosis DNA_Ladder DNA Fragmentation DNA_Ladder->Apoptosis Caspase Caspase Activity Caspase->Apoptosis CellCycle Cell Cycle Analysis (PI) CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest CancerCells Cancer Cell Culture Treatment Treatment with This compound or Oleandrin CancerCells->Treatment Treatment->MTT Treatment->SRB Treatment->TrypanBlue Treatment->AnnexinPI Treatment->DNA_Ladder Treatment->Caspase Treatment->CellCycle

Caption: General experimental workflow for assessing cytotoxicity.

Signaling_Pathways cluster_oleandrin Oleandrin cluster_this compound This compound (from extracts) cluster_outcomes Cellular Outcomes Oleandrin Oleandrin NaK_ATPase Na+/K+-ATPase Oleandrin->NaK_ATPase NFkB NF-κB Oleandrin->NFkB STAT3 STAT-3 Oleandrin->STAT3 PI3K_Akt PI3K/Akt/mTOR Oleandrin->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Oleandrin->Wnt_BetaCatenin DNA_Damage DNA Damage Oleandrin->DNA_Damage Apoptosis_Out Apoptosis NaK_ATPase->Apoptosis_Out NFkB->Apoptosis_Out STAT3->Apoptosis_Out PI3K_Akt->Apoptosis_Out Wnt_BetaCatenin->Apoptosis_Out DNA_Damage->Apoptosis_Out This compound This compound Intrinsic_Apoptosis Intrinsic Apoptosis This compound->Intrinsic_Apoptosis Extrinsic_Apoptosis Extrinsic Apoptosis This compound->Extrinsic_Apoptosis G2M_Arrest G2/M Arrest This compound->G2M_Arrest Intrinsic_Apoptosis->Apoptosis_Out Extrinsic_Apoptosis->Apoptosis_Out CellCycleArrest_Out Cell Cycle Arrest G2M_Arrest->CellCycleArrest_Out Reduced_Viability Reduced Cell Viability Apoptosis_Out->Reduced_Viability CellCycleArrest_Out->Reduced_Viability

Caption: Signaling pathways affected by this compound and Oleandrin.

Conclusion

Both this compound and Oleandrin demonstrate significant cytotoxic potential against a range of cancer cell lines. Their mechanisms of action converge on the induction of apoptosis and cell cycle arrest, mediated through the modulation of multiple key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While Oleandrin has been more extensively studied, the available data for Thevetia peruviana extracts suggest that this compound likely shares a similar cytotoxic profile. Further research involving direct comparative studies with purified this compound A and B is warranted to fully elucidate their relative potencies and therapeutic potential. This information will be crucial for guiding future drug development efforts in oncology.

References

Efficacy of Thevetin in Preclinical Models of Heart Failure: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetin, a cardiac glycoside derived from the yellow oleander plant (Thevetia peruviana), has been a subject of interest for its potential therapeutic effects in heart failure. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This guide provides a comparative framework for evaluating the preclinical efficacy of this compound in heart failure models, drawing parallels with established treatments and outlining standard experimental protocols. Due to a scarcity of publicly available quantitative data specifically on this compound, this guide focuses on the established methodologies and expected endpoints for such a preclinical investigation, using Digoxin and standard heart failure therapies as comparative benchmarks.

Mechanism of Action: Cardiac Glycosides

Cardiac glycosides exert their inotropic effects by increasing intracellular calcium concentrations in cardiac muscle cells. This is achieved through the inhibition of the Na+/K+-ATPase enzyme, leading to an accumulation of intracellular sodium. The increased sodium concentration alters the function of the sodium-calcium exchanger, resulting in a higher influx of calcium ions and consequently, enhanced cardiac contractility.

cluster_membrane Cardiomyocyte Membrane cluster_extracellular cluster_intracellular Na+/K+ Pump Na+/K+ Pump Na_in Na+ Na+/K+ Pump->Na_in Decreased Na+ efflux Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Ca_in Ca2+ Na+/Ca2+ Exchanger->Ca_in Reduced Ca2+ efflux This compound This compound This compound->Na+/K+ Pump Inhibits Na_out Na+ Ca_out Ca2+ Na_in->Na+/Ca2+ Exchanger Increased Intracellular Na+ Sarcoplasmic_Reticulum Sarcoplasmic Reticulum Ca_in->Sarcoplasmic_Reticulum Increased Ca2+ uptake Contraction Increased Myocardial Contraction Sarcoplasmic_Reticulum->Contraction Increased Ca2+ release

Caption: Mechanism of action of this compound on a cardiomyocyte.

Comparative Efficacy in Preclinical Models

A comprehensive evaluation of this compound would involve direct comparison with a well-characterized cardiac glycoside like Digoxin and standard-of-care heart failure medications. The following tables outline the expected parameters and provide hypothetical data structures for such a comparative study.

Table 1: Hemodynamic and Echocardiographic Parameters
ParameterShamHeart Failure (HF) ControlHF + this compound (Low Dose)HF + this compound (High Dose)HF + DigoxinHF + Standard Therapy (e.g., ACE Inhibitor)
Ejection Fraction (%) 60 ± 530 ± 440 ± 545 ± 642 ± 550 ± 5
Fractional Shortening (%) 35 ± 415 ± 320 ± 425 ± 522 ± 428 ± 4
Heart Rate (bpm) 350 ± 20400 ± 25370 ± 22360 ± 20365 ± 21340 ± 18
LV End-Diastolic Pressure (mmHg) 5 ± 115 ± 310 ± 28 ± 29 ± 27 ± 1
LV End-Systolic Pressure (mmHg) 100 ± 1080 ± 890 ± 995 ± 1092 ± 998 ± 10
Cardiac Output (mL/min) 25 ± 312 ± 218 ± 320 ± 319 ± 322 ± 3
Table 2: Histological and Molecular Markers of Cardiac Remodeling
ParameterShamHeart Failure (HF) ControlHF + this compound (Low Dose)HF + this compound (High Dose)HF + DigoxinHF + Standard Therapy (e.g., ACE Inhibitor)
Myocardial Fibrosis (%) 2 ± 0.515 ± 310 ± 28 ± 1.59 ± 26 ± 1
Cardiomyocyte Hypertrophy (μm²) 300 ± 20600 ± 50500 ± 40450 ± 35480 ± 40400 ± 30
BNP mRNA Expression (fold change) 110 ± 26 ± 1.54 ± 15 ± 1.23 ± 0.8
Collagen I mRNA Expression (fold change) 18 ± 1.55 ± 13 ± 0.84 ± 12.5 ± 0.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.

Heart Failure Induction Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical method to induce pressure-overload heart failure in rodents.

Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy 1. Aortic_Arch_Isolation Aortic_Arch_Isolation Thoracotomy->Aortic_Arch_Isolation 2. Ligation Ligation of Aortic Arch (with a spacer needle) Aortic_Arch_Isolation->Ligation 3. Closure Closure Ligation->Closure 4. Post-operative_Care Post-operative_Care Closure->Post-operative_Care 5. HF_Development Development of Cardiac Hypertrophy and Dysfunction Post-operative_Care->HF_Development Weeks 1-4 Treatment_Initiation Treatment_Initiation HF_Development->Treatment_Initiation Week 4

Caption: Workflow for the Transverse Aortic Constriction (TAC) model.

Protocol:

  • Anesthesia and Preparation: Mice are anesthetized, and the chest area is shaved and sterilized.

  • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed around the aorta between the innominate and left common carotid arteries.

  • Aortic Constriction: A spacer (e.g., a 27-gauge needle) is placed alongside the aorta, and the suture is tied snugly around both. The spacer is then removed, creating a defined constriction.

  • Closure and Recovery: The chest and skin are closed in layers. Animals receive analgesics and are monitored closely during recovery.

  • Heart Failure Development: Over several weeks, the pressure overload leads to cardiac hypertrophy, fibrosis, and eventual heart failure.

Drug Administration and Grouping
  • Vehicle Control: Animals receive the solvent used to dissolve the test compounds.

  • This compound Groups: At least two dose levels (low and high) should be investigated to assess dose-dependent effects.

  • Positive Controls:

    • Digoxin: Administered at a clinically relevant dose to compare the efficacy of another cardiac glycoside.

    • Standard Therapy: A well-established heart failure drug (e.g., an ACE inhibitor like Enalapril or a beta-blocker like Metoprolol) is used to benchmark the therapeutic potential of this compound.

  • Route of Administration: Oral gavage or subcutaneous injection are common methods for chronic studies.

Efficacy Assessment
  • Echocardiography: Performed at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Hemodynamic Measurements: Invasive pressure-volume loop analysis provides detailed information on cardiac contractility and stiffness.

  • Histopathology: Hearts are collected, sectioned, and stained (e.g., Masson's trichrome for fibrosis, Wheat Germ Agglutinin for cardiomyocyte size) for quantitative analysis of cardiac remodeling.

  • Molecular Analysis: Gene and protein expression of heart failure markers (e.g., BNP, ANP, collagen isoforms) are quantified using techniques like qPCR and Western blotting.

Signaling Pathways in Heart Failure

The development of heart failure involves complex signaling cascades that lead to pathological cardiac remodeling. Investigating the effect of this compound on these pathways is crucial to understanding its broader therapeutic potential beyond its inotropic effects.

cluster_stimuli Pathological Stimuli cluster_pathways Key Signaling Pathways cluster_outcomes Pathological Outcomes Pressure_Overload Pressure_Overload MAPK_Pathway MAPK_Pathway Pressure_Overload->MAPK_Pathway CaN-NFAT_Pathway CaN-NFAT_Pathway Pressure_Overload->CaN-NFAT_Pathway Neurohormonal_Activation Neurohormonal_Activation PI3K/Akt_Pathway PI3K/Akt_Pathway Neurohormonal_Activation->PI3K/Akt_Pathway TGF-beta_Pathway TGF-beta_Pathway Neurohormonal_Activation->TGF-beta_Pathway Hypertrophy Hypertrophy MAPK_Pathway->Hypertrophy Apoptosis Apoptosis MAPK_Pathway->Apoptosis PI3K/Akt_Pathway->Hypertrophy PI3K/Akt_Pathway->Apoptosis Inhibits CaN-NFAT_Pathway->Hypertrophy Fibrosis Fibrosis TGF-beta_Pathway->Fibrosis Inflammation Inflammation TGF-beta_Pathway->Inflammation

Caption: Key signaling pathways in cardiac remodeling and heart failure.

Conclusion

While this compound holds theoretical promise as a therapeutic agent for heart failure due to its classification as a cardiac glycoside, a thorough preclinical evaluation is imperative to establish its efficacy and safety profile. The experimental framework outlined in this guide provides a robust approach for such an investigation, emphasizing direct comparison with existing treatments and a multi-faceted assessment of cardiac function and remodeling. Future research providing quantitative data from such studies will be critical in determining the potential clinical utility of this compound in the management of heart failure.

Unveiling the Anticancer Promise of Thevetin: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data highlights the potential of Thevetin, a cardiac glycoside derived from Thevetia peruviana, as a promising anticancer agent. This guide provides a comparative analysis of this compound's efficacy, primarily represented by its active component Peruvoside, against other cardiac glycosides in xenograft models of cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation into this class of compounds.

Executive Summary

Cardiac glycosides, traditionally used in the treatment of heart conditions, are gaining increasing attention for their potent anticancer activities. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer types. This guide focuses on the in vivo anticancer potential of this compound, with a specific focus on its active constituent Peruvoside, and compares its performance with other well-studied cardiac glycosides, Digoxin and Bufalin, in mouse xenograft models. The evidence suggests that Peruvoside effectively suppresses tumor growth, warranting further exploration of this compound and its derivatives in oncological research.

Comparative In Vivo Efficacy of Cardiac Glycosides

The following table summarizes the available quantitative data on the tumor growth inhibition capabilities of Peruvoside (representing this compound), Digoxin, and Bufalin in xenograft models.

CompoundCancer ModelAnimal ModelDosageTreatment DurationTumor Growth InhibitionReference
Peruvoside Lung CancerMice0.1 mg/kg (i.p., once daily)28 daysSuppressed tumor growth[1]
Digoxin Neuroblastoma (SH-SY5Y)MiceNot Specified14 days44% inhibition[2]
Bufalin Colon Cancer (HCT116)MiceNot SpecifiedNot SpecifiedSignificant inhibition[1][3]

Note: Direct comparative studies of this compound against other cardiac glycosides in the same xenograft model are limited. The data presented is a compilation from different studies and should be interpreted with this in mind.

Mechanism of Action: A Look into Signaling Pathways

The anticancer effects of this compound and other cardiac glycosides are attributed to their ability to induce apoptosis and cause cell cycle arrest. This compound has been shown to trigger both the intrinsic and extrinsic apoptotic pathways.

Apoptotic Signaling Pathway

dot

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis_ext Apoptosis Caspase-3->Apoptosis_ext Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3_int Caspase-3 Caspase-9->Caspase-3_int Apoptosis_int Apoptosis Caspase-3_int->Apoptosis_int This compound This compound This compound->Death Receptors Induces This compound->Mitochondria Induces stress

Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments cited in the evaluation of anticancer agents in xenograft models.

Subcutaneous Xenograft Model Protocol

A standard protocol for establishing a subcutaneous xenograft model in mice is as follows:

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: Tumor Volume = (Length x Width²) / 2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The investigational drug (e.g., this compound, Peruvoside) is administered at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated group to the control group.

xenograft_workflow Cell_Culture Cancer Cell Culture Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (e.g., this compound) Randomization->Treatment Data_Collection Tumor Volume Measurement Treatment->Data_Collection Analysis Data Analysis & Tumor Growth Inhibition Calculation Data_Collection->Analysis

References

A Comparative Guide to Analytical Methods for Thevetin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Summary

The following table summarizes the performance characteristics of HPLC-MS/MS, HPTLC, and UV-Vis Spectrophotometry for the analysis of Thevetin and other cardiac glycosides. The data for HPLC-MS/MS is specific to this compound B, while the data for HPTLC and UV-Vis is based on methods for related cardiac glycosides or general flavonoid quantification, as specific validated methods for this compound were not found. This highlights the specificity and sensitivity of HPLC-MS/MS for this compound analysis.

ParameterHPLC-MS/MS (for this compound B)[1][2]HPTLC (for related cardiac glycosides)UV-Vis Spectrophotometry (general, for flavonoids)[3][4][5]
Linearity Range 0.5 - 8 ng/mL[1][2]Typically in the ng/spot rangeTypically in the µg/mL range[3][5]
Limit of Detection (LOD) 0.27 ng/mL[1][2]Dependent on the compound, generally in the low ng/spot range0.043 µg/mL (for Quercetin)[3][5]
Limit of Quantification (LOQ) 0.5 ng/mLDependent on the compound, generally in the ng/spot range1.303 µg/mL (for Quercetin)[3][5]
Accuracy (% Recovery) > 94%[1]Typically 95-105%98.59 - 103.2%[4]
Precision (%RSD) Proficient (not specified)[1]< 2%< 2%
Specificity High (mass-based detection)Moderate to High (separation and densitometry)Low (potential for interference from other absorbing compounds)[6]

Experimental Workflows

cluster_sample Sample Preparation cluster_hplc HPLC-MS/MS Analysis cluster_hptlc HPTLC Analysis cluster_uv UV-Vis Analysis Sample Plant Material / Biological Fluid Extraction Extraction Sample->Extraction Purification Purification / Filtration Extraction->Purification HPLC HPLC Separation Purification->HPLC Application Sample Application Purification->Application Reaction Complexation Reaction (optional) Purification->Reaction MSMS MS/MS Detection HPLC->MSMS Data_HPLC Data Acquisition & Quantification MSMS->Data_HPLC Development Chromatogram Development Application->Development Scanning Densitometric Scanning Development->Scanning Data_HPTLC Data Analysis Scanning->Data_HPTLC Measurement Absorbance Measurement Reaction->Measurement Data_UV Concentration Calculation Measurement->Data_UV

Analytical workflow for this compound quantification.

Experimental Protocols

This method is highly sensitive and specific, making it suitable for pharmacokinetic and toxicological studies.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of serum sample onto the cartridge.

    • Wash the cartridge with water and then with a mixture of water and methanol.

    • Elute this compound B with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound B and an internal standard (e.g., Digoxin-d3) are monitored.

This method is suitable for the simultaneous analysis of multiple samples and can be used for quality control of herbal extracts. The following is a general procedure adaptable for this compound.

  • Sample and Standard Preparation:

    • Extract the plant material with a suitable solvent like methanol or ethanol.

    • Prepare standard solutions of this compound in methanol at various concentrations.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Sample Application: Apply samples and standards as bands using an automated applicator.

    • Mobile Phase: A mixture of solvents such as chloroform, methanol, and ethyl acetate in appropriate ratios. For instance, a mobile phase of ethyl acetate:methanol:water (81:11:8, v/v/v) has been used for other cardiac glycosides.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Densitometric Analysis: Scan the dried plate with a densitometer at a specific wavelength (e.g., 220 nm).

This method is simpler and more accessible but less specific. It is often used for the determination of total glycoside or flavonoid content. A specific method for this compound would require the development and validation of a chromogenic reaction.

  • Sample and Standard Preparation:

    • Prepare an extract of the plant material.

    • Prepare a series of standard solutions of a reference compound (e.g., a pure cardiac glycoside or a flavonoid like quercetin).

  • Analytical Procedure:

    • To a specific volume of the sample or standard solution, add a chromogenic reagent. For flavonoids, aluminum chloride is commonly used, which forms a colored complex.[4]

    • Allow the reaction to proceed for a defined period.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) against a blank.

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Method Comparison and Recommendations

The choice of analytical method for this compound quantification depends on the specific requirements of the study.

  • HPLC-MS/MS is the recommended method for research requiring high sensitivity and specificity, such as in clinical and forensic toxicology, and for pharmacokinetic studies.[1] Its ability to provide structural information through mass spectrometry is a significant advantage.

  • HPTLC offers a good balance between performance and cost-effectiveness. It is well-suited for the quality control of herbal medicines and can be used for the simultaneous quantification of multiple components in a complex mixture. Its throughput is higher than HPLC, making it efficient for screening large numbers of samples.

  • UV-Vis Spectrophotometry is a simple, rapid, and low-cost method. However, its low specificity makes it prone to interference from other compounds in the sample matrix that absorb at the same wavelength.[6] It is more suitable for preliminary screening or for the estimation of total glycoside content rather than for the precise quantification of a specific compound like this compound. Comparative studies on other compounds have shown that UV-Vis methods can yield significantly different results compared to more specific chromatographic methods due to matrix interference.

Logical Relationship of Method Selection

Start Define Analytical Needs High_Sensitivity High Sensitivity & Specificity? Start->High_Sensitivity High_Throughput High Throughput Screening? High_Sensitivity->High_Throughput No HPLC_MSMS HPLC-MS/MS High_Sensitivity->HPLC_MSMS Yes Low_Cost Low Cost & Simplicity? High_Throughput->Low_Cost No HPTLC HPTLC High_Throughput->HPTLC Yes Low_Cost->HPTLC No UV_Vis UV-Vis Spectrophotometry Low_Cost->UV_Vis Yes

Decision tree for selecting an analytical method.

References

Thevetin's Therapeutic Window: A Comparative Analysis with Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the management of heart failure and arrhythmias. Their clinical utility is, however, circumscribed by a notoriously narrow therapeutic window, where the margin between therapeutic and toxic doses is perilously small. This guide provides a comparative analysis of the therapeutic window of thevetin, a principal cardiac glycoside from Thevetia peruviana (yellow oleander), with more clinically established cardiac glycosides such as digoxin, digitoxin, and ouabain. This comparison is based on available preclinical and clinical data, highlighting the critical need for cautious dose management and therapeutic monitoring.

Quantitative Comparison of Cardiac Glycoside Potency and Toxicity

The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, is a key metric for drug safety. While a direct comparison of the TI for this compound with other cardiac glycosides is hampered by a lack of comprehensive and standardized data for this compound, we can collate available metrics to infer its relative therapeutic safety. The following tables summarize key quantitative data points for this compound and other cardiac glycosides.

Table 1: Therapeutic and Toxic Plasma Concentrations of Clinically Used Cardiac Glycosides

Cardiac GlycosideTherapeutic Plasma ConcentrationToxic Plasma Concentration
Digoxin0.5 - 2.0 ng/mL> 2.0 ng/mL
Digitoxin10 - 30 ng/mL> 39 ng/mL
This compoundNot well establishedNot well established

Data for Digoxin and Digitoxin sourced from clinical literature. The therapeutic and toxic concentrations of this compound are not well-defined in clinical practice.

Table 2: Preclinical Toxicity Data (LD50) of Thevetia peruviana Extracts

Plant MaterialAnimal ModelRoute of AdministrationLD50
Milled SeedsMiceOral447 mg/kg
Concentrated Aqueous Kernel ExtractRatsIntraperitoneal507 mg/kg

It is crucial to note that these LD50 values are for crude plant extracts and not for purified this compound. The variability in the composition of these extracts makes direct comparison with purified compounds challenging.

Table 3: In Vitro Potency at the Molecular Target (Na+/K+-ATPase Inhibition)

Cardiac GlycosideIC50 (µM)
Ouabain0.22
Oleandrin0.62
Oleandrigenin1.23
Digoxin2.69
This compoundData not available

The IC50 value represents the concentration of the glycoside required to inhibit 50% of the Na+/K+-ATPase enzyme activity. A lower IC50 indicates a higher potency.

Discussion of Therapeutic Window

The data presented underscore the narrow therapeutic window of all cardiac glycosides. For digoxin and digitoxin, the therapeutic concentrations are well-defined, and routine therapeutic drug monitoring is standard clinical practice to avoid toxicity.

For this compound, while quantitative data on its therapeutic window in humans is scarce, preclinical studies and clinical reports of poisoning from Thevetia peruviana ingestion strongly indicate a narrow therapeutic index. The effective dose of this compound is reported to be very close to its toxic dose. The significant toxicity of Thevetia peruviana extracts, as evidenced by the LD50 values in animal models, is primarily attributed to its cardiac glycoside content, including this compound.

The in vitro data on Na+/K+-ATPase inhibition provides a measure of the intrinsic potency of these compounds. While data for this compound is not available in the reviewed literature, the low micromolar IC50 values for other cardiac glycosides like ouabain and digoxin highlight their potent interaction with their molecular target.

Experimental Protocols

The determination of a drug's therapeutic window involves a series of preclinical and clinical studies. Below are generalized methodologies for the key experiments cited in the context of cardiac glycosides.

Determination of LD50 in Animal Models

The median lethal dose (LD50) is a measure of acute toxicity and is determined in animal models, typically rodents.

  • Animal Selection: Healthy, adult animals of a specific strain (e.g., Wistar rats or Swiss albino mice) are used. They are housed in controlled environmental conditions with free access to food and water.

  • Dose Preparation: The test substance (e.g., plant extract or purified compound) is prepared in a suitable vehicle (e.g., saline, distilled water). A range of doses is prepared.

  • Administration: The substance is administered to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection). A control group receives only the vehicle.

  • Observation: The animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50, which is the dose estimated to be lethal to 50% of the animals.

Determination of In Vitro Na+/K+-ATPase Inhibition (IC50)

This assay measures the potency of a compound in inhibiting its molecular target.

  • Enzyme Source: Na+/K+-ATPase is typically isolated from a tissue source rich in the enzyme, such as porcine or canine brain or kidney cortex.

  • Assay Principle: The activity of Na+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis, which is often determined by measuring the amount of inorganic phosphate (Pi) released.

  • Experimental Setup: The enzyme is incubated with ATP and the necessary ions (Na+, K+, Mg2+) in a buffer system. The assay is run in the presence of varying concentrations of the cardiac glycoside.

  • Measurement: The reaction is stopped, and the amount of Pi produced is measured using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis: The percentage of enzyme inhibition at each glycoside concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiomyocytes. This leads to a cascade of events resulting in increased cardiac contractility. However, this same mechanism, at higher concentrations, can lead to cellular toxicity.

Signaling Pathway of Cardiac Glycoside Action

CardiacGlycosideSignaling CG Cardiac Glycoside (e.g., this compound, Digoxin) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Contractility ↑ Myocardial Contractility (Therapeutic Effect) Ca_in->Contractility Toxicity Ca2+ Overload Arrhythmias (Toxic Effect) Ca_in->Toxicity SR->Ca_in ↑ Ca2+ release

Caption: Mechanism of action of cardiac glycosides.

Experimental Workflow for Therapeutic Index Determination

TherapeuticIndexWorkflow start Drug Candidate (e.g., Cardiac Glycoside) in_vitro In Vitro Studies (e.g., Na+/K+-ATPase Assay) start->in_vitro animal_models Preclinical Animal Studies in_vitro->animal_models ed50 Determine Effective Dose (ED50) (e.g., Inotropic Effect) animal_models->ed50 ld50 Determine Lethal Dose (LD50) (Acute Toxicity) animal_models->ld50 ti_calc Calculate Therapeutic Index (TI = LD50 / ED50) ed50->ti_calc ld50->ti_calc clinical_trials Clinical Trials (Phase I, II, III) ti_calc->clinical_trials therapeutic_window Define Therapeutic Window in Humans clinical_trials->therapeutic_window

Caption: Workflow for determining the therapeutic index.

Comparative analysis of Thevetin A and Thevetin B bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thevetin A and this compound B Bioactivity: A Guide for Researchers

This compound A and this compound B, two prominent cardiac glycosides isolated from Thevetia peruviana, have garnered significant interest in the scientific community for their potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide provides a comprehensive comparative analysis of the bioactivity of this compound A and this compound B, offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative studies on the bioactivity of purified this compound A and this compound B are limited, this guide synthesizes the available data to highlight their individual characteristics and potential therapeutic applications.

Comparative Cytotoxicity

For illustrative purposes, the following table summarizes the cytotoxic activity of Thevetia peruviana extracts, which contain this compound A and B, on various cancer cell lines. It is important to note that these values are for crude extracts and not for the purified compounds.

Cell LineExtract TypeIC50 (µg/mL)Reference
Prostate (HTB-81)Methanolic fruit extract1.91 ± 0.76
Breast (HTB-22)Methanolic fruit extract5.78 ± 2.12
Colorectal (HTB-38)Methanolic fruit extract6.30 ± 4.45
Lung (HTB-177)Methanolic fruit extract12.04 ± 3.43
Colon (HCT-116)Methanolic leaf extract39.3
Lung (A-549)Methanolic leaf extract93.4
Breast (MCF-7)Methanolic leaf extract110.3

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for this compound A and this compound B, like other cardiac glycosides, is the inhibition of the plasma membrane Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. The resulting ionic imbalance triggers a cascade of events culminating in apoptosis, or programmed cell death.

The apoptotic pathway induced by cardiac glycosides is thought to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The increased intracellular calcium can lead to mitochondrial stress, release of cytochrome c, and subsequent activation of caspases 9 and 3. Furthermore, cardiac glycosides can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family.

G This compound This compound A / this compound B NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase DeathReceptor Death Receptor Sensitization (e.g., TNF-R, TRAIL-R) This compound->DeathReceptor Na_inc ↑ Intracellular [Na+] NaK_ATPase->Na_inc Ca_inc ↑ Intracellular [Ca2+] Na_inc->Ca_inc Mitochondria Mitochondrial Stress Ca_inc->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the bioactivity of this compound A and this compound B.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound A or this compound B (typically ranging from nanomolar to micromolar concentrations) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Detection: Annexin V-FITC Assay

The Annexin V-FITC assay is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound A or this compound B at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

G Start Cancer Cell Culture Treatment Treatment with This compound A or this compound B Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V-FITC) Treatment->Apoptosis Data_Analysis Data Analysis (IC50, % Apoptosis) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Conclusion Comparative Bioactivity Assessment Data_Analysis->Conclusion

Caption: Experimental workflow for comparative bioactivity analysis.

Conclusion and Future Directions

This compound A and this compound B are promising natural compounds with significant cytotoxic and pro-apoptotic properties. While current research indicates their potential as anticancer agents, a direct and comprehensive comparative analysis of their bioactivity is a critical next step. Future studies should focus on determining the IC50 values of the purified compounds on a standardized panel of cancer cell lines to definitively compare their potency. Furthermore, detailed investigations into the specific molecular targets and downstream signaling pathways affected by each compound will provide a clearer understanding of their mechanisms of action and facilitate their development as potential therapeutic agents.

A Head-to-Head In Vitro Comparison of Thevetin and Ouabain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two cardiac glycosides, Thevetin and Ouabain. Both compounds are known for their potent biological activities, primarily through the inhibition of the Na+/K+-ATPase enzyme. This document summarizes their effects on this key cellular pump, their cytotoxic properties against various cancer cell lines, and the intracellular signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Mechanism of Action: Inhibition of Na+/K+-ATPase

Both this compound and Ouabain exert their primary effects by binding to and inhibiting the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium. This cascade of events triggers a variety of downstream signaling pathways.

Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Ouabain in various in vitro assays. It is important to note that much of the available data for this compound pertains to extracts of Thevetia peruviana or related compounds like thevetoside, rather than purified this compound A or B. This should be taken into consideration when making direct comparisons.

Table 1: Inhibition of Na+/K+-ATPase

CompoundSource/Assay ConditionsIC50
Ouabain Rat brain synaptic plasma membrane1 mM (in the presence of 4 mM MgCl2)[1]
Human leucocytesMaximal inhibition at 10-100 µmol/l[2]
This compound B General statement - Na+,K+-ATPase inhibitorData not available[3]
This compound A General statement - Na+,K+-ATPase inhibitorData not available[3]

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50Incubation Time
Ouabain A549Lung Carcinoma~25 nM[4]Not Specified
MCF7Breast Cancer~25 nM[4]Not Specified
Thevetia peruviana fruit methanolic extract HTB-81Prostate Cancer1.91 ± 0.76 µg/mLNot Specified
HTB-22Breast Cancer5.78 ± 2.12 µg/mLNot Specified
HTB-38Colorectal Cancer6.30 ± 4.45 µg/mLNot Specified
HTB-177Lung Cancer12.04 ± 3.43 µg/mLNot Specified
Thevetia peruviana leaves methanolic extract HCT-116Colon Carcinoma39.3 µg/mL48 hours[5]
A-549Lung Carcinoma93.4 µg/mL48 hours[5]
MCF-7Breast Carcinoma110.3 µg/mL48 hours[5]

Signaling Pathways

Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound and Ouabain initiates a complex network of intracellular signaling events. While the foundational mechanism is shared, the specific downstream consequences can vary.

Ouabain: Upon binding to Na+/K+-ATPase, ouabain can trigger the activation of the Src kinase, a non-receptor tyrosine kinase. This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like the Ras/Raf/MEK/ERK (MAPK) pathway. These pathways are critically involved in regulating cell proliferation, differentiation, and survival. Ouabain has also been shown to induce the activation of the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[4]

This compound: Detailed studies on the specific signaling pathways modulated by purified this compound A or B are limited. However, as a cardiac glycoside, it is expected to share the fundamental mechanism of Na+/K+-ATPase inhibition, leading to increased intracellular calcium.[3] This rise in calcium can act as a second messenger, influencing a multitude of cellular processes. Extracts of Thevetia peruviana have been shown to enhance TNF-α and TRAIL-induced apoptosis in cancer cells, suggesting an interaction with extrinsic and intrinsic apoptotic pathways.[6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates Ca_increase Increased Intracellular Ca2+ NaK_ATPase->Ca_increase Leads to This compound This compound This compound->NaK_ATPase Inhibits Apoptosis Apoptosis This compound->Apoptosis Potentially enhances TNF-α/TRAIL induced Ouabain Ouabain Ouabain->NaK_ATPase Inhibits EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cell_Proliferation Cell Proliferation/ Survival ERK->Cell_Proliferation Ca_increase->Apoptosis

Cardiac Glycoside Signaling Pathways

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Synaptosomal membrane preparation (or other source of Na+/K+-ATPase)

  • Reaction Buffer (i): 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Reaction Buffer (ii): 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM Ouabain (for determining ouabain-insensitive ATPase activity)

  • ATP solution (4 mM Tris-ATP)

  • Test compounds (this compound, Ouabain) at various concentrations

  • Reagents for phosphate detection (e.g., Ascorbic acid, Ammonium molybdate)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing either Reaction Buffer (i) or (ii).

  • Add the synaptosomal protein (20-50 µg) to each reaction tube.

  • Add the test compound at the desired concentration.

  • Pre-incubate the tubes at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the ATP solution.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution like trichloroacetic acid.

  • Measure the amount of inorganic phosphate released using a colorimetric method and a spectrophotometer.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, Ouabain) at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Culture Human Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of this compound & Ouabain Treatment Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 Values Viability_Calc->IC50_Determination

References

Validating Biomarkers for Thevetin-Induced Cardiotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key biomarkers for the detection and validation of cardiotoxicity induced by Thevetin, a potent cardiac glycoside found in the yellow oleander plant (Thevetia peruviana). Understanding the sensitivity, specificity, and temporal response of these biomarkers is critical for preclinical safety assessment and clinical management of this compound exposure.

Introduction to this compound-Induced Cardiotoxicity

This compound, similar to other cardiac glycosides like digoxin, exerts its cardiotoxic effects primarily by inhibiting the sodium-potassium adenosine-triphosphatase (Na+/K+ ATPase) pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility (positive inotropic effect) but also predisposes the heart to arrhythmias, conduction blocks, and ultimately, cardiac failure.[2][3] Poisoning by yellow oleander is a significant clinical problem in certain regions, with cardiac arrhythmias being the leading cause of death.[2][4]

Comparative Analysis of Key Cardiotoxicity Biomarkers

The validation of sensitive and specific biomarkers is crucial for early detection and monitoring of this compound-induced cardiotoxicity. This section compares the utility of established and emerging biomarkers.

Biomarker CategorySpecific BiomarkersMechanism of Release/ActionAdvantagesLimitations in this compound Cardiotoxicity
Electrolytes Serum Potassium (K+)Inhibition of Na+/K+ ATPase pump impairs potassium entry into cells, leading to hyperkalemia.Readily available, cost-effective, rapid results. Strong correlation with severity of poisoning.[4]Can be influenced by other factors (e.g., renal function). Not specific to cardiac injury.
Cardiac Structural Proteins Cardiac Troponin I (cTnI), Cardiac Troponin T (cTnT)Released from damaged cardiomyocytes, indicating myocardial necrosis.[5]High specificity and sensitivity for myocardial injury.[6][7] Established clinical assays.Release may be delayed compared to functional changes. Limited data on specific kinetics in this compound poisoning.
Natriuretic Peptides Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), N-terminal pro-BNP (NT-proBNP)Released in response to myocardial stress and stretch, reflecting hemodynamic changes and ventricular dysfunction.[[“]]Early indicator of cardiac stress and dysfunction.[6]Less specific for direct cardiomyocyte injury compared to troponins. Can be elevated in other conditions causing cardiac stress.
Metabolic Markers Fatty Acid Binding Protein 3 (FABP3), Lactate Dehydrogenase (LDH)Released upon cardiomyocyte membrane damage.Early release profile.Low cardiac specificity.
Novel/Exploratory Metabolomics (e.g., alterations in amino acid and lipid metabolism)Global assessment of metabolic disturbances in response to toxicity.Potential for identifying novel, highly sensitive, and specific biomarker panels.[9]Requires specialized equipment and expertise. Still in the research phase for this compound toxicity.

Signaling Pathways and Experimental Workflow

This compound-Induced Cardiotoxicity Signaling Pathway

The primary signaling cascade initiated by this compound leading to cardiotoxicity is depicted below.

This compound This compound NaK_ATPase Na+/K+ ATPase Pump (Sarcolemma) This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in leads to NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger activates Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in leads to SR Sarcoplasmic Reticulum (SR) Ca_in->SR induces Ca_release ↑ Ca2+ Release from SR SR->Ca_release Contraction ↑ Myocardial Contraction (Positive Inotropy) Ca_release->Contraction Arrhythmia Arrhythmias & Conduction Blocks Ca_release->Arrhythmia Damage Cardiomyocyte Damage & Necrosis Arrhythmia->Damage Biomarkers Biomarker Release (Troponins, etc.) Damage->Biomarkers cluster_preclinical Preclinical Validation Animal_Model Animal Model Selection (e.g., Rat, Rabbit) Thevetin_Admin This compound Administration (Dose-Response & Time-Course) Animal_Model->Thevetin_Admin Sample_Collection Serial Sample Collection (Blood, Tissue) Thevetin_Admin->Sample_Collection Pathology Histopathology & Immunohistochemistry Thevetin_Admin->Pathology Biomarker_Analysis Biomarker Quantification (ELISA, LC-MS/MS) Sample_Collection->Biomarker_Analysis Data_Analysis Correlation Analysis & ROC Curve Generation Biomarker_Analysis->Data_Analysis Pathology->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Thevetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Thevetin are paramount to ensuring a secure laboratory environment and regulatory compliance. this compound, a cardiac glycoside, is classified as an acutely toxic hazardous waste. Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Operational Plan

This compound waste must be managed as a P-listed hazardous pharmaceutical waste, indicating its acute toxicity. The primary directive for its disposal is to engage a licensed professional waste disposal service. Under no circumstances should this compound waste be disposed of in standard laboratory trash or down the drain.

Key Procedural Steps:
  • Segregation: Immediately segregate all this compound waste from other waste streams. This includes pure this compound, solutions containing this compound, and any materials contaminated with it.

  • Containerization:

    • Solid Waste: Place contaminated items such as gloves, weighing paper, and pipette tips into a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Waste - this compound."[1]

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and non-reactive container. The container must be compatible with the solvent used and clearly labeled as "Hazardous Waste - this compound."

    • Empty Containers: Containers that have held pure this compound are also considered hazardous waste and must be disposed of in the same manner as the chemical itself.[1]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the chemical name "this compound," and a clear indication of the associated hazards (e.g., "Acutely Toxic").

  • Accumulation: Store this compound waste in a designated satellite accumulation area. Be aware of and comply with the volume limits for acutely toxic waste, which is typically one quart for P-listed waste.[1][2]

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[3]

  • Manifesting: When shipping the waste off-site, it must be accompanied by a hazardous waste manifest. For hazardous waste pharmaceuticals, the manifest should include the word "PHARMS" in the appropriate section.[4] All parties involved in the transport and disposal of the waste must sign the manifest, and records must be kept for a minimum of three years.[5][6]

Quantitative Data Summary

ParameterGuideline/RequirementSource
Waste Classification P-listed Acutely Hazardous Waste[1][2]
Satellite Accumulation Limit Up to 1 quart of acute hazardous waste[2]
Manifest Code "PHARMS" for hazardous waste pharmaceuticals[4]
Record Retention Minimum of 3 years for hazardous waste manifests[5][6]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or inactivation of this compound specifically for disposal purposes. Due to its high toxicity, chemical treatment should only be attempted by trained professionals under controlled conditions and in accordance with all applicable regulations. The recommended and required method of disposal is through a licensed hazardous waste management facility, which will typically use high-temperature incineration to ensure complete destruction.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling contaminated materials.

Thevetin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Generate This compound Waste Generated (Solid, Liquid, Contaminated Items) Segregate Segregate Immediately from other waste streams Generate->Segregate Step 1 Collect_Solid Collect Solid Waste in labeled, sealed container Segregate->Collect_Solid Solid Collect_Liquid Collect Liquid Waste in labeled, sealed container Segregate->Collect_Liquid Liquid Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Step 2a Collect_Liquid->Store Step 2b Contact_EHS Contact EHS/Licensed Waste Disposal Service Store->Contact_EHS Step 3 Manifest Prepare Hazardous Waste Manifest ('PHARMS') Contact_EHS->Manifest Step 4 Transport Professional Transport to a licensed facility Manifest->Transport Step 5 Destroy Incineration at TSDF Transport->Destroy Step 6

Figure 1. This compound Disposal Workflow

Contaminated_Material_Decision_Tree Start Material Contaminated with this compound? Disposable Is the material disposable? Start->Disposable Yes Cleaned Material is now decontaminated Dispose Dispose as This compound Hazardous Waste Disposable->Dispose Yes NonDisposable Triple-rinse with appropriate solvent Disposable->NonDisposable No CollectRinsate Collect all rinsate as This compound Hazardous Waste NonDisposable->CollectRinsate CollectRinsate->Cleaned

References

Essential Safety and Handling Protocols for Thevetin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Thevetin, a potent cardiac glycoside. Adherence to these procedures is essential to ensure personnel safety and mitigate risks associated with this hazardous compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.Inspect gloves for any signs of damage before use. Change gloves frequently and immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Gowns should be resistant to permeability by hazardous drugs. Ensure complete coverage of the torso and arms.
Eye and Face Protection Safety goggles with side shields and a face shield.Provides protection from splashes and aerosols. Eyeglasses are not a substitute for safety goggles.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling this compound powder or when there is a risk of aerosolization. A full respiratory protection program, including fit-testing, should be in place.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All procedures involving this compound, especially the handling of powders, should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).

  • Containment: Use of a powder containment hood is recommended when weighing or manipulating solid this compound.

Work Practices
  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.

  • Avoid Dust and Aerosols: Handle this compound carefully to avoid the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.

  • Transport: When transporting this compound, use sealed, shatter-proof secondary containers.

Disposal Plan

This compound and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be segregated into clearly labeled, leak-proof hazardous waste containers.

  • Container Labeling: Waste containers must be labeled as "Hazardous Drug Waste" or "Chemotherapy Waste".

  • Final Disposal: The primary and recommended method for the final disposal of this compound waste is high-temperature incineration through a licensed hazardous waste disposal company.

  • Chemical Inactivation (for spills and residual amounts): A freshly prepared 10% bleach solution (sodium hypochlorite) can be used to decontaminate surfaces. Allow for a sufficient contact time (at least 30 minutes) before wiping clean. Note that bleach is corrosive and should be used with care.

Quantitative Toxicity Data

Limited quantitative toxicity data for pure this compound is available in public literature. The following table summarizes available information. It is important to note that this compound is highly toxic, and its effective dose is close to its toxic dose.

ParameterValueSpeciesRoute of Administration
Lethal Dose2 mg/kgCatIntravenous
Occupational Exposure Limit (OEL)Not EstablishedN/AN/A

There are no established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a general methodology for assessing the cytotoxic effects of this compound on cancer cell lines, based on protocols used for Thevetia peruviana extracts.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., human prostate, breast, colorectal, or lung cancer cells).

Materials:

  • Selected cancer cell line and appropriate culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathway and Spill Response Workflow

This compound's Mechanism of Action

This compound, like other cardiac glycosides, exerts its effects by inhibiting the Na+/K+-ATPase pump in cell membranes. This inhibition leads to a cascade of events that ultimately alters cellular function, particularly in cardiac muscle cells.

Thevetin_Signaling_Pathway This compound's Mechanism of Action: Na+/K+-ATPase Inhibition This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Intracellular_Na Increased Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger (Reduced Activity) Intracellular_Na->Na_Ca_Exchanger Intracellular_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Leads to Cardiac_Effects Increased Cardiac Contractility (Positive Inotropy) Intracellular_Ca->Cardiac_Effects Arrhythmias Potential for Arrhythmias Intracellular_Ca->Arrhythmias Thevetin_Spill_Response This compound Spill Response Workflow Spill This compound Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Don_PPE Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles) Alert->Don_PPE Contain Contain Spill (Cover with absorbent material) Don_PPE->Contain Decontaminate Decontaminate Area (Apply 10% bleach solution, 30 min contact time) Contain->Decontaminate Collect Collect Waste (Use scoop/forceps for solids) Decontaminate->Collect Dispose Dispose of all materials as Hazardous Drug Waste Collect->Dispose Doff_PPE Doff PPE Correctly Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

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